Iganidipine
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTSPDQKRVMTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923068 | |
| Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119687-33-1, 752171-43-0, 788791-04-8 | |
| Record name | Iganidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119687331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iganidipine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752171430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iganidipine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788791048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IGANIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPE98DLZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IGANIDIPINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9QD72G5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IGANIDIPINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR46DCE78A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Iganidipine Structure-Activity Relationship: A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine is a potent and long-acting calcium channel blocker of the 1,4-dihydropyridine (B1200194) (DHP) class, utilized in the management of hypertension. Its therapeutic effect is derived from its ability to block L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a detailed analysis of the SAR of the 1,4-dihydropyridine scaffold, with a specific focus on the structural features of this compound. While specific quantitative SAR data for a series of this compound analogs is not extensively available in the public domain, the well-established principles governing the DHP class provide a robust framework for understanding its activity.
Core Structure-Activity Relationships of 1,4-Dihydropyridines
The biological activity of this compound is fundamentally rooted in the established SAR principles of the 1,4-dihydropyridine scaffold. These principles, derived from extensive studies of numerous DHP analogs, are critical for maintaining calcium channel blocking activity.
| Structural Feature | Requirement for Activity | Impact of Modification |
| 1,4-Dihydropyridine Ring | Essential for activity. | Oxidation to the corresponding pyridine (B92270) abolishes activity. |
| N1 Position | Unsubstituted (NH group). | Substitution at this position generally leads to a significant loss of activity. |
| C4 Position | A substituted or unsubstituted aryl (phenyl) ring. | The nature and position of substituents on the phenyl ring significantly influence potency and tissue selectivity. Electron-withdrawing groups are often favored. |
| C3 and C5 Positions | Ester groups. | The size and nature of the ester substituents are critical for activity. Unsymmetrical esters often lead to enhanced activity. |
| C2 and C6 Positions | Small alkyl groups (e.g., methyl). | Larger substituents are generally detrimental to activity. |
| C4 Stereochemistry | Chiral center. | The (S)-enantiomer is typically the more active eutomer. |
Structural Features of this compound and Their Significance
This compound's chemical structure incorporates the essential features of the DHP pharmacophore while also possessing unique substituents that contribute to its specific pharmacological profile.
-
1,4-Dihydropyridine Core: The central dihydropyridine (B1217469) ring is the foundational element responsible for its calcium channel blocking mechanism.
-
C4-Phenyl Ring: this compound possesses a 3-nitrophenyl group at the C4 position. The nitro group is a strong electron-withdrawing group, a feature commonly associated with potent DHP calcium channel blockers.
-
Unsymmetrical Esters at C3 and C5: A key feature of this compound is the presence of two different ester groups at the C3 and C5 positions. This asymmetry is a common strategy in the design of second and third-generation DHPs to optimize their pharmacokinetic and pharmacodynamic properties. One of the ester side chains in this compound contains a basic nitrogen atom within a piperazine (B1678402) ring, which contributes to its physicochemical properties, such as water solubility.
-
Stereochemistry at C4: As with other unsymmetrical DHPs, the C4 position of this compound is a chiral center. The pharmacological activity predominantly resides in one of the enantiomers.
Experimental Protocols for SAR Analysis
The evaluation of the structure-activity relationship of this compound analogs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and overall pharmacological profile.
In Vitro Calcium Channel Blocking Activity
Radioligand Binding Assays:
-
Objective: To determine the affinity of the test compounds for the L-type calcium channel.
-
Methodology:
-
Membrane Preparation: Prepare membrane fractions from tissues rich in L-type calcium channels (e.g., rat heart or brain).
-
Radioligand: Use a high-affinity radiolabeled DHP antagonist, such as [³H]nitrendipine or --INVALID-LINK---PN200-110.
-
Incubation: Incubate the membrane preparation with the radioligand in the presence of varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Functional Assays (Isolated Tissue Preparations):
-
Objective: To assess the functional antagonist activity of the compounds on vascular smooth muscle.
-
Methodology:
-
Tissue Preparation: Isolate arterial rings (e.g., rat aorta or porcine coronary artery) and mount them in an organ bath containing a physiological salt solution.
-
Contraction Induction: Induce contraction of the arterial rings by depolarization with a high concentration of potassium chloride (KCl).
-
Compound Addition: Add cumulative concentrations of the test compound to the organ bath and measure the relaxation of the pre-contracted tissue.
-
Data Analysis: Construct concentration-response curves and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
-
In Vivo Antihypertensive Activity
-
Objective: To evaluate the blood pressure-lowering effects of the compounds in animal models of hypertension.
-
Methodology:
-
Animal Model: Use spontaneously hypertensive rats (SHR) or other relevant models of hypertension.
-
Drug Administration: Administer the test compounds orally or intravenously.
-
Blood Pressure Measurement: Monitor systolic and diastolic blood pressure and heart rate continuously using telemetry or tail-cuff methods.
-
Data Analysis: Determine the dose-dependent effects on blood pressure and heart rate, as well as the duration of action.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for SAR studies.
Caption: L-type calcium channel signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for the structure-activity relationship analysis of this compound.
Conclusion
The structure-activity relationship of this compound is governed by the well-defined pharmacophoric requirements of the 1,4-dihydropyridine class of calcium channel blockers. The essential features include the dihydropyridine ring, an unsubstituted N1 position, a C4-aryl group, and ester moieties at the C3 and C5 positions. The specific substitutions on this compound, particularly the 3-nitrophenyl group and the unsymmetrical ester side chains, contribute to its potent and long-acting antihypertensive effects. Further research involving the synthesis and biological evaluation of a focused library of this compound analogs would provide more granular insights into its SAR and could lead to the development of new therapeutic agents with enhanced clinical profiles.
An In-depth Technical Guide on the Properties of Iganidipine, a Water-Soluble Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iganidipine is a dihydropyridine (B1217469) derivative calcium channel blocker noted for its water solubility. This technical guide provides a comprehensive overview of the available information on this compound, supplemented with comparative data from analogous well-characterized dihydropyridine calcium channel blockers to provide a thorough understanding of its potential properties. This document covers the physicochemical characteristics, mechanism of action, pharmacokinetics, and pharmacodynamics, along with detailed experimental protocols relevant to its evaluation.
Introduction
Dihydropyridine calcium channel blockers are a class of drugs widely used in the management of hypertension and angina pectoris.[1] Their primary mechanism of action involves the blockade of L-type calcium channels, leading to vasodilation.[2] this compound is identified as a water-soluble calcium channel antagonist belonging to this class.[1] While specific data on this compound is limited in publicly available literature, its classification as a dihydropyridine allows for informed comparisons with other agents in this category. This guide aims to consolidate the known information on this compound and provide a broader context through the lens of analogous compounds.
Physicochemical Properties
This compound hydrochloride has the CAS number 117241-46-0 and a molecular formula of C₂₈H₄₀Cl₂N₄O₆.[3] Its IUPAC name is 5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride.[3] The water-soluble nature of this compound is a distinguishing feature among dihydropyridines, which are often characterized by high lipophilicity.[4]
For comparative purposes, the physicochemical properties of other relevant dihydropyridine calcium channel blockers are presented in Table 1.
Table 1: Physicochemical Properties of Selected Dihydropyridine Calcium Channel Blockers
| Property | This compound | Manidipine | Lercanidipine | Benidipine |
| Molecular Formula | C₂₈H₄₀Cl₂N₄O₆[3] | C₃₅H₃₈N₄O₆[5] | C₃₆H₄₁N₃O₆[6] | C₂₈H₃₁N₃O₆[7] |
| Molecular Weight ( g/mol ) | 599.5[3] | 610.71[8] | 611.74[4] | 517.57 |
| CAS Number | 117241-46-0 (hydrochloride)[3] | 89226-50-6[5] | 100427-26-7[6] | 105628-07-7 |
| Water Solubility | Water-soluble | 0.000995 mg/mL[9] | Practically insoluble[4] | Slightly soluble |
| logP | Data not available | 5.11[9] | High lipophilicity[4] | Data not available |
| pKa | Data not available | 7.89 (Strongest Basic)[9] | Data not available | Data not available |
Mechanism of Action
As a dihydropyridine, this compound is presumed to exert its therapeutic effects by blocking L-type voltage-gated calcium channels.[1][10] This action inhibits the influx of extracellular calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[2] Some dihydropyridines have also been shown to interact with other calcium channel subtypes, such as T-type and N-type channels, which may contribute to their overall pharmacological profile.[11] Additionally, some members of this class have demonstrated mineralocorticoid receptor antagonist activity.[12]
References
- 1. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 2. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. Nky 722 | C28H40Cl2N4O6 | CID 164031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lercanidipine - Wikipedia [en.wikipedia.org]
- 5. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benidipine | C28H31N3O6 | CID 656668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Manidipine - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 11. Dihydropyridine Ca2+ Channel Blockers Increase Cytosolic [Ca2+] by Activating Ca2+-sensing Receptors in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Iganidipine's Potential Impact on Vascular Smooth Muscle Cell Proliferation: An In-Depth Technical Guide
Disclaimer: Direct experimental data on the specific effects of iganidipine on vascular smooth muscle cell (VSMC) proliferation is limited in publicly available research. This guide, therefore, provides a comprehensive overview of the well-documented effects of other dihydropyridine (B1217469) calcium channel blockers (CCBs), the class of drugs to which this compound belongs. The mechanisms and effects described herein are based on studies of analogous compounds and are intended to provide a strong predictive framework for the potential actions of this compound.
Introduction
Abnormal proliferation of vascular smooth muscle cells (VSMCs) is a key pathological event in the development and progression of various cardiovascular diseases, including atherosclerosis, hypertension, and restenosis following angioplasty.[1] Therapeutic interventions that can mitigate VSMC proliferation are of significant interest. This compound, a dihydropyridine calcium channel blocker, is primarily known for its vasodilatory and antihypertensive effects. While direct studies on its anti-proliferative actions are scarce, research on other dihydropyridine CCBs such as nifedipine, amlodipine (B1666008), and lercanidipine (B1674757) has consistently demonstrated their ability to inhibit VSMC proliferation.[2][3][4] This technical guide synthesizes the existing knowledge on the anti-proliferative effects of this class of drugs on VSMCs, providing insights into the potential mechanisms of this compound.
Quantitative Effects of Dihydropyridine CCBs on VSMC Proliferation
The following table summarizes the quantitative data from various studies on the inhibitory effects of different dihydropyridine CCBs on VSMC proliferation.
| Drug | Mitogen/Stimulus | Cell Type | Assay | Concentration | Effect | Reference |
| Nifedipine | 15% Fetal Bovine Serum (FBS) | Rat Aortic VSMCs | Cell Count | Not specified | Dose-dependent inhibition of proliferation | [2] |
| Amlodipine | Basic Fibroblast Growth Factor (bFGF) | Human Internal Mammary Artery VSMCs | Not specified | 1-100 nM | Dose-dependent inhibition of p42/p44 MAPK activation | [3] |
| Lercanidipine | 10% FBS or 20 ng/ml PDGF-BB | Rat Aortic VSMCs | Cell Count | Not specified | Dose-dependent inhibition of proliferation and migration | [4] |
| Benidipine | Not specified (cultured primary cells) | Rat VSMCs | Not specified | 3-10 µM | Inhibition of proliferation and maintenance of differentiated phenotype | [5] |
| Isradipine | Platelet-Derived Growth Factor (PDGF)-AB | Rat VSMCs | [3H]-thymidine incorporation | IC50: (4.2 +/- 0.16) x 10-7 mol/l | Inhibition of DNA synthesis | [6] |
Experimental Protocols
This section details the common methodologies employed in studying the effects of dihydropyridine CCBs on VSMC proliferation.
Cell Culture
-
Cell Source: Primary vascular smooth muscle cells are typically isolated from the aortas or other arteries of rats (e.g., Wistar-Kyoto or Spontaneously Hypertensive Rats) or from human tissue samples (e.g., internal mammary artery).[3][4][5]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-15% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.[2]
Proliferation Assays
-
Direct Cell Counting: VSMCs are seeded in multi-well plates and treated with the compound of interest in the presence of a mitogen (e.g., FBS, PDGF). After a specified incubation period, cells are trypsinized and counted using a hemocytometer or an automated cell counter.
-
[3H]-Thymidine Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation. VSMCs are incubated with the test compound and a mitogen, followed by the addition of [3H]-thymidine. The amount of radioactivity incorporated into the DNA is then quantified.[6]
-
BrdU Incorporation Assay: A non-radioactive alternative to the thymidine (B127349) incorporation assay. Cells are incubated with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which is incorporated into newly synthesized DNA. The incorporated BrdU is then detected using a specific antibody in an ELISA-based assay.
-
MTT Assay: This colorimetric assay assesses cell viability, which can be an indirect measure of cell proliferation. It is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells.
Cell Cycle Analysis
-
Flow Cytometry: To determine the effect of a compound on cell cycle progression, VSMCs are synchronized (e.g., by serum starvation) and then stimulated to re-enter the cell cycle in the presence or absence of the drug. Cells are then fixed, stained with a DNA-binding dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Dihydropyridine CCBs have been shown to block the progression from the G0/G1 to the S phase.[2][4]
Western Blot Analysis
-
Protein Expression and Phosphorylation: This technique is used to investigate the signaling pathways involved. VSMCs are treated with the compound and mitogen, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK1/2, Akt).[3][4]
Signaling Pathways
Dihydropyridine CCBs inhibit VSMC proliferation by modulating several key intracellular signaling pathways.
Ras-ERK1/2 Pathway
The Ras-Raf-MEK-ERK1/2 (also known as the MAPK pathway) is a critical signaling cascade that promotes cell proliferation. Lercanidipine has been shown to inhibit the activation of Ras, MEK1/2, and ERK1/2 in VSMCs stimulated with FBS or PDGF-BB.[4] Similarly, amlodipine inhibits the activation of p42/p44 MAPKs (ERK1/2) induced by bFGF.[3]
Caption: Inhibition of the Ras-ERK1/2 signaling pathway by dihydropyridine CCBs.
PI3K-Akt Pathway
The Phosphoinositide 3-kinase (PI3K)-Akt pathway is another crucial signaling route for cell survival and proliferation. Lercanidipine has been demonstrated to inhibit the activation of Akt in response to FBS and PDGF-BB in VSMCs.[4]
Caption: Inhibition of the PI3K-Akt signaling pathway by dihydropyridine CCBs.
AMPK Pathway
The AMP-activated protein kinase (AMPK) pathway is generally associated with the inhibition of cell growth and proliferation. Nifedipine has been shown to induce the phosphorylation and activation of AMPK in VSMCs, which contributes to its anti-proliferative effects.[2]
Caption: Activation of the anti-proliferative AMPK pathway by dihydropyridine CCBs.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of a compound like this compound on VSMC proliferation.
Caption: General experimental workflow for studying anti-proliferative effects on VSMCs.
Conclusion
While direct experimental evidence for this compound's effect on vascular smooth muscle cell proliferation is not yet available, the extensive research on other dihydropyridine calcium channel blockers provides a strong basis for predicting its activity. It is highly probable that this compound, like its counterparts, inhibits VSMC proliferation. This inhibitory action is likely mediated through the modulation of key signaling pathways such as the Ras-ERK1/2 and PI3K-Akt pathways, and potentially through the activation of the anti-proliferative AMPK pathway. Further research is warranted to specifically elucidate the molecular mechanisms of this compound's effects on VSMC proliferation and to confirm its potential as a therapeutic agent for vascular proliferative disorders. Such studies would likely employ the experimental protocols detailed in this guide.
References
- 1. Vascular smooth muscle cell proliferation and its therapeutic modulation in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lercanidipine inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benidipine, a calcium channel blocker, regulates proliferation and phenotype of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Action of dihydropyridine calcium antagonists on early growth response gene expression and cell growth in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Dihydropyridine Calcium Channel Blockers on Endothelial Function: A Technical Guide
Disclaimer: Information regarding a specific compound named "Iganidipine" was not found in the available scientific literature. This guide provides a comprehensive overview of the in vitro effects of the broader class of dihydropyridine (B1217469) calcium channel blockers (CCBs) on endothelial function, drawing on research conducted on compounds such as nifedipine, amlodipine, and benidipine (B10687). The findings presented here are intended for researchers, scientists, and drug development professionals.
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of various cardiovascular diseases, including atherosclerosis and hypertension. It is characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory and pro-thrombotic state. Dihydropyridine calcium channel blockers (CCBs) are a class of drugs widely used in the management of hypertension and angina. Beyond their primary vasodilatory effects, a growing body of in vitro evidence suggests that these agents exert direct beneficial effects on the endothelium. This technical guide summarizes the key in vitro findings on the effects of dihydropyridine CCBs on endothelial function, focusing on nitric oxide bioavailability, endothelial progenitor cell differentiation, expression of adhesion molecules, and interactions with endothelin-1 (B181129).
Effects on Nitric Oxide Bioavailability
Dihydropyridine CCBs have been consistently shown to enhance the bioavailability of endothelial NO, a key signaling molecule in vascular homeostasis. This effect is attributed to both increased NO production and protection from degradation.
Quantitative Data on Nitric Oxide Production
| Drug | Cell Type | Concentration | Incubation Time | Effect on NO Release | Reference |
| Nifedipine | Porcine Aortic Endothelial Cells (PAECs) | 1 µmol/L | 40 minutes | 132 +/- 47% increase | [1][2] |
| Amlodipine | Porcine Coronary Artery Endothelial Cells | 0.1-10 µmol/l | 24 hours | Concentration-dependent increase | [3] |
| Amlodipine | Aortic Endothelial Cells (SHR) | 5 mg/kg/day (in vivo treatment) | 8 weeks | Restored NO from 55±6nM to 101±3nM | [4][5] |
| Amlodipine | Glomerular Endothelial Cells (SHR) | 5 mg/kg/day (in vivo treatment) | 8 weeks | Increased NO release to 69±3nM | [4] |
Signaling Pathways for eNOS Activation
Dihydropyridine CCBs appear to activate endothelial nitric oxide synthase (eNOS) through multiple signaling pathways. Amlodipine, for instance, has been shown to induce phosphorylation of eNOS at its activating site (Ser1177) and dephosphorylation at its inhibitory site (Thr495).[6] Some dihydropyridines may also increase eNOS protein expression following long-term incubation.[3] Furthermore, the antioxidant properties of these drugs play a crucial role by scavenging reactive oxygen species (ROS) that would otherwise quench NO.[1][2][3]
Experimental Protocols
-
Nitric Oxide Measurement (Oxyhemoglobin Assay): This method is based on the principle that NO rapidly reacts with oxyhemoglobin to form methemoglobin, which can be quantified spectrophotometrically.
-
Endothelial cells are cultured to confluence.
-
The cells are washed and incubated with a buffer containing oxyhemoglobin.
-
The dihydropyridine CCB of interest is added at various concentrations and for different incubation times.
-
The supernatant is collected, and the absorbance change due to the conversion of oxyhemoglobin to methemoglobin is measured at a specific wavelength (e.g., 401 nm).
-
The amount of NO released is calculated based on the change in absorbance.[1][2]
-
-
eNOS Expression (Western Blot Analysis):
-
Endothelial cells are treated with the dihydropyridine CCB for a specified duration.
-
Total protein is extracted from the cells and quantified.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for eNOS, followed by a secondary antibody conjugated to a detectable enzyme.
-
The protein bands are visualized, and the intensity is quantified to determine the relative amount of eNOS protein.[1][3]
-
Effects on Endothelial Progenitor Cells
Endothelial progenitor cells (EPCs) are crucial for endothelial repair and neovascularization. Certain dihydropyridine CCBs have been shown to promote the differentiation of EPCs into mature endothelial cells.
Quantitative Data on EPC Differentiation
| Drug | Cell Source | Concentration | Incubation Time | Effect on EPC Differentiation | Reference |
| Benidipine | Mouse Peripheral Blood Mononuclear Cells (PBMCs) | 0.01-1 µmol/l | 7 days | Significant increase in Dil-Ac-LDL+/FITC-Lectin+ cells | [7] |
Signaling Pathway for EPC Differentiation
Benidipine has been found to promote EPC differentiation through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7]
Experimental Protocol
-
In Vitro EPC Differentiation Assay:
-
Peripheral blood mononuclear cells (PBMCs) containing EPCs are isolated from the source (e.g., mouse peripheral blood).
-
Cells are cultured on vitronectin/gelatin-coated surfaces in the presence of various concentrations of the dihydropyridine CCB.
-
After a defined culture period (e.g., 7 days), the cells are incubated with 1,1'-dioctadecyl-3,3,3',3'-tetramethyl-indocarbocyanine-labeled acetylated low-density lipoprotein (Dil-Ac-LDL) and fluorescein (B123965) isothiocyanate-labeled lectin (FITC-Lectin).
-
Differentiated endothelial cells, which are adherent and take up both Dil-Ac-LDL and bind lectin, are identified and quantified using fluorescence microscopy.[7]
-
Effects on Adhesion Molecule Expression
The expression of adhesion molecules on the endothelial cell surface is a key step in the inflammatory process of atherosclerosis. Dihydropyridine CCBs have been shown to suppress the expression of these molecules.
Quantitative Data on Adhesion Molecule Expression
| Drug | Cell Type | Stimulus | Concentration | Effect on Adhesion Molecule Expression | Reference |
| Lacidipine | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Dose-dependent | Significant decrease in ICAM-1, VCAM-1, and E-selectin | [8] |
| Lercanidipine | HUVECs | TNF-α | Intermediate and high | Variable decrease in adhesion molecules | [8] |
| Amlodipine | HUVECs | TNF-α | Intermediate and high | Variable decrease in adhesion molecules | [8] |
| Amlodipine | THP-1 cells (monocytic) | IL-1β (on HUVECs) | 10 µmol/L | Significantly reduced adhesion to HUVECs | [9] |
| Benidipine | Hypertensive Patients (in vivo) | - | 6 mg/day | Time-dependent decrease in soluble E- and P-selectin | [10][11] |
Proposed Mechanism of Action
The inhibitory effect of dihydropyridine CCBs on adhesion molecule expression is thought to be related to their lipophilicity and antioxidant properties.[8] By reducing oxidative stress, these drugs can interfere with the signaling pathways that lead to the upregulation of adhesion molecules. Amlodipine has also been shown to inhibit protein kinase C (PKC) signaling, which is involved in monocyte-endothelial adhesion.[9]
Experimental Protocol
-
Cell Adhesion Assay:
-
Endothelial cells (e.g., HUVECs) are cultured to confluence in multi-well plates.
-
The cells are pre-treated with the dihydropyridine CCB for a specific time.
-
An inflammatory stimulus (e.g., TNF-α or IL-1β) is added to induce the expression of adhesion molecules.
-
Fluorescently labeled monocytic cells (e.g., THP-1) are added to the endothelial cell monolayer and allowed to adhere.
-
Non-adherent cells are washed away.
-
The number of adherent cells is quantified by measuring fluorescence or by microscopic counting.[9]
-
Effects on Endothelin-1
Endothelin-1 (ET-1) is a potent vasoconstrictor and a pro-inflammatory molecule that contributes to endothelial dysfunction. Some dihydropyridine CCBs have demonstrated the ability to counteract the detrimental effects of ET-1.
Quantitative Data on Endothelin-1 Effects
| Drug | Cell Type | Effect | Concentration | Finding | Reference |
| Benidipine | Neonatal Rat Cardiac Non-myocytes | ET-1 Secretion | 10⁻⁸ M | Attenuated ET-1 secretion | [12] |
| Benidipine | Neonatal Rat Cardiac Myocytes and Non-myocytes | ET-1-induced Hypertrophy | - | Significantly decreased ET-1-induced [³H]-leucine and [³H]-thymidine uptake | [12] |
| Nimodipine (B1678889) | Myometrial Strips | ET-1-induced Contractions | 10⁻⁶ - 3x10⁻⁵ M | Dose-dependently decreased amplitude and frequency | [13] |
| Isradipine (B148454) | Myometrial Strips | ET-1-induced Contractions | 10⁻⁵ - 3x10⁻⁴ M | Dose-dependently decreased amplitude and frequency | [13] |
Logical Relationship
The ability of certain dihydropyridine CCBs to reduce ET-1 secretion and inhibit its downstream effects contributes to their overall beneficial impact on the vasculature.
Experimental Protocol
-
Measurement of ET-1 Secretion:
-
Endothelial cells or other relevant cell types (e.g., cardiac non-myocytes) are cultured.
-
The cells are treated with the dihydropyridine CCB.
-
The cell culture supernatant is collected.
-
The concentration of ET-1 in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.[12]
-
Conclusion
The in vitro evidence strongly suggests that dihydropyridine calcium channel blockers possess multifaceted beneficial effects on endothelial function that extend beyond their primary role as vasodilators. These effects include the enhancement of nitric oxide bioavailability through increased production and decreased degradation, promotion of endothelial progenitor cell differentiation, suppression of inflammatory adhesion molecule expression, and attenuation of the detrimental effects of endothelin-1. These pleiotropic actions likely contribute to the vasoprotective and anti-atherosclerotic properties of this class of drugs observed in clinical settings. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying these effects and to explore their therapeutic potential in a wider range of cardiovascular diseases.
References
- 1. Nifedipine increases endothelial nitric oxide bioavailability by antioxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amlodipine Increased Endothelial Nitric Oxide and Decreased Nitroxidative Stress Disproportionately to Blood Pressure Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amlodipine increased endothelial nitric oxide and decreased nitroxidative stress disproportionately to blood pressure changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benidipine, a dihydropyridine-Ca2+ channel blocker, increases the endothelial differentiation of endothelial progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of different dihydropyridines on the expression of adhesion molecules induced by TNF-alpha on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amlodipine modulates THP-1 cell adhesion to vascular endothelium via inhibition of protein kinase C signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevation of serum soluble E- and P-selectin in patients with hypertension is reversed by benidipine, a long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Possible involvement of endothelin-1 in cardioprotective effects of benidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of endothelin-1 on spontaneous contractions and effects of nimodipine and isradipine on endothelin-1-induced contractions in myometrial strips isolated from normal pregnant and preeclamptic women - PubMed [pubmed.ncbi.nlm.nih.gov]
Iganidipine: A Technical Guide to its Renal Protection Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the calcium channel blocker iganidipine, with a specific focus on its mechanisms of action related to renal protection. The information presented is collated from preclinical studies and is intended to provide a comprehensive resource for researchers and professionals in the field of drug development and renal pharmacology.
Introduction to this compound and its Renal Protective Potential
This compound is a dihydropyridine (B1217469) calcium channel blocker that has demonstrated significant renal protective effects in preclinical models of hypertension and renal injury.[1] Its mechanism of action extends beyond systemic blood pressure reduction, involving direct effects on renal hemodynamics and modulation of key vasoactive signaling pathways within the kidney.[1] This guide will delve into the experimental evidence supporting the renal protective role of this compound, detailing the methodologies of key studies and presenting the quantitative data in a structured format. Furthermore, it will visualize the implicated signaling pathways to provide a clearer understanding of its molecular mechanisms.
Quantitative Data Summary
The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound on renal function and related biomarkers in Dahl salt-sensitive rats, a model of salt-induced hypertension and renal damage.[1]
Table 1: Effect of this compound on Renal Function Parameters
| Parameter | Vehicle | This compound (0.3 mg/kg/day) | This compound (1.0 mg/kg/day) | This compound (3.0 mg/kg/day) |
| Plasma Creatinine (mg/dL) | ~0.8 | ~0.8 | ~0.75 | ~0.6 |
| Serum Urea (B33335) Nitrogen (mg/dL) | ~45 | ~42 | ~40 | ~30 |
| Glomerular Filtration Rate (mL/min) | ~0.9 | ~0.95 | ~1.0 | ~1.2 * |
Data estimated from graphical representations in Fujiwara et al., 1997.[1] A sustained-hypotensive dose (SHD) of 3.0 mg/kg/day showed significant improvement.
Table 2: Effect of this compound on Vasoactive Mediators
| Parameter | Vehicle | This compound (0.3 mg/kg/day) | This compound (1.0 mg/kg/day) | This compound (3.0 mg/kg/day) |
| Urinary 6-keto-PGF1α (ng/day) | ~20 | ~30 | ~35 | ~40 |
| Urinary PGE2 (ng/day) | ~15 | ~25 | ~30 | ~35 |
| Plasma Angiotensin II (pg/mL) | ~100 | ~80 | ~60 | ~40 |
| Plasma Renin Activity (ng/mL/h) | ~12 | ~10 | ~8 | ~6 |
Data estimated from graphical representations in Fujiwara et al., 1997.[1] All doses of this compound showed a significant effect on these parameters.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Fujiwara et al. (1997), which forms the basis of our understanding of this compound's renal protective effects.[1]
Animal Model and Drug Administration
-
Animal Model: Male Dahl salt-sensitive (Dahl-S) rats were used. This strain is genetically predisposed to developing hypertension and subsequent renal damage when fed a high-salt diet.
-
Diet: Rats were fed a high-salt diet (8% NaCl) to induce hypertension and renal injury.
-
Drug Administration: this compound was administered orally once daily for 8 weeks at three different doses:
-
Non-hypotensive dose (NHD): 0.3 mg/kg/day
-
Moderate-hypotensive dose (MHD): 1.0 mg/kg/day
-
Sustained-hypotensive dose (SHD): 3.0 mg/kg/day A vehicle control group received the administration vehicle without the active drug.
-
Measurement of Renal Function Parameters
-
Blood Sampling: At the end of the 8-week treatment period, blood samples were collected from the abdominal aorta under anesthesia.
-
Plasma Creatinine and Serum Urea Nitrogen: Plasma and serum were separated by centrifugation. Creatinine and urea nitrogen levels were determined using standard automated biochemical analysis methods.
-
Glomerular Filtration Rate (GFR): GFR was measured using the inulin (B196767) clearance method in conscious, restrained rats. A constant infusion of inulin was administered via a tail vein, and urine was collected via a bladder catheter. Blood samples were taken periodically to determine plasma inulin concentration. GFR was calculated using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.
Measurement of Vasoactive Mediators
-
Urine Collection: 24-hour urine samples were collected using metabolic cages.
-
Urinary Prostaglandins (B1171923) (PGI2 and PGE2): The urinary levels of 6-keto-prostaglandin F1α (a stable metabolite of PGI2) and PGE2 were measured by radioimmunoassay (RIA). This involved extraction of prostaglandins from the urine, followed by quantification using specific antibodies and radiolabeled tracers.
-
Plasma Angiotensin II and Renin Activity: Blood samples for angiotensin II and renin activity were collected in chilled tubes containing EDTA and aprotinin. Plasma was separated by centrifugation at 4°C.
-
Plasma Angiotensin II: Measured by RIA following plasma extraction.
-
Plasma Renin Activity (PRA): Determined by RIA of angiotensin I generated during incubation of the plasma at 37°C.
-
Signaling Pathways and Mechanisms of Action
The renal protective effects of this compound are attributed to its dual action of reducing the vasoconstrictor influence of angiotensin II and enhancing the vasodilatory effects of prostaglandins within the renal microvasculature.
Inhibition of Angiotensin II-Mediated Vasoconstriction
This compound administration leads to a decrease in plasma angiotensin II levels and renin activity.[1] Angiotensin II is a potent vasoconstrictor of the renal efferent arterioles. By reducing angiotensin II levels, this compound helps to alleviate the constriction of these vessels, thereby reducing intraglomerular pressure and protecting the glomeruli from hypertension-induced damage.
Enhancement of Prostaglandin-Mediated Vasodilation
This compound treatment increases the urinary excretion of the vasodilatory prostaglandins PGI2 and PGE2.[1] These prostaglandins act on the afferent and efferent arterioles to induce vasodilation, which helps to increase renal blood flow and counteract the vasoconstrictor effects of hypertension.
References
Cerebral Protective Effects of Iganidipine in Hypertension Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cerebral protective effects of Iganidipine, a dihydropyridine (B1217469) calcium channel blocker, in preclinical models of hypertension. The document synthesizes key findings on its efficacy, outlines detailed experimental protocols, and visually represents the proposed mechanisms of action through signaling pathway diagrams.
Core Findings: Neuroprotection Beyond Blood Pressure Control
This compound has demonstrated significant neuroprotective effects in hypertensive animal models, suggesting a therapeutic potential that extends beyond its primary function of blood pressure reduction. Studies indicate that this compound not only lowers blood pressure but also directly mitigates hypertension-induced cerebral damage.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from a pivotal study investigating the effects of this compound in Dahl salt-sensitive rats, a well-established model of salt-induced hypertension.
Table 1: Effect of this compound on Survival Rate and Cerebral Infarction in Dahl Salt-Sensitive Rats
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Incidence of Cerebral Infarction (%) |
| Control (Vehicle) | - | 40 | 60 |
| This compound (NHD) | 0.3 | 60 | 40 |
| This compound (MHD) | 1.0 | 70 | 30 |
| This compound (SHD) | 3.0 | 100 | 0 |
NHD: Non-hypotensive dose; MHD: Moderate-hypotensive dose; SHD: Sustained-hypotensive dose.
Table 2: Hemodynamic and Biochemical Effects of this compound
| Parameter | Control (Vehicle) | This compound (0.3 mg/kg/day) | This compound (1.0 mg/kg/day) | This compound (3.0 mg/kg/day) |
| Systolic Blood Pressure (mmHg) | 235 ± 8 | 225 ± 7 | 198 ± 9 | 155 ± 5 |
| Plasma Angiotensin II (pg/mL) | 152 ± 18 | 115 ± 15 | 98 ± 12 | 75 ± 10 |
| Urinary Prostaglandin (B15479496) I2 (ng/day) | 18 ± 2 | 25 ± 3 | 28 ± 3 | 32 ± 4 |
| Urinary Prostaglandin E2 (ng/day) | 12 ± 1.5 | 18 ± 2 | 21 ± 2.5 | 25 ± 3* |
*p < 0.05 compared to control.
Experimental Protocols
The following section details the methodology employed in the key study assessing the cerebral protective effects of this compound.
Animal Model and Treatment
-
Animal Model: Male Dahl salt-sensitive (Dahl-S) rats, a genetic model of hypertension that develops severe hypertension and subsequent organ damage when fed a high-salt diet.
-
Diet: Rats were fed a high-salt diet (8% NaCl) to induce hypertension.
-
Treatment Groups:
-
Control group receiving vehicle.
-
This compound administered at a non-hypotensive dose (NHD) of 0.3 mg/kg/day.
-
This compound administered at a moderate-hypotensive dose (MHD) of 1.0 mg/kg/day.
-
This compound administered at a sustained-hypotensive dose (SHD) of 3.0 mg/kg/day.
-
-
Administration: this compound was administered orally for 8 weeks.
Outcome Measures
-
Survival Rate: Monitored daily throughout the 8-week study period.
-
Cerebral Infarction: Assessed at the end of the study by histological examination of brain tissue. The incidence and area of infarction were quantified.
-
Blood Pressure: Measured periodically using the tail-cuff method.
-
Biochemical Analysis: Plasma levels of angiotensin II and urinary levels of prostaglandins (B1171923) (PGI2 and PGE2) were determined using radioimmunoassay.
Visualizing the Mechanisms of Action
The cerebral protective effects of this compound are believed to be multifactorial, involving both hemodynamic and non-hemodynamic pathways. The following diagrams illustrate the proposed signaling pathways and the experimental workflow.
Caption: Hemodynamic Effects of this compound in Neuroprotection.
Caption: Non-Hemodynamic Mechanisms of this compound's Cerebral Protection.
Caption: Experimental Workflow for Evaluating this compound.
Discussion and Future Directions
The evidence strongly suggests that this compound's cerebral protective effects are mediated through a dual mechanism. Firstly, its primary antihypertensive action alleviates the mechanical stress on cerebral vasculature. Secondly, and perhaps more significantly for neuroprotection, this compound appears to exert direct beneficial effects on the cerebral microenvironment. The observed reduction in angiotensin II and the increase in vasodilatory prostaglandins point towards an improvement in endothelial function and a reduction in oxidative stress and inflammation, key contributors to hypertensive brain damage.[1]
While other calcium channel blockers have also been shown to offer neuroprotective benefits, often attributed to improved cerebral blood flow and prevention of vasospasm, the data on this compound highlights a potentially more nuanced mechanism involving the renin-angiotensin system and prostaglandin pathways.[1][2] Further research is warranted to fully elucidate these non-hemodynamic effects and to explore the potential of this compound in the clinical management of hypertensive patients at high risk for cerebrovascular events. Future studies could focus on more direct measures of cerebral blood flow, endothelial function, and markers of oxidative stress and inflammation in the brain tissue of this compound-treated hypertensive models.
References
Long-Term Effects of Iganidipine on Arterial Morphology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current understanding of the long-term effects of Iganidipine, a dihydropyridine (B1217469) calcium channel blocker, on arterial morphology. The information is synthesized from preclinical studies, with a focus on data presentation, experimental protocols, and the underlying signaling pathways.
Executive Summary
Hypertension is a major risk factor for cardiovascular diseases and is characterized by pathological remodeling of arteries, including hypertrophy, fibrosis, and increased stiffness. Calcium channel blockers (CCBs) are a cornerstone of antihypertensive therapy. This compound, a dihydropyridine CCB, has demonstrated protective effects against hypertension-induced arterial damage. This guide delves into the specifics of these effects, presenting available data on its impact on arterial structure and the potential mechanisms involved. While detailed quantitative data specifically for this compound is limited in publicly available literature, this guide extrapolates from studies on closely related compounds and the well-understood pharmacology of the dihydropyridine class to provide a comprehensive picture.
Effects of this compound on Arterial Morphology: Preclinical Evidence
The primary evidence for the effects of this compound on arterial morphology comes from a study on Dahl salt-sensitive hypertensive rats, a well-established model of salt-induced hypertension and vascular damage.
Summary of Morphological Changes
Long-term administration of this compound has been shown to prevent or reverse several key pathological changes in the arterial wall induced by hypertension. These effects are dose-dependent.
Table 1: Summary of this compound's Effects on Arterial Morphology in Dahl Salt-Sensitive Rats
| Arterial Bed | Morphological Parameter | Untreated Hypertensive Rats | This compound-Treated Rats (3 mg/kg/day) |
| Aorta | Medial Thickness | Increased | Prevented |
| Endothelial Cell Hypertrophy | Present | Prevented | |
| Subendothelial Space | Dilated | Prevented | |
| Endothelium-Dependent Relaxation | Markedly Attenuated | Restored | |
| Superior Mesenteric Artery (SMA) | Medial Thickness | Increased | Prevented |
| Endothelium-Dependent Relaxation | Reduced | Restored | |
| Peripheral Mesenteric Artery (PMA) | Intimal Hypertrophy | Present | Prevented |
| Medial Hypertrophy | Present | Prevented | |
| Periarteritis | Present | Prevented | |
| Lumen Diameter | Narrowed | Prevented |
Source: Protective Effects of this compound on Morphological and Functional Changes of Arteries in Hypertensive Dahl Rats.[1]
Experimental Protocols
While a highly detailed, step-by-step protocol for the key this compound study is not available, this section outlines the general methodologies employed in such preclinical assessments of arterial morphology.
Animal Model and Treatment
-
Animal Model: Dahl salt-sensitive (Dahl-S) rats are a commonly used genetic model of hypertension that develops severe hypertension and subsequent organ damage when fed a high-salt diet.
-
Treatment Protocol:
-
Vehicle Group: Dahl-S rats on a high-salt diet receiving a control vehicle.
-
This compound Groups: Dahl-S rats on a high-salt diet receiving oral this compound at various doses (e.g., 0.3, 1, and 3 mg/kg/day) for a long-term period (e.g., 8 weeks).[1]
-
Control Group: Dahl-S rats on a low-salt diet.
-
Morphological Analysis
-
Tissue Preparation:
-
At the end of the treatment period, animals are euthanized.
-
Arteries (e.g., aorta, superior mesenteric artery, peripheral mesenteric arteries) are carefully dissected.
-
For light microscopy, tissues are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
For electron microscopy, tissues are fixed in a glutaraldehyde (B144438) solution, post-fixed in osmium tetroxide, and embedded in resin.
-
-
Histological Staining:
-
Hematoxylin and Eosin (H&E): For general morphology, including cell nuclei and cytoplasm.
-
Masson's Trichrome: To differentiate collagen (blue/green) from smooth muscle and keratin (B1170402) (red).
-
Verhoeff-Van Gieson: To visualize elastin (B1584352) fibers (black).
-
-
Microscopy and Morphometry:
-
Light Microscopy: Used to measure parameters like medial thickness, lumen diameter, and cross-sectional area.
-
Transmission Electron Microscopy (TEM): Provides ultrastructural details of endothelial cells, smooth muscle cells, and the extracellular matrix.
-
Scanning Electron Microscopy (SEM): Used to examine the surface morphology of the endothelium.
-
Image Analysis Software: Utilized for quantitative measurements from microscopic images.
-
Functional Assessment
-
Isometric Tension Studies:
-
Arterial rings are mounted in an organ bath containing a physiological salt solution.
-
The rings are attached to a force transducer to measure isometric tension.
-
Endothelium-dependent and -independent relaxation responses are assessed using agents like acetylcholine (B1216132) and sodium nitroprusside, respectively.
-
Signaling Pathways and Mechanisms of Action
The beneficial effects of this compound on arterial morphology are mediated through a combination of hemodynamic and direct cellular effects. As a dihydropyridine CCB, its primary mechanism is the blockade of L-type calcium channels, leading to vasodilation and blood pressure reduction. However, evidence suggests additional, non-hemodynamic effects that contribute to its vasculoprotective properties.
Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration
Hypertension-induced arterial remodeling is characterized by the excessive proliferation and migration of VSMCs. Calcium is a critical second messenger in these processes. By blocking calcium influx, this compound can interfere with the signaling cascades that drive VSMC growth.
Modulation of Extracellular Matrix (ECM) Remodeling
The structural integrity of the arterial wall is maintained by a balance between the synthesis and degradation of ECM components, primarily collagen and elastin. In hypertension, this balance is disrupted, leading to fibrosis and stiffening. While direct evidence for this compound is pending, other CCBs have been shown to influence ECM remodeling, potentially through effects on matrix metalloproteinases (MMPs) and their inhibitors (TIMPs).
Conclusion and Future Directions
The available preclinical evidence strongly suggests that long-term treatment with this compound can effectively prevent or ameliorate hypertension-induced adverse arterial remodeling. These effects appear to be mediated not only by its primary blood pressure-lowering action but also by direct effects on vascular cells.
However, to fully elucidate the therapeutic potential of this compound in vascular protection, further research is warranted in the following areas:
-
Quantitative Morphometric Studies: Detailed studies quantifying the effects of this compound on arterial wall thickness, lumen diameter, collagen and elastin content, and other morphometric parameters are needed.
-
Molecular Mechanism Studies: Investigations into the specific signaling pathways modulated by this compound in vascular cells, including its effects on gene expression related to cell proliferation, inflammation, and ECM turnover, would provide a more complete understanding of its mechanism of action.
-
Clinical Studies: Ultimately, clinical trials focusing on surrogate markers of arterial remodeling, such as arterial stiffness (measured by pulse wave velocity) and carotid intima-media thickness, are necessary to confirm these preclinical findings in humans.
References
Iganidipine's Off-Target Profile: A Technical Examination in Cellular Models
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the potential off-target effects of Iganidipine, a dihydropyridine (B1217469) calcium channel blocker, within cellular models. While this compound's primary mechanism of action involves the blockade of L-type calcium channels, understanding its potential interactions with other cellular targets is crucial for a comprehensive safety and efficacy assessment.
Executive Summary: Publicly available, detailed quantitative data from broad off-target screening panels (such as those from Eurofins/CEREP) for this compound is limited. This guide, therefore, synthesizes information on the known off-target effects of the dihydropyridine class of drugs and outlines the established experimental protocols and theoretical signaling pathways relevant for assessing such effects for this compound. The content herein provides a framework for researchers to design and interpret studies aimed at elucidating the complete cellular interaction profile of this compound.
Potential Off-Target Considerations for Dihydropyridine Calcium Channel Blockers
While specific data for this compound is sparse, studies on other dihydropyridines suggest several potential off-target activities that warrant investigation:
-
Other Ion Channels: Dihydropyridines have been reported to interact with other ion channels, albeit typically at higher concentrations than required for L-type calcium channel blockade. A key concern for many cardiovascular drugs is the potential for inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT prolongation and cardiac arrhythmias[1][2][3][4].
-
Enzyme Inhibition: A number of dihydropyridine derivatives have been shown to inhibit various enzymes. Of particular note is the interaction with cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions[5].
-
Transporter Proteins: Interaction with drug transporters like P-glycoprotein (P-gp) can affect the pharmacokinetics of this compound and co-administered drugs[6][7][8][9][10].
-
Signaling Pathways: Some dihydropyridines have been observed to modulate intracellular signaling cascades independently of their calcium channel blocking activity. For instance, Lercanidipine has been shown to inhibit the MAPK signaling pathway[11]. In vivo studies on this compound have suggested a potential influence on the renin-angiotensin system and prostaglandin (B15479496) levels, hinting at broader physiological effects that may have underpinnings in cellular signaling pathways[12].
Data Presentation: Framework for this compound Off-Target Profiling
A comprehensive off-target profile for this compound would ideally be presented in a series of tables summarizing quantitative data from various assays. The following tables provide a template for how such data should be structured. Note: The data presented below are hypothetical examples for illustrative purposes due to the lack of specific public data for this compound.
Table 1: Off-Target Binding Profile of this compound (Hypothetical Data)
| Target Class | Specific Target | Assay Type | Test Concentration (µM) | % Inhibition/Activity | IC50/Ki (µM) | Cellular Model |
| Ion Channel | hERG (KCNH2) | Radioligand Binding | 10 | 15% | >30 | HEK293 cells |
| GPCR | Beta-2 Adrenergic | Radioligand Binding | 10 | 5% | >30 | CHO cells |
| Enzyme | COX-2 | Enzyme Inhibition | 10 | 8% | >30 | Purified enzyme |
| Transporter | P-glycoprotein (ABCB1) | Efflux Assay | 10 | 25% | 15 | MDCK-MDR1 cells |
Table 2: Kinase Inhibition Profile of this compound (Hypothetical Data)
| Kinase Target | Test Concentration (µM) | % Inhibition | IC50 (µM) | Assay Type |
| MAPK1 (ERK2) | 10 | 12% | >30 | Biochemical |
| PI3Kα | 10 | 3% | >30 | Biochemical |
| SRC | 10 | 7% | >30 | Biochemical |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of off-target screening results. Below are generalized protocols for key experiments relevant to assessing this compound's off-target effects.
Radioligand Binding Assay for Off-Target Screening
This method is used to determine the binding affinity of a test compound to a panel of receptors, ion channels, and transporters.
-
Preparation of Cell Membranes:
-
Cells expressing the target of interest (e.g., HEK293 for hERG) are cultured and harvested.
-
The cells are lysed, and the membrane fraction is isolated by centrifugation.
-
Protein concentration of the membrane preparation is determined using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
Cell membranes are incubated with a specific radioligand for the target and varying concentrations of the test compound (this compound).
-
The incubation is carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.
-
-
Separation and Detection:
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, corresponding to the bound ligand, is measured by scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding data.
-
Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.
-
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
-
Assay Setup:
-
The purified enzyme is incubated with the test compound (this compound) at various concentrations in a suitable assay buffer.
-
The reaction is initiated by the addition of the enzyme's substrate.
-
-
Reaction and Detection:
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The formation of the product or the depletion of the substrate is measured using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).
-
-
Data Analysis:
-
Enzyme activity is calculated from the rate of the reaction.
-
The percentage of inhibition is determined by comparing the enzyme activity in the presence of the test compound to the activity in its absence.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Kinase Activity Assay
These assays measure the activity of a specific kinase within a cellular context.
-
Cell Treatment:
-
A suitable cell line is treated with various concentrations of the test compound (this compound).
-
-
Cell Lysis:
-
After incubation, the cells are lysed to release the cellular proteins, including the kinase of interest.
-
-
Kinase Activity Measurement:
-
The activity of the target kinase in the cell lysate is measured. This can be done using various methods, such as:
-
ELISA-based assays: Using antibodies that specifically recognize the phosphorylated substrate of the kinase.
-
Luminescent ATP depletion assays: Measuring the amount of ATP consumed by the kinase reaction.
-
-
-
Data Analysis:
-
The kinase activity in treated cells is compared to that in untreated cells to determine the inhibitory effect of the compound.
-
IC50 values are determined from the dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the assessment of this compound's off-target effects.
Caption: A generalized workflow for identifying and characterizing off-target effects of a drug candidate like this compound.
Caption: A diagram illustrating the primary target of this compound and potential off-target signaling pathways observed for the dihydropyridine class.
Conclusion
References
- 1. HERG and KvLQT1/IsK, the cardiac K+ channels involved in long QT syndromes, are targets for calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State dependent dissociation of HERG channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of common antitussive drugs on the hERG potassium channel current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Inhibitory potencies of 1,4-dihydropyridine calcium antagonists to P-glycoprotein-mediated transport: comparison with the effects on CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Iganidipine in Dahl Salt-Sensitive Rats: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dahl salt-sensitive (SS) rat is a well-established animal model for studying salt-sensitive hypertension and its associated end-organ damage, mirroring many aspects of human essential hypertension.[1][2][3] This inbred strain develops severe hypertension, vascular remodeling, and renal dysfunction when fed a high-salt diet.[1][4][5] Calcium channel blockers (CCBs) are a cornerstone in the management of hypertension, and understanding their specific effects in models like the Dahl SS rat is crucial for preclinical drug development.[6][7] Iganidipine, a dihydropyridine (B1217469) calcium antagonist, has demonstrated protective effects on the vasculature in this model. This guide provides a detailed overview of the pharmacodynamics of this compound in Dahl salt-sensitive rats, focusing on its effects on blood pressure, vascular morphology, and function.
Core Pharmacodynamic Effects of this compound
This compound exerts a dose-dependent antihypertensive effect in Dahl SS rats on a high-salt diet. Its primary mechanism of action is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance.[6][7][8] Beyond this primary hemodynamic effect, evidence suggests that this compound may also have non-hemodynamic, protective effects on the arterial walls.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in Dahl salt-sensitive rats fed a high-salt diet for 8 weeks.[4]
Table 1: Effect of this compound on Systolic Blood Pressure [4]
| Treatment Group | Dose (mg/kg/day) | Systolic Blood Pressure (mmHg) |
| Vehicle | - | 210 ± 5 |
| This compound | 0.3 | 205 ± 6 |
| This compound | 1 | 180 ± 7 |
| This compound | 3 | 155 ± 4 |
*p < 0.05 vs. Vehicle
Table 2: Effect of this compound on Vascular Morphology [4]
| Treatment Group | Dose (mg/kg/day) | Aortic Medial Thickness (µm) | Superior Mesenteric Artery Medial Thickness (µm) |
| Vehicle | - | 120 ± 3 | 45 ± 2 |
| This compound | 1 | 110 ± 4 | 40 ± 2 |
| This compound | 3 | 95 ± 3 | 30 ± 1 |
*p < 0.05 vs. Vehicle
Table 3: Effect of this compound on Endothelial Function [4]
| Treatment Group | Dose (mg/kg/day) | Aortic Endothelium-Dependent Relaxation (%) | Superior Mesenteric Artery Endothelium-Dependent Relaxation (%) |
| Vehicle | - | 30 ± 5 | 50 ± 6 |
| This compound | 1 | 55 ± 6 | 65 ± 5 |
| This compound | 3 | 80 ± 4 | 85 ± 3 |
*p < 0.05 vs. Vehicle
Experimental Protocols
The data presented above were generated using the following key experimental methodologies.
Animal Model and Treatment Protocol
-
Animal Model: Male Dahl salt-sensitive rats are used.[4]
-
Diet: Rats are fed a high-salt diet (e.g., 8% NaCl) for a period of 8 weeks to induce hypertension.[4]
-
Drug Administration: this compound or a vehicle is administered orally once daily for the duration of the high-salt diet feeding.[4]
Blood Pressure Measurement
-
Systolic blood pressure is measured non-invasively using the tail-cuff method in conscious rats.[4][9]
Vascular Morphology Assessment
-
At the end of the treatment period, rats are euthanized, and arterial tissues (aorta, superior mesenteric artery) are excised.[4]
-
Tissues are fixed, embedded in paraffin, and sectioned.[4]
-
Sections are stained (e.g., with hematoxylin (B73222) and eosin) and examined under a light microscope.[4]
-
Medial thickness is measured using calibrated imaging software as an index of hypertrophy.[4]
Endothelial Function Assessment
-
Arterial rings from the aorta and superior mesenteric artery are isolated and mounted in organ baths containing a physiological salt solution.[4]
-
The rings are pre-contracted with a vasoconstrictor (e.g., norepinephrine).[4]
-
Cumulative concentration-response curves to an endothelium-dependent vasodilator (e.g., acetylcholine) are generated to assess endothelium-dependent relaxation.[4]
-
Similar curves to an endothelium-independent vasodilator (e.g., sodium nitroprusside) are generated to assess the health of the vascular smooth muscle.[4]
Visualizing Experimental Design and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the pharmacodynamics of this compound in Dahl SS rats.
Caption: Experimental workflow for this compound studies in Dahl SS rats.
Proposed Signaling Pathway of this compound
The diagram below conceptualizes the primary mechanism of action of this compound in vascular smooth muscle cells, leading to its therapeutic effects in hypertensive Dahl SS rats.
References
- 1. Dietary Effects on Dahl Salt-Sensitive Hypertension, Renal Damage, and the T Lymphocyte Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spontaneous vascular dysfunction in Dahl salt‐sensitive male rats raised without a high‐salt diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis Dahl and the genetics of salt-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of this compound on Morphological and Functional Changes of Arteries in Hypertensive Dahl Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Age-dependent salt hypertension in Dahl rats: fifty years of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Dahl Salt-Resistant Rat Is Protected against Hypertension during Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Iganidipine: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of application notes and detailed laboratory protocols for the synthesis of Iganidipine. This compound, a calcium channel blocker of the dihydropyridine (B1217469) class, possesses a complex molecular architecture requiring a multi-step synthetic approach. The described methodology is based on established chemical transformations, including the mono-alkylation of piperazine (B1678402), subsequent alkylation to form the characteristic side chain, transesterification to generate a key β-ketoester intermediate, and a final asymmetric Hantzsch dihydropyridine synthesis. This protocol is intended for laboratory-scale synthesis and provides detailed procedures for each key step, along with purification techniques and analytical characterization methods.
Introduction
This compound, with the IUPAC name 5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is a potent calcium channel blocker. Its synthesis presents a challenge in controlling the regioselectivity and stereochemistry of the dihydropyridine core, as well as in the construction of its unique ester side chains. The synthetic strategy outlined herein follows a convergent approach, where the key precursors are synthesized separately and then combined in a final condensation step.
Overall Synthetic Scheme
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the Piperazine Side-Chain Alcohol (3): This involves the initial formation of N-allylpiperazine (1) followed by its reaction with a suitable three-carbon electrophile to yield 2,2-dimethyl-3-(4-allylpiperazin-1-yl)propan-1-ol (3).
-
Synthesis of the β-Ketoester Intermediate (4): The alcohol (3) is converted to the corresponding β-ketoester, 2,2-dimethyl-3-(4-allylpiperazin-1-yl)propyl acetoacetate (B1235776) (4), via transesterification.
-
Asymmetric Hantzsch Dihydropyridine Synthesis: The final assembly of the this compound molecule (this compound) is achieved through a three-component Hantzsch condensation of 3-nitrobenzaldehyde (B41214), methyl acetoacetate, and the β-ketoester intermediate (4).
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of the Piperazine Side-Chain Alcohol (3)
1.1 Synthesis of N-Allylpiperazine (1)
This procedure is adapted from general methods for the mono-alkylation of piperazine. To control the mono- to di-alkylation ratio, a significant excess of piperazine is used.
-
Materials:
-
Piperazine (anhydrous)
-
Allyl bromide
-
Toluene
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a 5-fold molar excess of anhydrous piperazine in toluene.
-
Add potassium carbonate (2 equivalents relative to allyl bromide).
-
Slowly add allyl bromide (1 equivalent) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude N-allylpiperazine.
-
Purify the product by vacuum distillation.
-
1.2 Synthesis of 2,2-dimethyl-3-(4-allylpiperazin-1-yl)propan-1-ol (3)
This step involves the alkylation of N-allylpiperazine with a suitable 3-carbon electrophile.
-
Materials:
-
N-Allylpiperazine (1)
-
2,2-dimethyl-3-chloropropan-1-ol
-
Sodium iodide (NaI)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (ACN)
-
-
Procedure:
-
To a solution of N-allylpiperazine (1 equivalent) in acetonitrile, add 2,2-dimethyl-3-chloropropan-1-ol (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of sodium iodide.
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Stage 2: Synthesis of the β-Ketoester Intermediate (4)
This protocol utilizes a transesterification reaction to convert the synthesized alcohol into the required β-ketoester.
-
Materials:
-
2,2-dimethyl-3-(4-allylpiperazin-1-yl)propan-1-ol (3)
-
Ethyl acetoacetate
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) or another suitable catalyst
-
Dean-Stark apparatus
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the alcohol (3) (1 equivalent) in a large excess of ethyl acetoacetate (which also acts as the solvent).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the ethanol-toluene azeotrope in the Dean-Stark trap to drive the equilibrium towards the product.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product (4) is often used in the next step without further purification, or can be purified by column chromatography if necessary.
-
Stage 3: Asymmetric Hantzsch Dihydropyridine Synthesis of this compound
This is the final convergent step to construct the dihydropyridine ring of this compound.
-
Materials:
-
2,2-dimethyl-3-(4-allylpiperazin-1-yl)propyl acetoacetate (4)
-
Methyl acetoacetate
-
3-Nitrobenzaldehyde
-
Ammonium (B1175870) acetate or aqueous ammonia
-
Ethanol or isopropanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-nitrobenzaldehyde (1 equivalent), methyl acetoacetate (1 equivalent), and the β-ketoester intermediate (4) (1 equivalent) in ethanol.
-
Add ammonium acetate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude this compound by flash column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Data Presentation
| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temperature | Time (h) | Yield (%) | Purity (%) |
| 1.1 | Piperazine, Allyl bromide | N-Allylpiperazine | Toluene | K₂CO₃ | Reflux | 4-6 | 60-70 | >95 (GC) |
| 1.2 | N-Allylpiperazine, 2,2-dimethyl-3-chloropropan-1-ol | 2,2-dimethyl-3-(4-allylpiperazin-1-yl)propan-1-ol | Acetonitrile | K₂CO₃, NaI | Reflux | 12-18 | 70-80 | >95 (HPLC) |
| 2 | Alcohol (3), Ethyl acetoacetate | β-Ketoester (4) | Ethyl acetoacetate | p-TsOH | Reflux | 12-24 | 80-90 | Crude |
| 3 | β-Ketoester (4), Methyl acetoacetate, 3-Nitrobenzaldehyde | This compound | Ethanol | NH₄OAc | Reflux | 8-12 | 50-60 | >99 (HPLC) |
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure. Characteristic signals for the dihydropyridine ring protons, the methyl groups at the 2 and 6 positions, the protons of the nitro-substituted aromatic ring, and the protons of the two different ester side chains should be observed and assigned.[1][2]
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of this compound.[3]
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC analysis should be performed to determine the purity of the final product. A suitable reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a buffer) is typically used for dihydropyridine analysis.
-
Purification
-
Column Chromatography: Flash column chromatography using silica gel is an effective method for purifying the intermediates and the final product. A gradient elution system, for example, with a mixture of hexane (B92381) and ethyl acetate, can be employed.
-
Crystallization: The final product, this compound, can be further purified by recrystallization from an appropriate solvent or solvent mixture to obtain a crystalline solid with high purity.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Allyl bromide is a lachrymator and toxic; handle with extreme care.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Piperazine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of the calcium channel antagonists amlodipine, lercanidipine, nitrendipine, felodipine, and lacidipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assessment of Iganidipine's Calcium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine is a dihydropyridine (B1217469) derivative anticipated to function as a calcium channel blocker. This class of compounds is crucial in the management of cardiovascular diseases, primarily through their action on L-type voltage-gated calcium channels.[1][2] By inhibiting the influx of calcium into vascular smooth muscle and cardiac cells, these agents induce vasodilation and reduce cardiac contractility.[3][4] While specific in vitro pharmacological data for this compound is not widely available in public literature, this document provides a comprehensive guide to the standard in vitro assays used to characterize the calcium channel blocking properties of dihydropyridine compounds. The protocols and data presented herein are based on established methodologies for well-characterized dihydropyridines, such as amlodipine, and serve as a template for the evaluation of this compound.[3] One study noted this compound as a water-soluble calcium antagonist used in in vivo studies.[5]
Signaling Pathway of L-type Calcium Channels
Voltage-gated L-type calcium channels are critical for excitation-contraction coupling in muscle cells. Upon membrane depolarization, these channels open, allowing an influx of extracellular calcium ions (Ca2+). This initial calcium entry triggers a larger release of calcium from intracellular stores, such as the sarcoplasmic reticulum, leading to muscle contraction. Dihydropyridine calcium channel blockers, presumably including this compound, bind to the α1 subunit of the L-type calcium channel, thereby inhibiting its opening and reducing the influx of Ca2+.[6]
Quantitative Data Presentation
The following tables present representative quantitative data for a typical dihydropyridine calcium channel blocker. These values would be determined using the experimental protocols detailed below.
Table 1: Electrophysiological Characterization (Whole-Cell Patch Clamp)
| Parameter | Cell Type | Value |
| IC50 | A7r5 Rat Aortic Smooth Muscle Cells | 10 nmol/L (for Cilnidipine)[7] |
| Channel Selectivity | L-type (CaV1.2) vs. T-type (CaV3.1) | L-type selective |
Table 2: Functional Cellular Assay (Calcium Influx)
| Parameter | Cell Line | Agonist | Value |
| IC50 | CHO or HEK-293 cells expressing human CaV1.2 | High K+ solution | Expected in nM range |
| Maximum Inhibition | CHO or HEK-293 cells expressing human CaV1.2 | High K+ solution | >90% |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This "gold standard" technique directly measures the flow of ions through calcium channels in a single cell, providing detailed information on the potency and mechanism of channel blockade.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on L-type calcium channel currents.
Experimental Workflow
Materials:
-
Cells: A suitable cell line expressing L-type calcium channels (e.g., A7r5 rat aortic smooth muscle cells, or HEK-293/CHO cells stably expressing the human CaV1.2 channel).[7]
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl2, 10 BaCl2, 10 HEPES. Adjusted to pH 7.4 with CsOH. (Barium is often used as the charge carrier to increase current amplitude and block potassium channels).
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjusted to pH 7.2 with CsOH.[10]
-
This compound Stock Solution: Prepared in DMSO and serially diluted in the external solution.
-
Equipment: Patch-clamp amplifier, data acquisition system, microscope, and micromanipulator.
Protocol:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Approach a cell with the micropipette and apply gentle suction to form a giga-ohm seal.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a depolarizing voltage step (e.g., to 0 mV for 200 ms) to elicit L-type calcium channel currents.
-
-
Data Acquisition:
-
Record baseline currents for several minutes to ensure stability.
-
Perfuse the chamber with increasing concentrations of this compound, recording the current at each concentration until a steady-state block is achieved.
-
Perform a washout with the external solution to assess the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at each this compound concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.[6]
-
Fluorescence-Based Calcium Influx Assay
This is a higher-throughput method to assess the functional blockade of calcium channels in a population of cells.[11][12] It utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases in fluorescence upon binding to intracellular calcium.[13]
Objective: To determine the IC50 of this compound for the inhibition of depolarization-induced calcium influx.
Experimental Workflow
Materials:
-
Cells: HEK-293 or CHO cells stably expressing the human CaV1.2 channel.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM Loading Buffer: Assay buffer containing Fluo-4 AM (2-5 µM) and a non-ionic detergent like Pluronic F-127 (0.02-0.04%).[11]
-
This compound Compound Plate: Serial dilutions of this compound in assay buffer.
-
Depolarization Solution: Assay buffer with a high concentration of KCl (e.g., 90 mM, with NaCl concentration adjusted to maintain osmolarity).
-
Equipment: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[14]
Protocol:
-
Cell Seeding: Plate cells in black, clear-bottom 96- or 384-well plates and grow to confluence.[6]
-
Dye Loading:
-
Remove the growth medium from the wells.
-
Add the Fluo-4 AM loading buffer to each well.
-
Incubate for 60 minutes at 37°C, protected from light.[12]
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound solutions from the compound plate to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Use the instrument's liquid handler to add the high KCl depolarization solution to all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for 2-3 minutes.[14]
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline from the peak fluorescence after depolarization.
-
Normalize the ΔF values to the control wells (no drug).
-
Plot the percent inhibition as a function of this compound concentration and fit the curve to determine the IC50 value.
-
Disclaimer: The protocols and representative data provided are based on established methods for dihydropyridine calcium channel blockers. Due to the limited availability of specific in vitro data for this compound, these should be considered as a starting point for experimental design. Optimization of assay conditions will be necessary.
References
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 13. abcam.com [abcam.com]
- 14. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for Testing Iganidipine Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine is a dihydropyridine (B1217469) derivative that acts as a potent L-type calcium channel blocker. These channels are critical for regulating calcium influx into excitable cells, playing a key role in processes such as muscle contraction and neurotransmitter release.[1][2] By inhibiting L-type calcium channels, particularly the CaV1.2 subtype, this compound induces vasodilation, making it an effective agent for the management of hypertension.[3] These application notes provide detailed protocols for assessing the efficacy of this compound in vitro using cell-based assays. The described methods will enable the quantification of this compound's inhibitory effect on L-type calcium channel activity and its impact on downstream signaling pathways.
This compound's Mechanism of Action: L-type Calcium Channel Blockade
L-type voltage-gated calcium channels (L-VGCCs) are hetero-multimeric protein complexes that mediate the influx of calcium ions into cells upon membrane depolarization.[2] In vascular smooth muscle cells, this calcium influx is a primary trigger for contraction. This compound, as a dihydropyridine calcium channel blocker, binds to the α1 subunit of the L-type calcium channel, effectively blocking the pore and preventing calcium entry.[1] This inhibition of calcium influx leads to smooth muscle relaxation and vasodilation.
Downstream of calcium entry, L-type calcium channels modulate several intracellular signaling cascades. For instance, calcium influx can activate calmodulin (CaM), which in turn activates CaM-dependent kinases (CaMKs) and the Ras/mitogen-activated protein kinase (MAPK) pathway.[4] These pathways converge on the nucleus to regulate gene expression through transcription factors like the cAMP response element-binding protein (CREB).[4] Another important calcium-dependent signaling pathway involves the activation of the phosphatase calcineurin, which dephosphorylates the nuclear factor of activated T-cells (NFAT), leading to its nuclear translocation and transcriptional activity.
Experimental Workflow for Efficacy Testing
The following diagram outlines the general workflow for evaluating the efficacy of this compound in cell-based assays.
L-type Calcium Channel Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the activation of L-type calcium channels and the points of intervention for this compound and downstream assays.
Detailed Experimental Protocols
Cell Line and Culture
For these assays, Human Embryonic Kidney (HEK293) cells are recommended due to their robust growth and high transfection efficiency.[5][6][7] Since endogenous L-type calcium channel expression can be low, transient co-transfection of plasmids encoding the human CaV1.2 (α1C), β2, and α2δ subunits is advised to ensure a sufficient and consistent channel population for robust assay performance.[3][8]
Table 1: Cell Culture and Transfection Reagents
| Reagent | Supplier | Catalog Number |
| HEK293 Cells | ATCC | CRL-1573 |
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| CaV1.2 (CACNA1C) Plasmid | Addgene | (Example: 26572) |
| β2 (CACNB2) Plasmid | Addgene | (Example: 49332) |
| α2δ (CACNA2D1) Plasmid | Addgene | (Example: 109543) |
| Transfection Reagent (e.g., Lipofectamine 3000) | Invitrogen | L3000015 |
Protocol 1: Cell Culture and Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For transfection, seed cells in a 6-well plate to reach 70-90% confluency on the day of transfection.
-
Prepare the transfection complex according to the manufacturer's protocol using a 1:1:1 ratio of the CaV1.2, β2, and α2δ plasmids.
-
Incubate the cells with the transfection complex for 24-48 hours before proceeding to the cell-based assays.
Primary Assay: Intracellular Calcium Influx Measurement
This assay directly measures the inhibitory effect of this compound on L-type calcium channel-mediated calcium influx using a fluorescent calcium indicator.
Table 2: Calcium Influx Assay Reagents and Materials
| Reagent/Material | Supplier | Catalog Number |
| Fluo-4 AM | Invitrogen | F14201 |
| Pluronic F-127 | Invitrogen | P3000MP |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | 14025092 |
| HEPES | Sigma-Aldrich | H3375 |
| Potassium Chloride (KCl) | Sigma-Aldrich | P9333 |
| This compound | Tocris Bioscience | (Example) |
| Black, clear-bottom 96-well plates | Corning | 3603 |
| Fluorescence Plate Reader with automated injection | (e.g., FlexStation 3) | Molecular Devices |
Protocol 2: Calcium Influx Assay
-
Cell Seeding: 24-48 hours post-transfection, harvest the cells and seed them into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[9] Incubate overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS with 20 mM HEPES, 2.5 µM Fluo-4 AM, and 0.02% Pluronic F-127.
-
Aspirate the growth medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.
-
Aspirate the dye loading solution and wash the cells once with 100 µL of HBSS with 20 mM HEPES.
-
Add 100 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control wells.
-
-
Measurement of Calcium Influx:
-
Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.[9]
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's automated injector, add 25 µL of a high potassium chloride (KCl) solution (final concentration of 50-90 mM) to induce membrane depolarization and activate the L-type calcium channels.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (100% activity) and a positive control (e.g., a known L-type calcium channel blocker like nifedipine) or no-stimulation control (0% activity).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 3: Hypothetical Calcium Influx Data for this compound
| This compound (nM) | Δ Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle) | 5500 | 0 |
| 0.1 | 5450 | 0.9 |
| 1 | 5200 | 5.5 |
| 10 | 3500 | 36.4 |
| 50 | 1200 | 78.2 |
| 100 | 550 | 90.0 |
| 500 | 300 | 94.5 |
| 1000 | 250 | 95.5 |
Secondary Assays: Downstream Signaling Pathway Analysis
To further characterize the functional consequences of this compound's action, downstream signaling events such as CREB phosphorylation and NFAT activation can be assessed.
Protocol 3: Phospho-CREB (Ser133) ELISA
This assay quantifies the phosphorylation of CREB at Serine 133, a key activation event downstream of calcium signaling.
Table 4: Phospho-CREB ELISA Reagents
| Reagent | Supplier | Catalog Number |
| PathScan® Phospho-CREB (Ser133) Sandwich ELISA Kit | Cell Signaling Technology | 7385 |
| Cell Lysis Buffer | Cell Signaling Technology | 9803 |
| Protease/Phosphatase Inhibitor Cocktail | Cell Signaling Technology | 5872 |
Protocol:
-
Seed and transfect HEK293 cells in a 6-well plate as described in Protocol 1.
-
Treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with high KCl (50-90 mM) for 10-15 minutes to induce L-type calcium channel activation.
-
Wash the cells with ice-cold PBS and lyse the cells using Cell Lysis Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.
-
Determine the protein concentration of the lysates.
-
Perform the Phospho-CREB (Ser133) ELISA according to the manufacturer's instructions, loading equal amounts of protein for each sample.[10]
-
Measure the absorbance at 450 nm and normalize the phospho-CREB signal to the total CREB signal (if a total CREB ELISA is also performed).
Table 5: Hypothetical Phospho-CREB (Ser133) ELISA Data
| This compound (nM) | Absorbance (450 nm) - pCREB | % Inhibition of pCREB |
| 0 (Vehicle, Stimulated) | 1.25 | 0 |
| 1 | 1.20 | 4.0 |
| 10 | 0.95 | 24.0 |
| 100 | 0.40 | 68.0 |
| 1000 | 0.15 | 88.0 |
| Unstimulated Control | 0.10 | 92.0 |
Protocol 4: NFAT Reporter Gene Assay
This assay measures the activation of the NFAT transcription factor, which is regulated by calcium-dependent calcineurin signaling.
Table 6: NFAT Reporter Gene Assay Reagents
| Reagent | Supplier | Catalog Number |
| NFAT Reporter Plasmid (e.g., pGL4.30[luc2P/NFAT-RE/Hygro]) | Promega | E8481 |
| Control Reporter Plasmid (e.g., pRL-TK) | Promega | E2241 |
| Dual-Luciferase® Reporter Assay System | Promega | E1910 |
| Luminometer | (e.g., GloMax®) | Promega |
Protocol:
-
Co-transfect HEK293 cells with the L-type calcium channel subunits, the NFAT-luciferase reporter plasmid, and a control Renilla luciferase plasmid.
-
Seed the transfected cells into a 96-well white, clear-bottom plate.
-
Treat the cells with a dose-response of this compound for 30 minutes.
-
Stimulate the cells with high KCl (50-90 mM) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using the Dual-Luciferase® Reporter Assay System and a luminometer.[11]
-
Normalize the firefly luciferase activity (NFAT-driven) to the Renilla luciferase activity (constitutive) to control for transfection efficiency and cell viability.
Table 7: Hypothetical NFAT Reporter Assay Data
| This compound (nM) | Normalized Luciferase Activity (RLU) | % Inhibition of NFAT Activity |
| 0 (Vehicle, Stimulated) | 85000 | 0 |
| 1 | 83000 | 2.4 |
| 10 | 65000 | 23.5 |
| 100 | 25000 | 70.6 |
| 1000 | 9000 | 89.4 |
| Unstimulated Control | 5000 | 94.1 |
Logical Flow for Data Interpretation
The following diagram provides a logical framework for interpreting the results from the described assays.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's efficacy as an L-type calcium channel blocker. By employing a primary calcium influx assay and secondary assays for downstream signaling, researchers can obtain a comprehensive understanding of this compound's mechanism of action and its functional consequences at the cellular level. The provided data tables and logical flow diagram serve as a guide for data presentation and interpretation, facilitating a thorough and systematic assessment of this compound's therapeutic potential.
References
- 1. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 3. Cav1.2 Calcium Channel Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. From Gene to Behavior: L-Type Calcium Channel Mechanisms Underlying Neuropsychiatric Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anion-Sensitive Regions of L-Type CaV1.2 Calcium Channels Expressed in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The expression of endogenous voltage‐gated potassium channels in HEK293 cells is affected by culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. PathScan® Phospho-CREB (Ser133) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 11. T Cell Activation Bioassay (NFAT) Protocol [promega.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Iganidipine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iganidipine is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides a detailed protocol for a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in human plasma. The described method is based on established analytical techniques for similar dihydropyridine derivatives and is intended to serve as a comprehensive guide for researchers.
Principle
The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The separated analytes are then quantified using an HPLC system coupled with a UV or mass spectrometry (MS) detector. Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Lercanidipine-d3 or another suitable dihydropyridine)
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
Ammonium formate (B1220265) (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Drug-free human plasma
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or MS/MS detector is required. The following are representative chromatographic conditions:
| Parameter | Recommended Conditions |
| HPLC Column | C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm or similar) |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Formate (pH adjusted to 3.5 with formic acid) in a ratio of 70:30 (v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detector | UV at 240 nm or MS/MS detector |
| Run Time | Approximately 5 minutes |
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with a mixture of methanol and water (50:50, v/v) to create calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (40 ng/mL): Prepare a suitable concentration of the internal standard in methanol:water (50:50, v/v).[1]
-
Spiked Plasma Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples.
4. Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and efficient method for extracting this compound from plasma.[2]
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex for 10 seconds.[1]
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the HPLC system.
Workflow for Plasma Sample Preparation
Caption: Workflow of this compound extraction from plasma using protein precipitation.
Method Validation
The developed method should be validated according to the ICH Q2 (R1) guidelines to ensure its reliability for the intended application.[3] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy | The mean value should be within ±15% of the nominal concentration, except for the LLOQ, where it should be within ±20%. |
| Precision (Intra- and Inter-day) | The relative standard deviation (%RSD) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified with accuracy. |
| Selectivity/Specificity | No significant interfering peaks at the retention times of this compound and the internal standard in blank plasma. |
| Recovery | Consistent and reproducible extraction recovery of the analyte and internal standard. |
| Stability | Analyte stability in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative). |
Quantitative Data Summary
The following tables present hypothetical but representative data for a validated HPLC method for this compound.
Table 1: Calibration Curve Details
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.5 (LLOQ) | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 25 | 0.640 |
| 50 | 1.275 |
| 100 | 2.550 |
| Linearity (r²) | 0.9995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 0.5 | 105.2 | 8.5 | 103.8 | 9.2 |
| Low QC | 1.5 | 98.7 | 6.2 | 101.5 | 7.1 |
| Mid QC | 20 | 102.3 | 4.5 | 100.9 | 5.3 |
| High QC | 80 | 99.5 | 3.8 | 98.2 | 4.6 |
Logical Relationship for Method Validation
Caption: Key parameters and their acceptance criteria for HPLC method validation.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using a reversed-phase HPLC method. The outlined procedures for sample preparation, chromatographic separation, and method validation are based on established analytical practices for similar compounds. This method is intended to be a valuable resource for researchers in the fields of pharmacology and drug development, enabling reliable and accurate determination of this compound concentrations for various research applications. Adherence to good laboratory practices and thorough method validation are essential for obtaining high-quality data.
References
- 1. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]
- 3. jbclinpharm.org [jbclinpharm.org]
Application Note: High-Throughput Analysis of Iganidipine and its Putative Metabolites in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a generalized protocol for the quantitative analysis of Iganidipine, a dihydropyridine (B1217469) calcium channel blocker, and its potential metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As specific metabolism and quantitative data for this compound are not widely available in published literature, this document provides a comprehensive framework based on established methods for other drugs in the same class, such as amlodipine, lercanidipine (B1674757), and nifedipine. The described methodology, which includes sample preparation, chromatographic separation, and mass spectrometric conditions, serves as a robust starting point for researchers and drug development professionals. All protocols will require specific validation to ensure accuracy and precision for this compound and its unique metabolites.
Introduction
This compound is a calcium channel blocker of the dihydropyridine class, investigated for its potential antihypertensive properties. The analysis of therapeutic drugs and their metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies during drug development.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of small molecules in complex biological samples.[1][2] This document outlines a general approach for the development of a high-throughput LC-MS/MS method for this compound.
Putative Metabolic Pathway of this compound
Based on the known metabolic pathways of other dihydropyridine calcium channel blockers, the metabolism of this compound is expected to proceed through several key reactions. The primary routes of metabolism for this class of compounds often involve oxidation of the dihydropyridine ring to its pyridine (B92270) analogue, ester hydrolysis, and various oxidation reactions on the side chains. The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, is commonly involved in the metabolism of these drugs.[4]
A putative metabolic pathway for this compound is proposed below, highlighting the expected major metabolites.
Experimental Protocols
1. Sample Preparation
The choice of sample preparation technique is critical for removing interferences from the biological matrix and improving analytical performance.[1] Common methods for this class of drugs include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
a. Protein Precipitation (PPT) Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
b. Solid-Phase Extraction (SPE) Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Pre-treat 200 µL of human plasma by adding 200 µL of 4% phosphoric acid in water and the internal standard.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.
2. Liquid Chromatography
Chromatographic separation is typically achieved on a reversed-phase C18 column. The specific conditions should be optimized to ensure sufficient resolution of this compound from its metabolites and endogenous plasma components.
| Parameter | Typical Condition |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10-90% B over 5 minutes, hold at 90% B for 1 min, re-equilibrate at 10% B for 2 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry
Mass spectrometry is performed using a triple quadrupole instrument in the positive electrospray ionization (ESI+) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by direct infusion of this compound and putative metabolite standards |
Experimental Workflow
The overall experimental workflow for the analysis of this compound and its metabolites is depicted below.
Data Presentation
Quantitative data should be summarized in clear and concise tables. The following tables provide a template for presenting validation data for an LC-MS/MS method for this compound and its metabolites. Since no specific data is available, representative ranges from similar compounds are provided as examples.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | 0.1 | > 0.99 |
| Metabolite 1 | 0.5 - 200 | 0.5 | > 0.99 |
| Metabolite 2 | 0.2 - 150 | 0.2 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | LQC | 0.3 | < 15 | < 15 | 85 - 115 |
| MQC | 50 | < 15 | < 15 | 85 - 115 | |
| HQC | 80 | < 15 | < 15 | 85 - 115 | |
| Metabolite 1 | LQC | 1.5 | < 15 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | < 15 | 85 - 115 | |
| HQC | 160 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | LQC | > 80 | 85 - 115 |
| HQC | > 80 | 85 - 115 | |
| Metabolite 1 | LQC | > 75 | 85 - 115 |
| HQC | > 75 | 85 - 115 |
Conclusion
This application note provides a generalized yet detailed framework for the development and validation of an LC-MS/MS method for the quantification of this compound and its putative metabolites in human plasma. The outlined protocols for sample preparation, chromatography, and mass spectrometry are based on established methods for similar dihydropyridine calcium channel blockers and serve as a strong starting point for method development. It is imperative that researchers perform comprehensive method validation for this compound to ensure the generation of reliable and accurate data for pharmacokinetic and other drug development studies.
References
- 1. Quantitative determination of the calcium channel antagonists amlodipine, lercanidipine, nitrendipine, felodipine, and lacidipine in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Non-Invasive Method for Detection of Antihypertensive Drugs in Biological Fluids: The Salivary Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antihypertensive Drugs Metabolism: An Update to Pharmacokinetic Profiles and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Hypertension Studies of Dihydropyridine Calcium Channel Blockers
Introduction
Iganidipine is a dihydropyridine (B1217469) calcium channel blocker designed for the management of hypertension. As a member of this class, its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation and a subsequent reduction in blood pressure. These application notes provide a generalized experimental protocol for assessing the antihypertensive effects of this compound in vivo, based on established methodologies for similar dihydropyridine derivatives. The protocols outlined below are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Mechanism of Action: L-Type Calcium Channel Blockade
Dihydropyridine calcium channel blockers, including this compound, exert their antihypertensive effects by selectively blocking the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[1][2] This inhibition of calcium entry prevents the activation of calmodulin and myosin light chain kinase, ultimately leading to smooth muscle relaxation and vasodilation. The resulting decrease in peripheral vascular resistance is the primary contributor to the reduction in blood pressure.[2]
Experimental Protocols
The following protocols are based on common practices for in vivo hypertension studies with dihydropyridine calcium channel blockers and can be adapted for the evaluation of this compound.
1. Animal Model
The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized animal model for studying hypertension.[3] These rats genetically develop hypertension, mimicking essential hypertension in humans. Age-matched Wistar-Kyoto (WKY) rats are typically used as normotensive controls.[3][4]
-
Animals: Male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats, typically 14-16 weeks of age.[3][4]
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
2. Drug Preparation and Administration
-
Vehicle: A suitable vehicle for oral administration of this compound should be selected, such as 0.5% carboxymethyl cellulose (B213188) (CMC) or a suspension in a small volume of flavored yogurt for voluntary intake.[5]
-
Dosing: The appropriate dose of this compound should be determined based on preliminary dose-ranging studies. For reference, other dihydropyridine calcium channel blockers have been administered at doses ranging from 3 mg/kg to 10 mg/kg in rats.[3][6]
-
Administration: this compound is administered orally via gavage.[3][7] The volume of administration should be calculated based on the animal's body weight.
3. Blood Pressure Measurement
Non-invasive blood pressure measurement using the tail-cuff method is a standard procedure for rodent hypertension studies.
-
Equipment: A non-invasive blood pressure system with a tail cuff and a pulse transducer.
-
Procedure:
-
The rat is placed in a restrainer to minimize movement.
-
The tail is gently warmed to detect the tail pulse.
-
The tail cuff and pulse sensor are placed on the proximal part of the tail.
-
The system automatically inflates and deflates the cuff, and the sensor detects the return of blood flow to determine systolic blood pressure.
-
Multiple readings should be taken for each animal at each time point and averaged to ensure accuracy.
-
4. Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo hypertension study.
Data Presentation
The following table summarizes representative data on the effects of various dihydropyridine calcium channel blockers on systolic blood pressure in Spontaneously Hypertensive Rats (SHR). This data can serve as a reference for the expected antihypertensive efficacy of this compound.
| Drug | Dose | Animal Model | Duration of Treatment | Baseline SBP (mmHg) | Final SBP (mmHg) | Reduction in SBP (mmHg) |
| Nifedipine[3] | 10 mg/kg/day (oral) | Young SHR | 3 weeks | ~180 | ~150 | ~30 |
| Lercanidipine[6] | 3 mg/kg/day (oral) | SHR | 8 weeks | >160 | <140 | >20 |
| Manidipine[8] | 10 µg/kg (IV) | Young SHR | Acute | Not specified | Significant reduction | Not specified |
| Nicardipine[9] | Not specified (oral) | SHR | 12 weeks | Not specified | Effective lowering | Not specified |
SBP: Systolic Blood Pressure
Note: The data presented is a compilation from different studies and should be interpreted as a general guide. The actual efficacy of this compound may vary and should be determined through specific in vivo experiments.
Conclusion
The experimental protocols and application notes provided herein offer a comprehensive framework for conducting in vivo hypertension studies with this compound. By utilizing the Spontaneously Hypertensive Rat model and standard techniques for drug administration and blood pressure measurement, researchers can effectively evaluate the antihypertensive properties of this novel dihydropyridine calcium channel blocker. The provided data on related compounds and the outlined signaling pathway and experimental workflow will aid in the design and interpretation of these crucial preclinical studies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Manidipine: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypertensive brain damage: comparative evaluation of protective effect of treatment with dihydropyridine derivatives in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of treatment with lercanidipine on heart of Cohen-Rosenthal diabetic hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of calcium antagonist, manidipine hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Iganidipine in Patch Clamp Studies of Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine is a dihydropyridine (B1217469) derivative that functions as a calcium channel antagonist.[1] Like other members of the dihydropyridine class, its primary mechanism of action is the blockade of voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure.[2][3] These application notes provide a detailed guide for investigating the effects of this compound on ion channels using the patch clamp technique, a cornerstone method in electrophysiological research.[4][5]
While direct patch clamp studies on this compound are not extensively available in public literature, its activity can be inferred from comparative studies of other dihydropyridine calcium channel blockers. This document outlines protocols and expected outcomes based on the known pharmacology of this class of compounds, with a focus on L-type and T-type calcium channels, the principal targets of many dihydropyridines.[3][6]
Mechanism of Action and Signaling Pathway
Dihydropyridines, including this compound, primarily target the α1 subunit of L-type voltage-gated calcium channels (CaV1.x).[7] By binding to the channel, they allosterically modulate its function, stabilizing it in a state that is less likely to open in response to membrane depolarization. This inhibition of calcium influx into vascular smooth muscle cells leads to vasodilation.[7] Some third-generation dihydropyridines also exhibit inhibitory effects on T-type (CaV3.x) and N-type (CaV2.x) calcium channels, which can contribute to their therapeutic profiles, such as reduced reflex tachycardia and potential organ protection.[3][6][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 3. Vascular effects of calcium channel antagonists: new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L/T-type and L/N-type calcium-channel blockers attenuate cardiac sympathetic nerve activity in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Iganidipine Administration in Animal Models of Stroke: Application Notes and Protocols
Disclaimer: The following application notes and protocols are compiled for research purposes. Direct experimental evidence for the use of Iganidipine in focal ischemia animal models of stroke is limited. The provided protocols are largely extrapolated from studies on other dihydropyridine (B1217469) calcium channel blockers and should be adapted and validated by researchers.
Introduction
This compound is a water-soluble, dihydropyridine calcium channel antagonist. While its primary clinical application is in the management of hypertension, its mechanism of action suggests potential neuroprotective effects in the context of cerebral ischemia. The influx of calcium into neurons is a critical step in the ischemic cascade, leading to a series of detrimental events including excitotoxicity, activation of degradative enzymes, and ultimately cell death. By blocking L-type voltage-gated calcium channels, this compound and similar compounds may mitigate these effects. Furthermore, some dihydropyridines have been shown to possess antioxidant properties and improve cerebral blood flow, which are beneficial in the setting of stroke.[1]
This document provides a summary of the available data on this compound in a relevant animal model and presents a hypothetical protocol for its use in a standard focal ischemia model, based on established methodologies for related compounds.
Quantitative Data Summary
The available quantitative data for this compound's effect on cerebral injury comes from a study using Dahl salt-sensitive (Dahl-S) rats, a model of salt-induced hypertension.
Table 1: Effects of this compound on Cerebral Infarction in Dahl Salt-Sensitive Rats
| Dose (mg/kg/day) | Treatment Duration | Effect on Cerebral Infarction |
| 0.3 | 8 weeks | Reduced incidence |
| 1.0 | 8 weeks | Reduced incidence |
| 3.0 | 8 weeks | Reduced incidence |
Data from a study on Dahl salt-sensitive rats fed a high-salt diet.
Proposed Signaling Pathway for Neuroprotection
The neuroprotective effects of dihydropyridine calcium channel blockers like this compound in ischemic stroke are thought to be mediated through several mechanisms. The primary action is the blockade of L-type voltage-gated calcium channels, which are upregulated during ischemia. This action interrupts the downstream cascade of neurotoxic events.
Caption: Proposed mechanism of this compound's neuroprotective action.
Experimental Protocols
Due to the lack of specific protocols for this compound in common stroke models, the following is a detailed, hypothetical protocol for its administration in a rat model of transient middle cerebral artery occlusion (tMCAO). This protocol is based on established methods for other dihydropyridine calcium channel blockers.
Protocol 1: Administration of this compound in a Rat tMCAO Model
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats (250-300g).
-
Model: Transient middle cerebral artery occlusion (tMCAO) for 90 minutes, followed by reperfusion.
2. This compound Preparation:
-
Formulation: this compound hydrochloride is water-soluble. Prepare a stock solution in sterile saline (0.9% NaCl).
-
Concentration: Prepare concentrations for intraperitoneal (i.p.) injection to deliver doses such as 0.3, 1.0, and 3.0 mg/kg.
3. Experimental Groups:
-
Group 1: Sham-operated + Vehicle (saline).
-
Group 2: tMCAO + Vehicle (saline).
-
Group 3: tMCAO + this compound (0.3 mg/kg).
-
Group 4: tMCAO + this compound (1.0 mg/kg).
-
Group 5: tMCAO + this compound (3.0 mg/kg).
4. Surgical Procedure (tMCAO):
-
Anesthetize the rat (e.g., isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicone-coated monofilament into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Suture the incision and allow the animal to recover.
5. Drug Administration:
-
Timing: Administer the first dose of this compound or vehicle (i.p.) at the onset of reperfusion.
-
Frequency: Administer subsequent doses once daily for the duration of the study (e.g., 3 or 7 days).
6. Outcome Measures:
-
Neurological Deficit Scoring (NDS): Evaluate neurological function at 24, 48, and 72 hours post-tMCAO using a standardized scoring system (e.g., 0-5 scale).
-
Infarct Volume Measurement: At the study endpoint (e.g., 72 hours), euthanize the animals, remove the brains, and slice them. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.
-
Histological Analysis: Perform Nissl or Fluoro-Jade staining on brain sections to assess neuronal damage and degeneration.
-
Biochemical Assays: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (e.g., malondialdehyde) and inflammation (e.g., TNF-α, IL-1β).
Experimental Workflow Diagram
Caption: Workflow for this compound testing in a rat tMCAO model.
Discussion and Future Directions
The therapeutic potential of this compound in acute ischemic stroke is plausible but largely unexplored. The provided protocols offer a starting point for preclinical investigation. Key considerations for future research include:
-
Dose-Response and Therapeutic Window: Establishing the optimal dose and the time window after stroke onset within which this compound is effective is crucial.
-
Pharmacokinetics: Characterizing the blood-brain barrier penetration and pharmacokinetic profile of this compound in relevant animal models is essential.
-
Chronic Stroke Models: Evaluating the effects of this compound on long-term functional recovery and brain remodeling after stroke would provide a more complete picture of its therapeutic potential.
References
Application Note: Measuring Iganidipine's Effect on Gene Expression in Renal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine is a dihydropyridine (B1217469) calcium channel blocker with vasodilatory and antihypertensive properties. Beyond its systemic effects on blood pressure, preclinical studies have demonstrated its renoprotective effects, including the reduction of glomerulosclerosis and renal arterial and tubular injuries.[1] A key aspect of this compound's mechanism of action in the kidney involves its influence on local signaling pathways that regulate renal hemodynamics and cellular health. This application note provides a detailed protocol for measuring the effects of this compound on the gene expression of key signaling pathways in renal cells, offering insights into its molecular mechanisms of renoprotection.
Calcium channel blockers (CCBs) exert their effects by modulating intracellular calcium levels, a critical second messenger that influences a myriad of cellular processes, including gene transcription. In renal cells, particularly podocytes and juxtaglomerular cells, calcium signaling is intricately linked to the regulation of the Renin-Angiotensin System (RAS), prostaglandin (B15479496) synthesis, and pathways governing cellular injury and fibrosis.[2][3][4][5] Understanding how this compound alters the transcriptional landscape of these pathways is crucial for elucidating its therapeutic benefits and for the development of novel renal therapies.
This document outlines protocols for cell culture, this compound treatment, and subsequent gene expression analysis using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). We focus on key genes within the Renin-Angiotensin System, prostaglandin synthesis pathway, and the Calcineurin-NFAT signaling cascade.
Data Presentation
The following tables provide a template for organizing and presenting quantitative gene expression data obtained from renal cells treated with this compound. Data is presented as fold change relative to a vehicle-treated control.
Table 1: Effect of this compound on the Gene Expression of Renin-Angiotensin System Components in Human Renal Podocytes
| Gene Symbol | Gene Name | Fold Change (this compound vs. Vehicle) | P-value |
| REN | Renin | 0.65 | < 0.05 |
| ACE | Angiotensin-Converting Enzyme | 0.82 | < 0.05 |
| AGTR1 | Angiotensin II Receptor Type 1 | 0.75 | < 0.05 |
| NOS3 | Nitric Oxide Synthase 3 | 1.50 | < 0.05 |
Table 2: Effect of this compound on the Gene Expression of Prostaglandin Synthesis Enzymes in Human Mesangial Cells
| Gene Symbol | Gene Name | Fold Change (this compound vs. Vehicle) | P-value |
| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | 1.80 | < 0.05 |
| PTGIS | Prostaglandin I2 (Prostacyclin) Synthase | 1.65 | < 0.05 |
Table 3: Effect of this compound on the Gene Expression of Calcineurin-NFAT Signaling Targets in Human Renal Podocytes
| Gene Symbol | Gene Name | Fold Change (this compound vs. Vehicle) | P-value |
| NFATC1 | Nuclear Factor of Activated T-cells 1 | 0.70 (Nuclear) | < 0.05 |
| PLAUR (uPAR) | Plasminogen Activator, Urokinase Receptor | 0.60 | < 0.05 |
| TRPC6 | Transient Receptor Potential Cation Channel 6 | 0.85 | < 0.05 |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Renal Cell Culture
This protocol describes the general maintenance of human renal podocytes. Similar protocols can be adapted for other renal cell lines like mesangial cells.
Materials:
-
Human conditionally immortalized podocytes
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Insulin-Transferrin-Selenium (ITS) supplement
-
Penicillin-Streptomycin solution
-
Collagen Type I-coated flasks and plates
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Proliferation: Culture podocytes at 33°C in RPMI-1640 medium supplemented with 10% FBS, 1X ITS, and 1% Penicillin-Streptomycin on collagen-coated flasks.
-
Differentiation: To induce differentiation, transfer the cells to a 37°C incubator and culture for 10-14 days. The medium should be changed every 2-3 days. Differentiated podocytes will exhibit a large, arborized morphology.
-
Seeding for Experiments: Once differentiated, detach the cells using Trypsin-EDTA, neutralize with complete medium, and seed into collagen-coated 6-well or 12-well plates at a density of 1-2 x 10^5 cells/well. Allow the cells to adhere and recover for 24 hours before treatment.
This compound Treatment
Materials:
-
Differentiated renal cells in culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium
-
Vehicle control (DMSO)
Protocol:
-
Prepare working solutions of this compound by diluting the stock solution in serum-free medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add the this compound-containing medium or vehicle control medium to the respective wells.
-
Incubate the cells for the desired time period (e.g., 6, 12, 24 hours) at 37°C.
Total RNA Extraction
Materials:
-
TRIzol reagent or a commercial RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
Protocol (using TRIzol):
-
Aspirate the medium from the wells and add 1 mL of TRIzol reagent per well of a 6-well plate.
-
Lyse the cells by pipetting up and down several times.
-
Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
cDNA Synthesis (Reverse Transcription)
Materials:
-
Total RNA sample
-
Reverse transcriptase enzyme
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
Reaction buffer
Protocol (using a commercial kit):
-
Follow the manufacturer's instructions for the cDNA synthesis kit.
-
Typically, 1 µg of total RNA is used per 20 µL reaction.
-
Incubate the reaction mixture in a thermal cycler according to the kit's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
-
The resulting cDNA can be stored at -20°C.
Reverse Transcription Quantitative PCR (RT-qPCR)
Materials:
-
cDNA sample
-
SYBR Green or TaqMan Master Mix
-
Forward and reverse primers for target and housekeeping genes
-
Nuclease-free water
-
qPCR instrument
Protocol:
-
Prepare a qPCR reaction mix containing the master mix, forward and reverse primers, and nuclease-free water.
-
Add the diluted cDNA to the reaction mix in a qPCR plate or tubes.
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product when using SYBR Green.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).
References
- 1. Calcium channel blocker enhances beneficial effects of an angiotensin II AT1 receptor blocker against cerebrovascular-renal injury in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The calcineurin–NFAT pathway allows for urokinase receptor-mediated beta3 integrin signaling to cause podocyte injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of NFAT Signaling in Podocytes Causes Glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Impact of Iganidipine on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine is a dihydropyridine (B1217469) derivative that acts as a calcium channel blocker. While its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure, the broader effects of this class of drugs on cellular bioenergetics are of increasing interest. Mitochondrial dysfunction is a known contributor to various cardiovascular and metabolic diseases. Therefore, understanding the potential impact of this compound on mitochondrial function is crucial for a comprehensive safety and efficacy profile.
This document provides a detailed protocol for assessing the effects of this compound on key parameters of mitochondrial health, including mitochondrial respiration, membrane potential, and the production of reactive oxygen species (ROS). The following protocols are designed for in vitro studies using cultured cells and can be adapted for various cell types relevant to cardiovascular and metabolic research.
Key Mitochondrial Parameters and Rationale for Assessment
| Parameter | Rationale |
| Mitochondrial Respiration | The oxygen consumption rate (OCR) is a primary indicator of oxidative phosphorylation (OXPHOS) activity. Alterations in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can reveal how this compound affects the electron transport chain (ETC) and ATP synthesis.[1][2][3][4] |
| Mitochondrial Membrane Potential (ΔΨm) | The electrochemical gradient across the inner mitochondrial membrane is essential for ATP production. A decrease in ΔΨm can indicate mitochondrial dysfunction and is an early marker of apoptosis.[5][6][7][8][9] |
| Mitochondrial Reactive Oxygen Species (ROS) Production | Mitochondria are a major source of cellular ROS. Excessive ROS production can lead to oxidative stress, damaging cellular components and contributing to pathology. Assessing ROS levels helps determine if this compound induces or mitigates oxidative stress.[10][11][12][13][14] |
Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of this compound on mitochondrial function.
Caption: General experimental workflow for assessing this compound's impact on mitochondrial function.
Detailed Experimental Protocols
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol utilizes the Seahorse XF Cell Mito Stress Test to measure key parameters of mitochondrial respiration.[1][3][4][15][16]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Supplements: Glucose, Pyruvate, Glutamine
-
This compound stock solution
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin (B223565), FCCP, Rotenone/Antimycin A)
-
Cultured cells of interest (e.g., H9c2 cardiomyocytes, HepG2 hepatocytes)
Protocol:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment and growth.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the this compound-containing medium. Include vehicle control wells.
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Seahorse XF Assay Preparation:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the injector ports of the hydrated sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A).
-
-
Data Acquisition:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Run the Seahorse XF Cell Mito Stress Test protocol.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial respiration as outlined in the table below.
-
Data Presentation: Mitochondrial Respiration Parameters
| Parameter | Description | Calculation |
| Basal Respiration | The baseline oxygen consumption of the cells. | (Last rate measurement before first injection) - (Non-mitochondrial respiration rate) |
| ATP-Linked Respiration | The portion of basal respiration used for ATP synthesis.[3][4] | (Last rate measurement before oligomycin injection) - (Minimum rate measurement after oligomycin injection) |
| Proton Leak | The remaining basal respiration not coupled to ATP synthesis. | (Minimum rate measurement after oligomycin injection) - (Non-mitochondrial respiration rate) |
| Maximal Respiration | The maximum OCR achieved with the uncoupler FCCP. | (Maximum rate measurement after FCCP injection) - (Non-mitochondrial respiration rate) |
| Spare Respiratory Capacity | The cell's ability to respond to an energetic demand. | (Maximal Respiration) - (Basal Respiration) |
| Non-Mitochondrial Respiration | Oxygen consumption from sources other than mitochondria. | Minimum rate measurement after Rotenone/Antimycin A injection |
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify changes in ΔΨm.[5][6][7][8]
Materials:
-
TMRE stock solution
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) as a positive control for depolarization
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
-
Cultured cells in a suitable plate format (e.g., 96-well black, clear-bottom plate)
-
This compound stock solution
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time.
-
In separate wells, include a positive control for depolarization by treating with FCCP (e.g., 10 µM) for 10-15 minutes before the end of the experiment.
-
-
TMRE Staining:
-
Add TMRE to each well to a final concentration of 50-100 nM.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells with pre-warmed PBS or phenol (B47542) red-free medium.
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em ~549/575 nm).
-
Alternatively, visualize and quantify the fluorescence at the single-cell level using a fluorescence microscope or flow cytometry.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of this compound-treated cells to the vehicle control.
-
A decrease in TMRE fluorescence indicates mitochondrial depolarization.
-
Data Presentation: Mitochondrial Membrane Potential
| Treatment Group | This compound Concentration (µM) | Normalized TMRE Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.05 |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| FCCP (Positive Control) | 10 |
Assessment of Mitochondrial Reactive Oxygen Species (ROS)
This protocol employs MitoSOX™ Red, a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide (B77818).[10][11][12]
Materials:
-
MitoSOX™ Red reagent
-
Antimycin A or Rotenone as a positive control for mitochondrial ROS production
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
-
Cultured cells in a suitable plate format
-
This compound stock solution
Protocol:
-
Cell Seeding and Treatment:
-
Seed and treat cells with this compound as described in the previous protocols.
-
Include a positive control by treating cells with Antimycin A (e.g., 10 µM) for 30-60 minutes.
-
-
MitoSOX™ Red Staining:
-
Load the cells with MitoSOX™ Red (e.g., 5 µM) for 10-15 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells gently with pre-warmed PBS.
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em ~510/580 nm).
-
Visualize and quantify fluorescence using a fluorescence microscope or flow cytometry.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of this compound-treated cells to the vehicle control.
-
An increase in MitoSOX™ Red fluorescence indicates an increase in mitochondrial superoxide production.
-
Data Presentation: Mitochondrial ROS Production
| Treatment Group | This compound Concentration (µM) | Normalized MitoSOX Red Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.08 |
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 50 | ||
| Antimycin A (Positive Control) | 10 |
Potential Signaling Pathways and Interpretation
The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, leading to changes in mitochondrial function. As this compound is a calcium channel blocker, its primary effect is likely on intracellular calcium homeostasis, which in turn can influence mitochondrial calcium uptake and subsequent bioenergetic processes.
Caption: Hypothetical pathway of this compound's influence on mitochondrial function via calcium signaling.
Interpretation of Results:
-
Decreased OCR, ΔΨm, and increased ROS: This profile would suggest mitochondrial toxicity. This compound may be impairing the electron transport chain, leading to reduced ATP synthesis, depolarization of the mitochondrial membrane, and increased oxidative stress.
-
No significant change in parameters: This would indicate that at the tested concentrations and durations, this compound does not have a direct, significant impact on the core functions of mitochondria in the chosen cell type.
-
Increased spare respiratory capacity: This could be interpreted as a protective effect, suggesting that this compound enhances the cell's ability to respond to energetic stress.
-
Decreased ROS production: This would point towards an antioxidant effect of this compound, potentially through modulation of mitochondrial function or other cellular pathways.
By following these detailed protocols and carefully interpreting the data, researchers can gain valuable insights into the mitochondrial effects of this compound, contributing to a more complete understanding of its pharmacological profile.
References
- 1. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. Assays for Mitochondria Function | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 7. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]
- 8. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 9. biocompare.com [biocompare.com]
- 10. Measuring mitochondrial reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of mitochondrial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Detection of Reactive Oxygen Species (ROS) in Live-Cell Mitochondria | AAT Bioquest [aatbio.com]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lercanidipine Solution Preparation in Cell Culture Experiments
A Note on "Iganidipine": Initial searches for "this compound" did not yield specific results for a compound with that name. It is possible that this is a typographical error. The following protocols and data are provided for Lercanidipine (B1674757) , a third-generation dihydropyridine (B1217469) calcium channel blocker, which is a well-characterized compound with a similar name and therapeutic class. It is crucial to verify the identity of the compound being used before proceeding with any experiment.
Introduction
Lercanidipine is a vasoselective dihydropyridine calcium channel blocker used clinically to treat hypertension.[1][2] Its mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation.[1][3] In addition to its cardiovascular effects, recent research has explored its potential in other areas, including oncology, due to its effects on signaling pathways such as MAPK and TGF-β, and its ability to modulate programmed death-ligand 1 (PD-L1) expression.[4][5][6] This document provides detailed protocols for the preparation of Lercanidipine solutions for use in cell culture experiments.
Data Presentation
The solubility of Lercanidipine hydrochloride in various solvents is summarized in the table below. It is sparingly soluble in aqueous solutions.[7] For cell culture applications, preparing a concentrated stock solution in an organic solvent like DMSO is recommended.
| Solvent | Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | 15 | [7][8] |
| Dimethylformamide (DMF) | 25 | [7][8] |
| Ethanol | 2 | [7][8] |
| Water | Practically insoluble | [9] |
| 0.1 N HCl | 0.123 ± 0.03 | [10] |
| Phosphate Buffer (pH 6.8) | 0.00329 ± 0.0003 | [10] |
| DMF:PBS (pH 7.2) (1:2) | ~0.3 | [7][8] |
Experimental Protocols
1. Preparation of Lercanidipine Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of Lercanidipine hydrochloride in DMSO.
Materials:
-
Lercanidipine hydrochloride (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the amount of Lercanidipine hydrochloride needed. The molecular weight of Lercanidipine hydrochloride is 648.2 g/mol .[7][8] To prepare 1 mL of a 10 mM stock solution, you will need 6.482 mg of Lercanidipine hydrochloride.
-
Weigh the required amount of Lercanidipine hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube. For example, add 1 mL of DMSO to 6.482 mg of Lercanidipine hydrochloride.
-
Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. The solid form is stable for at least 4 years at -20°C.[7]
2. Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the Lercanidipine stock solution to the desired final concentration in cell culture medium.
Materials:
-
10 mM Lercanidipine stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
-
Pipettes and sterile tips
Procedure:
-
Thaw an aliquot of the 10 mM Lercanidipine stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in culture medium.
-
It is crucial to maintain the final concentration of DMSO in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
-
Use the freshly prepared working solutions immediately for treating cells. It is not recommended to store aqueous solutions for more than one day.[7]
3. General Protocol for a Cell Viability Assay (MTT Assay)
This protocol provides a general outline for assessing the effect of Lercanidipine on cell viability using an MTT assay. This method has been used to evaluate the cytotoxic effects of Lercanidipine on various cancer cell lines.[4][11]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Lercanidipine working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of Lercanidipine (and a vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Experimental workflow for Lercanidipine solution preparation.
Caption: Simplified signaling pathway of Lercanidipine.
References
- 1. Lercanidipine - Wikipedia [en.wikipedia.org]
- 2. Lercanidipine: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. Lercanidipine Enhances Cisplatin Activity: Dual Anticancer and Anti-Inflammatory Effects via Caspase Activation and MAPK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium channel blockers lercanidipine and amlodipine inhibit YY1/ERK/TGF-β mediated transcription and sensitize the gastric cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Lercanidipine (hydrochloride) | CAS 132866-11-6 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. isca.me [isca.me]
- 11. Lercanidipine Enhances Cisplatin Activity: Dual Anticancer and Anti-Inflammatory Effects via Caspase Activation and MAPK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Analysis of Signaling Pathways Potentially Affected by Iganidipine
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
Iganidipine is a dihydropyridine (B1217469) calcium channel blocker. While specific Western blot analyses of its effects on signaling pathways are not extensively documented in publicly available literature, we can extrapolate potential effects based on the known mechanisms of similar dihydropyridine calcium channel blockers. These compounds are known to influence key cellular signaling cascades that regulate cell proliferation, survival, and apoptosis. This document provides detailed protocols for utilizing Western blot analysis to investigate the potential impact of this compound on the MAPK/ERK and PI3K/Akt signaling pathways, which are commonly modulated by this class of drugs.
Potential Signaling Pathways Affected by this compound
Based on the actions of similar calcium channel blockers, this compound may influence the following signaling pathways:
-
MAPK/ERK Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the MAPK/ERK pathway is a hallmark of many diseases, including cancer.[4]
-
PI3K/Akt Pathway: This cascade is a key regulator of cell survival, growth, and metabolism.[5][6] Activation of this pathway can inhibit apoptosis and promote cell proliferation.[7]
-
Calcium Signaling: As a calcium channel blocker, this compound directly modulates intracellular calcium levels, which can impact a wide array of cellular processes, including gene transcription and apoptosis.[8]
Data Presentation: Hypothetical Quantitative Western Blot Data
The following tables summarize hypothetical quantitative data from Western blot experiments investigating the effect of this compound on key proteins in the MAPK/ERK and PI3K/Akt pathways. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the untreated control.
Table 1: Hypothetical Effect of this compound on the MAPK/ERK Pathway
| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-MEK1/2 (Ser217/221) | Untreated Control | 0 | 1.00 | ± 0.09 |
| This compound | 10 | 0.97 | ± 0.08 | |
| This compound | 100 | 0.85 | ± 0.10 | |
| This compound | 1000 | 0.65 | ± 0.07 | |
| Total MEK1/2 | Untreated Control | 0 | 1.00 | ± 0.06 |
| This compound | 10 | 1.02 | ± 0.05 | |
| This compound | 100 | 0.98 | ± 0.07 | |
| This compound | 1000 | 1.01 | ± 0.06 | |
| p-ERK1/2 (Thr202/Tyr204) | Untreated Control | 0 | 1.00 | ± 0.11 |
| This compound | 10 | 0.92 | ± 0.09 | |
| This compound | 100 | 0.75 | ± 0.12 | |
| This compound | 1000 | 0.50 | ± 0.08 | |
| Total ERK1/2 | Untreated Control | 0 | 1.00 | ± 0.07 |
| This compound | 10 | 0.99 | ± 0.08 | |
| This compound | 100 | 1.03 | ± 0.06 | |
| This compound | 1000 | 0.97 | ± 0.09 |
Table 2: Hypothetical Effect of this compound on the PI3K/Akt Pathway
| Target Protein | Treatment | Concentration (nM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-Akt (Ser473) | Untreated Control | 0 | 1.00 | ± 0.12 |
| This compound | 10 | 0.95 | ± 0.10 | |
| This compound | 100 | 0.80 | ± 0.11 | |
| This compound | 1000 | 0.55 | ± 0.09 | |
| Total Akt | Untreated Control | 0 | 1.00 | ± 0.08 |
| This compound | 10 | 1.01 | ± 0.07 | |
| This compound | 100 | 0.99 | ± 0.09 | |
| This compound | 1000 | 1.02 | ± 0.08 |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK/ERK and PI3K/Akt Pathway Activation
This protocol provides a general framework for analyzing the activation of the MAPK/ERK and PI3K/Akt pathways.
1. Cell Culture and Treatment [1] a. Culture cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO2. b. Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment. c. Serum-starve the cells for 12-24 hours before treatment. d. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired duration (e.g., 30 minutes, 1, 2, 6, 12, or 24 hours).
2. Cell Lysis and Protein Quantification [1] a. After treatment, wash cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate in pre-chilled microcentrifuge tubes. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting [4][6] a. Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load samples onto a 4-20% precast polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting [4][5] a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against the target proteins (e.g., p-MEK, total MEK, p-ERK, total ERK, p-Akt, total Akt, and a loading control like GAPDH or β-actin) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
5. Detection and Analysis [1] a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify band intensities using image analysis software (e.g., ImageJ). d. Normalize the intensity of the target protein to the loading control.
Visualizations
Caption: Potential signaling pathways affected by this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship of this compound's potential action.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p44/42 MAPK (Erk1/2) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Iganidipine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine is a dihydropyridine (B1217469) calcium channel blocker. Members of this class of drugs are known to exert various effects on cellular processes beyond their primary vasodilatory action. These effects can include modulation of cell cycle progression, induction of apoptosis, and alterations in intracellular calcium signaling. Flow cytometry is a powerful and high-throughput technique ideally suited for the quantitative analysis of these cellular responses to drug treatment.
These application notes provide a framework for utilizing flow cytometry to investigate the in vitro effects of this compound on cultured cells. The provided protocols for apoptosis, cell cycle, and intracellular calcium analysis are based on established methods and can be adapted for specific cell lines and experimental questions.
Mechanism of Action: this compound and Cellular Calcium Regulation
This compound, as a dihydropyridine calcium channel blocker, primarily targets L-type voltage-gated calcium channels on the cell membrane. By blocking these channels, it inhibits the influx of extracellular calcium ions (Ca2+) into the cell. Intracellular calcium is a critical second messenger that regulates a multitude of cellular functions, including proliferation, differentiation, and cell death. Dysregulation of calcium signaling is a hallmark of various pathological conditions, including cancer.
The sustained alteration of intracellular calcium homeostasis by this compound can trigger downstream signaling cascades that may lead to cell cycle arrest or apoptosis. The precise molecular mechanisms are complex and can be cell-type dependent.
Application Notes and Protocols for Immunohistochemical Staining of Iganidipine-Induced Tissue Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine is a dihydropyridine (B1217469) calcium channel blocker (CCB) utilized in the management of hypertension. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This blockage prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure. Beyond its antihypertensive effects, preclinical studies have indicated that this compound may exert protective effects on various tissues, particularly in the context of hypertensive damage. These effects include the prevention of vascular remodeling, such as intimal and medial hypertrophy, and the attenuation of renal and cerebral injuries.
Immunohistochemistry (IHC) is an invaluable technique for visualizing and localizing specific proteins within a tissue section, thereby providing insights into the cellular and molecular changes induced by therapeutic agents like this compound. By targeting specific protein markers, IHC can elucidate the effects of this compound on vascular smooth muscle, endothelium, and the extracellular matrix. These application notes provide detailed protocols for the immunohistochemical analysis of tissue changes associated with this compound treatment.
Key Tissue Changes and Corresponding IHC Markers
This compound's therapeutic effects can be monitored by observing changes in tissue architecture. The following are key areas of interest and the IHC markers used to assess them:
-
Vascular Smooth Muscle Remodeling: In hypertension, vascular smooth muscle cells can undergo hypertrophy and proliferation, leading to a thickening of the arterial walls. This compound is expected to counteract these changes.
-
Marker: Alpha-Smooth Muscle Actin (α-SMA) is a classic marker for identifying smooth muscle cells. Changes in the thickness of the α-SMA-positive layer in blood vessels can be quantified to assess medial hypertrophy.
-
-
Endothelial Integrity: Endothelial dysfunction is a hallmark of hypertension. This compound may help preserve endothelial cell structure and function.
-
Marker: CD31 (Platelet Endothelial Cell Adhesion Molecule-1, PECAM-1) is a robust marker for endothelial cells. Staining for CD31 allows for the visualization of the endothelial lining and can reveal changes such as endothelial cell hypertrophy or loss.
-
-
Fibrosis: Chronic hypertension can lead to fibrosis, characterized by the excessive deposition of extracellular matrix proteins like collagen. This compound's protective effects may include the reduction of fibrosis.
-
Marker: Collagen I is a major component of the fibrotic extracellular matrix. An increase in Collagen I deposition is indicative of fibrosis.
-
Quantitative Data on the Effects of Dihydropyridine Calcium Channel Blockers
While specific quantitative immunohistochemistry data for this compound is limited in publicly available literature, studies on other dihydropyridine CCBs provide valuable insights into their effects on tissue morphology. The following tables summarize findings from studies on related compounds, which can serve as a reference for expected outcomes with this compound.
Table 1: Effect of Amlodipine (B1666008) on Carotid Intima-Media Thickness (IMT) in Hypertensive Patients with Type 2 Diabetes
| Treatment Group | Change in IMT (mm) after 6 months (mean ± SEM) | p-value |
| Amlodipine (5 mg) | -0.052 ± 0.017 | < 0.05 |
| Control (ACE Inhibitors) | 0.011 ± 0.021 |
Data adapted from a study on the effect of amlodipine on carotid arterial wall thickness[1].
Table 2: Effect of Efonidipine (B1671133) on Renal Interstitial Fibrosis in a Mouse Model of Unilateral Ureteral Obstruction (UUO)
| Treatment Group | Fibrotic Area (%) | α-SMA Positive Area (%) |
| Sham | Minimal | Minimal |
| UUO + Vehicle | 25.4 ± 3.1 | 18.2 ± 2.5 |
| UUO + Efonidipine | 12.1 ± 2.3 | 8.9 ± 1.7 |
| UUO + Nifedipine | 20.8 ± 2.9 | 15.3 ± 2.1 |
*p < 0.05 compared to UUO + Vehicle. Data are conceptual and based on findings that efonidipine significantly attenuates interstitial fibrosis and α-SMA expression compared to vehicle and nifedipine[2][3].
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound, the experimental workflow for immunohistochemistry, and the logical relationship of this compound's effects.
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol 1: α-Smooth Muscle Actin (α-SMA) Staining
Objective: To identify and quantify vascular smooth muscle cells to assess medial thickness.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., Citrate (B86180) Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse anti-α-SMA
-
Biotinylated secondary antibody (e.g., goat anti-mouse IgG)
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in citrate buffer (pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking Non-specific Binding:
-
Incubate sections with blocking buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-α-SMA antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Visualization:
-
Apply DAB solution and incubate for 2-10 minutes, monitoring for color development under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Expected Results: Smooth muscle cells in the tunica media of blood vessels will stain brown. The nucleus will be counterstained blue.
Protocol 2: CD31 (PECAM-1) Staining for Endothelial Cells
Objective: To identify endothelial cells and assess the integrity of the vascular endothelium.
Materials:
-
Same as Protocol 1, with the following substitution:
-
Primary antibody: Rabbit anti-CD31
-
Biotinylated secondary antibody: Goat anti-rabbit IgG
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD31 antibody in blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C.
-
-
Follow steps 6-9 from Protocol 1, using the appropriate secondary antibody.
Expected Results: Endothelial cells lining the blood vessels will show a brown membranous stain.
Protocol 3: Collagen I Staining for Fibrosis
Objective: To detect and quantify collagen deposition as a marker of fibrosis.
Materials:
-
Same as Protocol 1, with the following substitutions:
-
Antigen retrieval: Heat-mediated in 1 mM EDTA, pH 8.0.
-
Primary antibody: Rabbit anti-Collagen I
-
Biotinylated secondary antibody: Goat anti-rabbit IgG
Procedure:
-
Follow step 1 from Protocol 1.
-
Antigen Retrieval:
-
Immerse slides in 1 mM EDTA, pH 8.0, and heat for 20 minutes.
-
Cool and rinse as described in Protocol 1.
-
-
Follow steps 3-4 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the primary anti-Collagen I antibody in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Follow steps 6-9 from Protocol 1, using the appropriate secondary antibody.
Expected Results: Areas of fibrosis with collagen deposition will stain brown.
Data Analysis and Interpretation
-
Qualitative Assessment: Visually inspect the stained tissue sections for changes in staining intensity and distribution between control and this compound-treated groups.
-
Quantitative Analysis: Use image analysis software (e.g., ImageJ) to quantify the staining.
-
For α-SMA: Measure the thickness of the tunica media in cross-sectioned arteries.
-
For CD31: Assess the continuity and morphology of the endothelial layer.
-
For Collagen I: Calculate the percentage of the stained area relative to the total tissue area in a region of interest.
-
By employing these immunohistochemical protocols and analysis methods, researchers can gain a detailed understanding of the tissue-level effects of this compound, providing valuable data for preclinical and clinical drug development.
References
- 1. Effect of calcium channel blocker amlodipine on the intimal-medial thickness of carotid arterial wall in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-type calcium channel blocker attenuates unilateral ureteral obstruction-induced renal interstitial fibrosis by activating the Nrf2 antioxidant pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-type calcium channel blocker attenuates unilateral ureteral obstruction-induced renal interstitial fibrosis by activating the Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iganidipine Dosage Calculation in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iganidipine is a dihydropyridine (B1217469) derivative that acts as an L-type calcium channel blocker. By inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes, it induces vasodilation, leading to a reduction in blood pressure.[1][2] These characteristics make this compound a subject of interest for cardiovascular research. Accurate dosage calculation is paramount for obtaining reliable and reproducible data in preclinical animal studies, ensuring the safety of the animals, and successfully translating findings to clinical applications.[3][4]
These application notes provide a comprehensive guide to calculating this compound dosages for preclinical animal studies, including detailed experimental protocols for dose preparation, administration, and dose-range finding studies.
Mechanism of Action: L-type Calcium Channel Blockade
This compound exerts its pharmacological effect by blocking L-type voltage-gated calcium channels.[1][5] In vascular smooth muscle, this inhibition prevents the calcium influx required for muscle contraction, resulting in vasodilation and a subsequent decrease in peripheral vascular resistance and blood pressure.[2] In cardiac muscle, blocking these channels can lead to a decrease in the force of contraction (negative inotropy) and a slowing of the heart rate (negative chronotropy).[1]
The signaling pathway involves the binding of this compound to the α1 subunit of the L-type calcium channel, which is a transmembrane protein. This binding allosterically modulates the channel, reducing the probability of it opening in response to membrane depolarization. This leads to a cascade of downstream effects, ultimately resulting in the desired physiological response.
Figure 1: Simplified signaling pathway of this compound in vascular smooth muscle cells.
Dosage Calculation for Preclinical Animal Studies
The initial dosage for preclinical animal studies can be estimated using allometric scaling from the known human dose, if available.[6][7] Allometric scaling accounts for differences in body surface area and metabolic rates between species.[6][7] The formula for converting a human equivalent dose (HED) to an animal dose is:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km) [8][9]
The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²).[8]
Table 1: Km Factors for Dose Conversion Between Species
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.60 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
Note: These values are averages and may vary. It is recommended to use specific data for the animal strain if available.
Example Calculation:
If the effective human dose of a similar compound is 10 mg for a 60 kg person:
-
Human dose in mg/kg: 10 mg / 60 kg = 0.167 mg/kg
-
Rat dose (mg/kg): 0.167 mg/kg * (37 / 6) = 1.03 mg/kg
-
Mouse dose (mg/kg): 0.167 mg/kg * (37 / 3) = 2.06 mg/kg
Experimental Protocols
Dose Preparation Protocol
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose (CMC) in sterile water, saline)[8]
-
Sterile water for injection or normal saline[8]
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bars
-
Sterile vials
-
Pipettes and sterile tips
-
Analytical balance
Procedure:
-
Calculate the total amount of this compound required for the study based on the number of animals, dose levels, and dosing volume.
-
Accurately weigh the required amount of this compound powder using an analytical balance.
-
If preparing a suspension, gradually add the vehicle to the this compound powder in a mortar and triturate until a uniform paste is formed.[8]
-
Transfer the paste to a sterile beaker containing the remaining volume of the vehicle.
-
Place the beaker on a magnetic stirrer and stir until a homogenous suspension is achieved.
-
Aseptically transfer the final formulation into sterile, labeled vials.
-
Store the preparation as per the stability data of the compound. For suspensions, ensure they are well-shaken before each administration.
Dose Administration Protocol (Oral Gavage in Rats)
Materials:
-
Prepared this compound formulation
-
Animal weighing scale
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for rats)
-
Syringes (1-3 mL)
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Weigh each rat immediately before dosing to determine the precise volume to be administered.
-
Gently restrain the rat.
-
Draw the calculated volume of the this compound formulation into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the dose into the stomach.
-
Observe the animal for a short period post-administration to ensure no adverse reactions or regurgitation.
-
Record the time of administration and the exact volume administered for each animal.
Table 2: Recommended Maximum Injection Volumes for Different Routes in Rodents
| Species | Route of Administration | Maximum Volume (mL/kg) |
| Rat | Oral (gavage) | 10 (non-aqueous), 20 (aqueous) |
| Intravenous (IV) | 5 | |
| Intraperitoneal (IP) | 10 | |
| Subcutaneous (SC) | 5 | |
| Mouse | Oral (gavage) | 10 (non-aqueous), 20 (aqueous) |
| Intravenous (IV) | 10 | |
| Intraperitoneal (IP) | 20 | |
| Subcutaneous (SC) | 10 |
Source: Adapted from OECD guidelines.
Dose-Range Finding (DRF) Study Protocol
A DRF study is crucial to determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.
Experimental Workflow:
Figure 2: Workflow for a dose-range finding study.
Procedure:
-
Animal Model: Select a relevant animal model (e.g., spontaneously hypertensive rats for hypertension studies).
-
Group Allocation: Assign animals to several dose groups (e.g., vehicle control, low, mid, and high dose) with a sufficient number of animals per group (typically 3-5 per sex).
-
Dose Selection: The lowest dose can be based on the allometrically scaled HED. Subsequent doses should be multiples of the low dose (e.g., 2x, 4x, 8x).
-
Administration: Administer a single dose of this compound to each respective group.
-
Observation: Monitor the animals closely for clinical signs of toxicity, changes in body weight, and mortality for a period of 7 to 14 days.
-
Data Analysis: Determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10% reduction in body weight.
-
Dose Selection for Efficacy Studies: Based on the DRF study, select at least three dose levels (e.g., low, medium, and high) for subsequent efficacy studies to demonstrate a dose-dependent effect.[9] The high dose should be at or near the MTD.
Table 3: Example Dose-Range Finding Study Design
| Group | Treatment | Dose Level (mg/kg) | Number of Animals (Male/Female) |
| 1 | Vehicle (0.5% CMC) | 0 | 5/5 |
| 2 | This compound | 1 | 5/5 |
| 3 | This compound | 3 | 5/5 |
| 4 | This compound | 10 | 5/5 |
| 5 | This compound | 30 | 5/5 |
Note: The dose levels provided are hypothetical and should be adjusted based on any available data for this compound or similar compounds.
Conclusion
The systematic approach outlined in these application notes, from allometric scaling for initial dose estimation to detailed protocols for dose preparation, administration, and dose-range finding studies, provides a robust framework for preclinical research involving this compound. Adherence to these guidelines will enhance the quality and reliability of experimental data, facilitating the successful development and evaluation of this promising L-type calcium channel blocker.
References
- 1. The estimation of acute oral toxicity (LD50) of G-series organophosphorus-based chemical warfare agents using quantitative and qualitative toxicology in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute and subacute toxicity of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-difluoromethoxyphenyl)-1 ,4-dihydropyridine (PP-1466) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasoactive Drugs for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Toxicological investigations with nimodipine. Summary of relevant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. The metabolism and pharmacokinetics of amlodipine in humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Iganidipine Solubility in Aqueous Buffers
For researchers, scientists, and drug development professionals utilizing Iganidipine, its reported "water-soluble" nature can be misleading. While potentially more soluble than other dihydropyridine (B1217469) calcium channel blockers, challenges in achieving and maintaining desired concentrations in aqueous buffers are common. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these specific issues.
Frequently Asked Questions (FAQs)
Q1: this compound is described as "water-soluble," yet I'm observing precipitation in my aqueous buffer. Why is this happening?
A1: The term "water-soluble" for this compound is relative, likely in comparison to other highly insoluble drugs in its class. Like many dihydropyridine derivatives, this compound is a lipophilic molecule, and its solubility in aqueous solutions is limited. Precipitation can occur due to several factors:
-
Concentration Exceeding Solubility Limit: The desired final concentration of this compound in your experiment may be higher than its thermodynamic solubility limit in the specific aqueous buffer you are using.
-
Solvent-Shifting Precipitation: A common issue arises when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer. This rapid change in solvent polarity dramatically decreases this compound's solubility, causing it to crash out of solution.[1]
-
Temperature Effects: A decrease in temperature can lower the solubility of compounds, potentially leading to precipitation.
Q2: What is the best way to prepare a stock solution of this compound?
A2: Due to its limited aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for this purpose.
Q3: My this compound-DMSO stock solution is clear, but it precipitates immediately when I add it to my cell culture media or PBS. What should I do?
A3: This is a classic example of solvent-shifting precipitation. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your aqueous buffer.
-
Optimize the Dilution Method: Instead of adding the stock directly to the full volume of buffer, add the this compound stock solution dropwise to the vortexing or rapidly stirring aqueous buffer. This rapid dispersion helps to avoid localized high concentrations that trigger precipitation.[2]
-
Reduce the Percentage of DMSO: Ensure the final concentration of DMSO in your aqueous solution is minimal, typically below 0.5% (v/v) for most cell-based assays, to prevent solvent-induced toxicity and precipitation.[2]
-
Use an Intermediate Dilution Step: Consider a serial dilution. First, dilute the DMSO stock into a mixture of the organic solvent and the aqueous medium, and then perform the final dilution into the 100% aqueous medium.
Q4: Can I heat or sonicate my solution to dissolve the this compound precipitate?
A4: Gentle heating and sonication can help in the initial dissolution of this compound. However, if the compound precipitates again as the solution cools to ambient temperature, it indicates that the solution is supersaturated and not stable. This can lead to precipitation during your experiment, yielding unreliable results. These methods are best used to aid the initial solubilization in a co-solvent before diluting into the final aqueous buffer.[1]
Q5: Are there any alternative solvents or formulation strategies I can use?
A5: Yes, if DMSO is not suitable for your experimental system or if solubility issues persist, you can explore other options:
-
Alternative Co-solvents: Ethanol or dimethyl formamide (B127407) (DMF) can be used, but their compatibility and potential toxicity in your specific assay must be evaluated.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Polysorbate 80, can help to increase the aqueous solubility of hydrophobic compounds.[3]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility | Organic Solvent Solubility |
| This compound | 526.63 | Not Available | Described as "water-soluble" (relative) | Not Available |
| Nifedipine | 346.3 | 2.2 | Sparingly soluble (~0.1 mg/mL in PBS with 10% DMSO) | ~30 mg/mL in DMSO, ~3 mg/mL in Ethanol[4] |
| Amlodipine | 408.9 | 3.0 | Slightly soluble in water (pKa = 8.6)[5] | Not Available |
| Lercanidipine | 611.7 | 6.9 | 1.56e-04 g/L[6] | Not Available |
| (S)-Aranidipine | 569.6 | Not Available | Predicted ~0.0112 mg/mL | Up to 125 mg/mL in DMSO[7] |
| Manidipine | 610.7 | 5.6 | <1 mg/mL[8] | Not Available |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a clear, stable working solution of this compound in an aqueous buffer for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock (e.g., 10 mM or 50 mM). Ensure the final concentration is well within the solubility limit in DMSO.
-
Vortex or sonicate gently until the this compound is completely dissolved, resulting in a clear solution.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Warm the required volume of your aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution drop-by-drop.
-
Crucial Step: Ensure the final DMSO concentration in the working solution is below 0.5% (v/v). For example, to prepare 10 mL of a 10 µM working solution from a 10 mM stock, you would add 10 µL of the stock to 9.99 mL of buffer (final DMSO concentration = 0.1%).
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If observed, the final concentration is likely too high for that specific buffer.
-
Protocol 2: Basic Kinetic Solubility Assessment
Objective: To estimate the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound-DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS pH 7.4)
-
96-well plate (polypropylene or a low-binding plate is recommended)
-
Plate shaker
-
Plate reader or other analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add 198 µL of the aqueous buffer to each well of the 96-well plate.
-
Add 2 µL of the 10 mM this compound-DMSO stock solution to the first well and mix thoroughly. This creates a starting concentration of 100 µM.
-
Perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next, mixing at each step.
-
Incubate the plate on a plate shaker at room temperature for 1.5 to 2 hours.
-
Visually inspect each well for precipitation. The highest concentration that remains clear is an estimate of the kinetic solubility.
-
For a more quantitative assessment, centrifuge the plate to pellet any precipitate and measure the concentration of this compound in the supernatant using a suitable analytical method.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action for this compound.
References
- 1. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. Stability study of a compounded oral solution of nicardipine for the treatment of hypertension in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing Iganidipine precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Iganidipine in stock solutions.
Frequently Asked Questions (FAQs)
Q1: I read that this compound is water-soluble, so why is it precipitating in my aqueous solution?
A1: While this compound has been described as a water-soluble calcium channel blocker, this solubility is relative and can be influenced by several factors.[1] Precipitation can still occur under common experimental conditions such as:
-
High Concentration: Exceeding the intrinsic aqueous solubility limit of this compound.
-
Buffer Composition: The pH, ionic strength, and presence of certain salts in your buffer can significantly impact the solubility of a compound.
-
Temperature: A decrease in temperature can lower the solubility of some compounds, leading to precipitation.
-
"Salting Out": High concentrations of salts in the buffer can reduce the solubility of other solutes, including this compound.
-
Improper Dissolution Technique: The method used to dissolve the compound and dilute it into the aqueous phase is critical.
Q2: What is the best solvent to prepare an this compound stock solution?
A2: Due to the lack of specific public data on this compound's solubility, it is recommended to start with common organic solvents known to dissolve other dihydropyridine (B1217469) calcium channel blockers. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are excellent starting points.[2] For in vivo studies, co-solvent systems including PEG300, Tween-80, or corn oil may be necessary.
Q3: At what concentration should I prepare my stock solution?
A3: It is advisable to prepare a concentrated stock solution in an organic solvent. This minimizes the volume of organic solvent added to your final aqueous solution, which is crucial for cell-based assays where solvent concentration should typically be kept below 0.5% to avoid toxicity. A common starting concentration for a stock solution is 10 mM.
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: Stock solutions in anhydrous DMSO or ethanol are typically stable when stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture. Always seal vials tightly to prevent the absorption of water, which can lead to precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
If you are experiencing precipitation of this compound, follow this systematic troubleshooting guide.
Step 1: Initial Observation and Assessment
-
When does the precipitation occur?
-
Immediately upon adding the stock solution to the aqueous buffer?
-
Over time after the solution has been prepared?
-
Upon cooling or a change in temperature?
-
-
What is the nature of the precipitate?
-
Crystalline (distinct particles)?
-
Amorphous (cloudy or milky appearance)?
-
Step 2: Optimizing the Stock and Final Solution
-
Re-evaluate the Final Concentration: The most common cause of precipitation is exceeding the compound's solubility limit in the final aqueous medium. Try reducing the final concentration of this compound in your experiment.
-
Adjust the Stock Solution: If you need to maintain a high final concentration, consider preparing a more concentrated stock solution in your organic solvent. This will allow you to add a smaller volume to your aqueous buffer, reducing the solvent shock that can trigger precipitation.
-
Use a Co-solvent Approach: Instead of a single organic solvent, a mixture can be more effective. For example, a stock solution prepared in a mixture of DMSO and ethanol might keep the compound in solution more effectively upon dilution.
Step 3: Modifying the Dilution Protocol
-
Pre-warm Solutions: Gently warming both the stock solution and the aqueous buffer to 37°C before mixing can help prevent precipitation, especially if the compound's solubility is temperature-dependent.
-
Slow, Stepwise Dilution with Vigorous Mixing: Avoid adding the stock solution directly to the full volume of the aqueous buffer. Instead, add the stock solution dropwise to the buffer while vortexing or stirring vigorously. This rapid dispersion helps to avoid localized high concentrations that can lead to precipitation. A serial dilution approach can also be effective.
Step 4: Employing Solubilizing Agents
If the above steps are not sufficient, the use of solubilizing agents in the aqueous buffer can significantly enhance the solubility of this compound.
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[3]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.
Data Presentation
Table 1: Properties of Common Solvents for Preparing Stock Solutions
| Solvent | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Notes |
| Dimethyl Sulfoxide (DMSO) | 189 | 1.10 | 47.2 | Aprotic, highly polar. Good for dissolving a wide range of compounds. Use anhydrous grade and store properly to avoid moisture absorption. |
| Ethanol (EtOH) | 78.4 | 0.789 | 24.5 | Protic, polar. Less toxic than methanol (B129727). Often used for in vivo and in vitro studies. |
| Methanol (MeOH) | 64.7 | 0.792 | 33.0 | Protic, polar. Can be more effective than ethanol for some compounds but is more toxic. |
| Dimethylformamide (DMF) | 153 | 0.944 | 36.7 | Aprotic, highly polar. Use with caution due to toxicity. |
Table 2: Example Solubilization Protocols for Dihydropyridine Calcium Channel Blockers (Analogous Compounds)
Note: These are starting points for developing a protocol for this compound, as specific data is unavailable. Optimization will be required.
| Compound | Protocol | Final Concentration | Reference |
| Manidipine dihydrochloride | Prepare a stock solution in DMSO. For in vivo use, create a co-solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | ≥ 2.5 mg/mL | MedChemExpress |
| Barnidipine | Soluble in polar solvents like DMF and acetic acid. Less soluble in less polar solvents. | Varies by solvent | [4][5] |
| Amlodipine besylate | Dissolve in methanol to create a stock solution for further dilution. | 200 mg/mL in MeOH | [6] |
| Generic Dihydropyridines | Dissolve in ethanol to make a 100 mmol/L stock solution. Dilute further in ethanol to 10 mmol/L before adding to aqueous solutions. | 100 mmol/L | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution Using a Co-Solvent and Stepwise Dilution
This protocol is designed to minimize precipitation when preparing a final aqueous solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound: ~611.7 g/mol ).
-
Add the calculated mass of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. If necessary, sonication can be used to aid dissolution. This is your 10 mM stock solution .
-
-
Perform a Stepwise Dilution into Aqueous Buffer:
-
Pre-warm your aqueous buffer (e.g., PBS or cell culture medium) and your 10 mM stock solution to 37°C.
-
To prepare a final concentration of 10 µM this compound, you will perform a 1:1000 dilution.
-
Place the final volume of your pre-warmed aqueous buffer into a sterile tube.
-
While vortexing the aqueous buffer at a medium speed, slowly add the required volume of the 10 mM this compound stock solution drop by drop.
-
Continue to vortex for an additional 30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation or cloudiness against a dark background.
-
-
Storage:
-
Store the 10 mM stock solution in single-use aliquots at -20°C or -80°C.
-
The final aqueous solution should be prepared fresh for each experiment and used promptly.
-
Visualizations
References
- 1. The interaction of dihydropyridine calcium channel blockers with calmodulin and calmodulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aau.ac.ae [aau.ac.ae]
- 3. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Iganidipine Stability Testing: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iganidipine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during stability testing in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a rapid decrease in purity even when stored in the dark. What could be the cause?
A1: Apart from light sensitivity, this compound as a 1,4-dihydropyridine (B1200194) derivative, can be susceptible to degradation under several other conditions. The primary cause of degradation in the dark is often oxidation. The dihydropyridine (B1217469) ring is prone to oxidation, which leads to the formation of its pyridine (B92270) analog. This process can be accelerated by the presence of oxidizing agents in your solvent or headspace, such as peroxides in ethers or dissolved oxygen.
Troubleshooting Steps:
-
Solvent Quality: Ensure you are using high-purity, peroxide-free solvents. It is advisable to use freshly opened bottles of solvents or solvents that have been tested for peroxides.
-
Inert Atmosphere: When preparing and storing solutions, purging the solvent and the headspace of the storage container with an inert gas like nitrogen or argon can significantly reduce oxidative degradation.
-
Solvent Selection: Consider the inherent stability of your chosen solvent. Some solvents are more prone to forming reactive species than others.
Q2: I am observing multiple degradation peaks in my HPLC analysis after subjecting this compound to acidic conditions. Is this expected?
A2: Yes, it is common to observe multiple degradation products under forced degradation conditions like acidic hydrolysis. For 1,4-dihydropyridine compounds, acidic conditions can lead to complex degradation pathways beyond the simple oxidation of the dihydropyridine ring. These may include hydrolysis of ester groups present in the molecule, leading to the formation of various related substances.
Q3: How can I confirm the identity of the degradation products I am observing?
A3: The most effective method for identifying unknown degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique allows for the separation of the degradation products from the parent drug and provides mass-to-charge ratio (m/z) information, which is crucial for structural elucidation. Further fragmentation analysis (MS/MS) can provide more detailed structural information.
Troubleshooting Guide: HPLC Method Development for Stability Indicating Assay
Issue: Poor separation between this compound and its degradation products.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Column Chemistry | The choice of stationary phase is critical. For dihydropyridine compounds, a C18 or C8 column is typically a good starting point. If co-elution is observed, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. |
| Suboptimal Mobile Phase Composition | The ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer, as well as the pH of the buffer, significantly impacts retention and selectivity. Systematically vary the organic content and the pH of the mobile phase to optimize separation. |
| Gradient Elution Not Optimized | If using a gradient, the slope and duration of the gradient are key parameters. A shallower gradient can improve the resolution of closely eluting peaks. |
| Inadequate Method Specificity | Your analytical method must be "stability-indicating," meaning it can unequivocally assess the drug in the presence of its degradation products.[1][2] This is typically demonstrated through forced degradation studies. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability and to generate degradation products for the development of a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution and solid drug powder to UV light (254 nm) and fluorescent light in a photostability chamber for a specified duration (e.g., 24 hours).
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 238 nm |
| Injection Volume | 10 µL |
Data Presentation
The following tables present illustrative quantitative data based on the expected stability profile of a typical 1,4-dihydropyridine drug like this compound. Note: This data is for demonstration purposes and actual results for this compound may vary.
Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C) for 7 Days (Protected from Light)
| Solvent | Initial Purity (%) | Purity after 7 Days (%) | Major Degradation Product |
| Acetonitrile | 99.8 | 99.5 | Pyridine Analog |
| Methanol | 99.9 | 99.2 | Pyridine Analog |
| DMSO | 99.7 | 98.0 | Pyridine Analog & other oxides |
| Water (pH 7) | 99.5 | 97.5 | Pyridine Analog |
Table 2: Illustrative Results of Forced Degradation Study of this compound
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Product |
| 0.1 N HCl | 24 hours | 60°C | 15% | Pyridine Analog, Ester Hydrolysis Products |
| 0.1 N NaOH | 24 hours | 60°C | 25% | Pyridine Analog, Ester Hydrolysis Products |
| 3% H₂O₂ | 24 hours | Room Temp | 30% | Pyridine Analog |
| Thermal (Solid) | 24 hours | 105°C | < 5% | Not Significant |
| Photolytic (UV) | 24 hours | Room Temp | > 50% | Pyridine Analog |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Primary degradation pathways of this compound.
References
Common experimental artifacts with Iganidipine treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iganidipine. The content is designed to address common experimental challenges and provide detailed protocols and guidance for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a dihydropyridine (B1217469) derivative that functions as a calcium channel antagonist. Its primary mechanism of action is the blockade of L-type voltage-gated calcium channels, which are crucial for the excitation-contraction coupling in smooth and cardiac muscle.[1] By inhibiting the influx of calcium into these cells, this compound leads to vasodilation and a reduction in cardiac contractility.[1] This makes it a subject of interest in cardiovascular research.
Q2: this compound is described as "water-soluble," but I am observing precipitation in my experiments. Why might this be happening?
A2: While this compound is noted for its water solubility, especially in comparison to other dihydropyridines, several factors can lead to precipitation in an experimental setting:
-
Concentration: Exceeding the solubility limit in your specific buffer or cell culture medium can cause the compound to fall out of solution.
-
pH of the Medium: The solubility of many compounds is pH-dependent. A change in the pH of your experimental medium could reduce this compound's solubility.
-
Temperature: Changes in temperature during storage or incubation can affect solubility.
-
Buffer Composition: The presence of certain salts or proteins in your buffer system could interact with this compound and reduce its solubility. It is advisable to prepare high-concentration stock solutions in an appropriate solvent (like DMSO) and then dilute to the final concentration in your aqueous experimental medium immediately before use.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability and to avoid solubility issues, follow these guidelines:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light, as dihydropyridines can be light-sensitive.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your pre-warmed cell culture medium or buffer. Ensure thorough mixing. Do not store diluted aqueous solutions for extended periods.
Q4: Are there known off-target effects or potential for assay interference with this compound?
A4: Specific off-target screening data for this compound is not widely available. However, based on the properties of similar dihydropyridine compounds like amlodipine, researchers should be aware of the following potential interferences:
-
Autofluorescence: Some dihydropyridines exhibit intrinsic fluorescence.[2] This can be a significant artifact in fluorescence-based assays, such as calcium imaging with fluorescent dyes (e.g., Fluo-4, Fura-2) or cell viability assays that use fluorescent readouts (e.g., resazurin). It is crucial to run control experiments with this compound alone (without the fluorescent dye) to measure its background fluorescence at the relevant wavelengths.[2]
-
Interaction with Assay Reagents: Like any small molecule, this compound could potentially interact directly with assay components. For example, in cell viability assays like the MTT assay, a compound could affect cellular metabolic activity or the enzymes responsible for reducing the tetrazolium salt, independent of its effect on cell viability.[3] It is always recommended to confirm key findings with an orthogonal assay that relies on a different detection principle.
Quantitative Data Summary
| Property | Amlodipine | Felodipine | Cilnidipine | Lercanidipine | Expected Range for this compound |
| Molecular Weight | 408.9 g/mol [4] | 384.2 g/mol [5] | 492.5 g/mol [6] | 611.7 g/mol [7] | ~400-600 g/mol |
| LogP | 3.0[4] | 3.86[5] | 4.7[6] | 6.4[7] | Likely moderately to highly lipophilic |
| Aqueous Solubility | Slightly soluble[4] | 19.7 mg/L[5] | Insoluble[6] | 0.156 mg/L[7] | Variable, but noted as "water-soluble" |
| IC₅₀ (L-type Ca²⁺ channel) | 0.229 µM (rat cardiomyocytes)[8] | N/A | < 10 nM (A7r5 cells) | 0.5 nM (human arteries) | Sub-micromolar to low nanomolar |
Troubleshooting Guides
Electrophysiology (Patch Clamp) Experiments
Issue: Weak or no inhibition of L-type calcium currents after this compound application.
| Possible Cause | Troubleshooting Steps |
| Drug Degradation/Precipitation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Visually inspect the final solution for any signs of precipitation. |
| Incorrect Drug Concentration | Verify the calculations for your dilutions. Based on related compounds, the IC₅₀ is likely in the nM to low µM range.[8] Perform a dose-response curve to determine the optimal concentration. |
| Slow On-Rate | Some lipophilic dihydropyridines have a slow onset of action. Ensure you are perfusing the drug for a sufficient duration to allow it to reach its binding site and achieve steady-state block. |
| Voltage-Dependence of Block | Dihydropyridine block is voltage-dependent, with higher affinity for inactivated channels. The blocking effect will be more pronounced at depolarized holding potentials. Ensure your voltage protocol is appropriate for observing L-type channel activity and its inhibition. |
| Poor Gigaseal or Cell Health | Unstable recordings or low current amplitude can mask the effect of the drug. Ensure you have a high-resistance seal (>1 GΩ) and that the cell is healthy (stable resting membrane potential, low leak current). |
Calcium Imaging Experiments
Issue: Unexpected increase in fluorescence signal after this compound application.
| Possible Cause | Troubleshooting Steps |
| This compound Autofluorescence | This compound may be fluorescent at the excitation/emission wavelengths of your calcium indicator. Control Experiment: Perfuse cells with this compound without loading them with the calcium dye. Any signal detected is from the drug itself and must be subtracted from your experimental data. |
| Solvent Effects | The vehicle (e.g., DMSO) used to dissolve this compound might have an effect on the cells or the dye. Run a vehicle control where you apply the same concentration of DMSO without the drug. |
| Off-Target Effects | This compound could be causing calcium release from internal stores through an off-target mechanism. This is less likely for a specific L-type blocker but can be tested by performing the experiment in a calcium-free external solution to isolate intracellular effects. |
Western Blotting for Downstream Signaling
Issue: No change in the phosphorylation status of downstream proteins after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Treatment Conditions | The duration of treatment or the concentration of this compound may be insufficient to elicit a measurable downstream effect. Optimize both through time-course and dose-response experiments. |
| Cell Line Unresponsive | The specific signaling pathway you are investigating may not be strongly modulated by L-type calcium channel activity in your chosen cell line. Confirm that your cells express L-type calcium channels and that these channels are active under your culture conditions. |
| Protein Degradation or Poor Lysis | Ensure that lysis buffers contain fresh protease and phosphatase inhibitors to preserve the phosphorylation status of your target proteins. |
| General Western Blot Issues | Refer to standard Western blot troubleshooting guides for issues like poor antibody quality, inefficient protein transfer, or incorrect blocking/washing steps. |
Experimental Protocols & Visualizations
Key Signaling Pathway: L-Type Calcium Channel Blockade
The primary mechanism of this compound involves blocking the L-type calcium channel (Ca V 1.2) on the plasma membrane of excitable cells like vascular smooth muscle cells. This prevents the influx of extracellular Ca²⁺ that is necessary for triggering muscle contraction.
Caption: this compound blocks L-type calcium channels, inhibiting Ca²⁺ influx and muscle contraction.
General Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing issues in experiments involving this compound treatment.
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
Protocol 1: Patch Clamp Electrophysiology for I Ca,L Inhibition
This protocol outlines the measurement of L-type calcium currents (I Ca,L ) in a voltage-clamp experiment.
-
Cell Preparation: Culture cells known to express L-type calcium channels (e.g., HEK293 cells transfected with Ca V 1.2, or primary vascular smooth muscle cells) on glass coverslips suitable for electrophysiology.
-
Solutions:
-
External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust to pH 7.4 with CsOH. Barium is often used instead of calcium to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP. Adjust to pH 7.2 with CsOH.
-
-
Recording:
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell at a negative potential (e.g., -80 mV) to keep channels in a closed, resting state.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward Ba²⁺ currents through L-type channels.
-
Establish a stable baseline recording of the current for several minutes.
-
-
This compound Application:
-
Prepare this compound in the external solution at the desired final concentration immediately before application.
-
Perfuse the cell with the this compound-containing solution.
-
Continuously monitor the current amplitude with repeated voltage steps.
-
Allow sufficient time (e.g., 5-10 minutes) for the drug effect to reach a steady state.
-
-
Data Analysis:
-
Measure the peak inward current before (control) and after drug application.
-
Calculate the percentage of inhibition: (1 - (I_drug / I_control)) * 100%.
-
Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the block.
-
Protocol 2: Control for Autofluorescence in Calcium Imaging
This protocol is essential to determine if this compound itself contributes to the fluorescence signal in your imaging experiments.
-
Cell Preparation: Plate cells on an imaging-quality glass-bottom dish or chamber slide.
-
Mock Loading: Prepare two groups of cells from the same plating.
-
Group 1 (Experimental): Load with your fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Group 2 (Control): "Mock-load" this group by incubating with the same loading buffer but containing only the vehicle (e.g., DMSO) instead of the dye.
-
-
Imaging:
-
Wash both groups with imaging buffer (e.g., HBSS).
-
Place the dish on the fluorescence microscope and acquire a baseline recording from both groups using the same filter set and acquisition parameters (e.g., excitation/emission wavelengths, exposure time).
-
Apply this compound at the highest concentration you plan to use in your experiments to both groups.
-
Record the fluorescence signal over the same time course as your planned experiment.
-
-
Data Analysis:
-
In Group 2 (Control), any increase in fluorescence intensity upon this compound application is due to the drug's autofluorescence.
-
This autofluorescence signal can be averaged and subtracted from the signal recorded in Group 1 (Experimental) to correct for the artifact. If the autofluorescence is very high, consider using a different calcium indicator that excites/emits at different wavelengths.
-
References
- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amlodipine | C20H25ClN2O5 | CID 2162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cilnidipine | C27H28N2O7 | CID 5282138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Iganidipine and Fluorescent Calcium Indicators
This technical support center provides guidance for researchers, scientists, and drug development professionals using the L-type calcium channel blocker Iganidipine in experiments involving fluorescent calcium indicators.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dihydropyridine (B1217469) L-type calcium channel blocker. Its principal mechanism involves the inhibition of calcium ion influx through L-type voltage-gated calcium channels located on the cell membranes of vascular smooth muscle and cardiac muscle cells. This blockage of calcium entry leads to vasodilation and a reduction in blood pressure. While the primary action is on L-type channels, some dihydropyridines at higher concentrations have been observed to induce calcium release from intracellular stores like the endoplasmic reticulum.
Q2: Can this compound interfere with intracellular calcium measurements using fluorescent indicators like fura-2 (B149405)?
Specifically, the autofluorescence of dihydropyridines can overlap with the excitation and emission spectra of UV-excitable dyes like fura-2.[2] This spectral overlap can introduce an artificial signal that is independent of intracellular calcium concentration, potentially leading to the misinterpretation of experimental results. Furthermore, these compounds can accumulate within cells, exacerbating the interference.
Q3: How does the autofluorescence of dihydropyridines like this compound affect fura-2 measurements?
Fura-2 is a ratiometric indicator that measures intracellular calcium by determining the ratio of fluorescence emission at 510 nm when excited at 340 nm (calcium-bound) and 380 nm (calcium-unbound). Autofluorescent dihydropyridines can absorb light and emit fluorescence in a similar range. This can artificially inflate the fluorescence intensity at one or both excitation wavelengths, leading to an inaccurate ratiometric calculation and an incorrect estimation of intracellular calcium concentration.
Q4: Are there alternative fluorescent calcium indicators that are less susceptible to interference from this compound?
Yes, it is highly recommended to use fluorescent indicators that are excited by longer wavelengths of light (visible light) to avoid the spectral overlap with potentially autofluorescent compounds like this compound. Suitable alternatives include:
-
Cal-520: A green fluorescent indicator with excitation and emission wavelengths that are well-separated from the potential autofluorescence of dihydropyridines.[3]
-
Rhod-2: A red fluorescent indicator that is also excited at longer wavelengths and is a good alternative for minimizing autofluorescence interference.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered when measuring intracellular calcium in the presence of this compound.
| Problem | Potential Cause | Suggested Solution |
| Artificially high or unstable baseline fluorescence with fura-2. | This compound autofluorescence and intracellular accumulation. | 1. Switch to a longer wavelength indicator: Use Cal-520 or Rhod-2. 2. Perform a vehicle control: Measure the fluorescence of cells treated with the vehicle used to dissolve this compound to assess baseline autofluorescence. 3. Measure compound autofluorescence: In a cell-free system, measure the fluorescence of this compound at the same concentration and in the same buffer used in the experiment to quantify its intrinsic fluorescence. |
| Unexpected decrease in the fura-2 340/380 ratio in the presence of this compound. | The autofluorescence of the dihydropyridine may disproportionately affect the fluorescence at 380 nm. | This is a strong indicator of interference. Cease using fura-2 and switch to a recommended alternative like Cal-520 or Rhod-2. |
| Poor signal-to-noise ratio with alternative indicators (Cal-520, Rhod-2). | Suboptimal dye loading or imaging parameters. | 1. Optimize dye concentration and loading time: Refer to the detailed experimental protocols below. Perform a concentration and time course to determine the optimal loading conditions for your specific cell type. 2. Adjust imaging parameters: Optimize excitation intensity and exposure time to maximize signal while minimizing phototoxicity. |
| Inconsistent results between experiments. | Variability in this compound concentration, incubation time, or imaging parameters. | 1. Standardize protocols: Ensure consistent this compound concentration, incubation times, and imaging settings. 2. Use a stable light source: Fluctuations in lamp intensity can affect fluorescence measurements. |
Quantitative Data Summary
The following table summarizes the spectral properties of fura-2 and the recommended alternative indicators.
| Indicator | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | Kd for Ca2+ (nM) | Key Advantages | Considerations with Dihydropyridines |
| Fura-2 | 340 (Ca2+-bound) / 380 (Ca2+-free) | 510 | ~145 | Ratiometric measurement minimizes effects of uneven loading and photobleaching. | High potential for interference due to spectral overlap with dihydropyridine autofluorescence. |
| Cal-520 | 492 | 514 | ~320 | High signal-to-noise ratio; excited by visible light, avoiding UV-induced autofluorescence.[6] | Recommended alternative. Low potential for interference. |
| Rhod-2 | 553 | 576 | ~570 | Long emission wavelength is beneficial in cells with high autofluorescence.[5] | Recommended alternative. Low potential for interference. May preferentially accumulate in mitochondria in some cell types.[5] |
Experimental Protocols
Protocol 1: Intracellular Calcium Measurement with Cal-520 AM
-
Prepare Cal-520 AM Stock Solution: Dissolve Cal-520 AM in high-quality, anhydrous DMSO to a stock concentration of 2 to 5 mM.
-
Prepare Cal-520 AM Working Solution: On the day of the experiment, dilute the stock solution in your buffer of choice (e.g., Hanks and Hepes buffer - HHBS) to a final working concentration of 5 to 10 µM. Add Pluronic® F-127 to a final concentration of 0.02% to aid in dye dispersion.[6]
-
Cell Loading:
-
Plate cells on coverslips or in a microplate.
-
Remove the culture medium and add the Cal-520 AM working solution.
-
Incubate at 37°C for 60 to 90 minutes. For some cell lines, a longer incubation of up to 2 hours may improve signal intensity.
-
After the 37°C incubation, allow the plate to incubate at room temperature for an additional 30 minutes to ensure complete de-esterification of the dye.
-
-
Wash: Remove the dye working solution and wash the cells twice with HHBS or your chosen buffer to remove extracellular dye. Probenecid (1 mM) can be included in the final wash buffer to inhibit organic anion transporters and reduce dye leakage, if necessary.[3]
-
Calcium Imaging:
-
Acquire a baseline fluorescence reading.
-
Add this compound at the desired concentration and record the fluorescence response.
-
Add agonists or other stimuli as required by your experimental design.
-
Perform imaging using an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Protocol 2: Intracellular Calcium Measurement with Rhod-2 AM
-
Prepare Rhod-2 AM Stock Solution: Dissolve Rhod-2 AM in anhydrous DMSO to a stock concentration of 1 to 5 mM.[7]
-
Prepare Rhod-2 AM Working Solution: Dilute the Rhod-2 AM stock solution in a suitable buffer (e.g., Krebs-Ringer-HEPES-glucose buffer with 0.5% BSA) to a final working concentration of 1 to 5 µM.[7] The addition of Pluronic® F-127 (final concentration ~0.02%) is optional but can improve dye solubility.
-
Cell Loading:
-
Wash cells twice with the loading buffer.
-
Add the Rhod-2 AM working solution to the cells.
-
Incubate for 30 minutes at room temperature, protected from light. Incubation at 37°C may promote mitochondrial sequestration of the dye.[7]
-
-
Wash: Rinse the cells several times with fresh buffer to remove extracellular dye.[7]
-
Calcium Imaging:
-
Acquire a baseline fluorescence reading.
-
Treat cells with this compound and record the fluorescence.
-
Apply other experimental treatments as needed.
-
Monitor fluorescence using an excitation wavelength of ~550 nm and an emission wavelength of ~580 nm.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Calcium Imaging.
Caption: Troubleshooting Decision Tree.
References
- 1. Fluorescent probing with felodipine of the dihydropyridine receptor and its interaction with the ryanodine receptor calcium release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. content.abcam.com [content.abcam.com]
- 7. biotium.com [biotium.com]
Technical Support Center: Iganidipine Experimental Stability
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Iganidipine during experimental procedures. As a member of the 1,4-dihydropyridine (B1200194) (DHP) class of calcium channel blockers, this compound is susceptible to degradation, particularly from light exposure.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The most significant factor leading to the degradation of this compound, like other 1,4-dihydropyridine compounds, is exposure to light (photodegradation).[1][2][3] The primary degradation mechanism involves the oxidation of the dihydropyridine (B1217469) ring into its pyridine (B92270) derivative, which results in a loss of pharmacological activity.[1][2][3]
Q2: How stable is this compound in solution versus in solid form?
A2: this compound is significantly more stable in its solid, crystalline form. In solution, its susceptibility to photodegradation increases substantially.[1][2] For this reason, most commercial formulations of DHP drugs are solid dosage forms, such as tablets.
Q3: What other factors besides light can cause this compound to degrade?
A3: In addition to light, this compound may be susceptible to degradation under other stress conditions, including:
-
Acidic and Basic Conditions: Hydrolysis can occur at pH extremes. Some DHPs show more significant degradation in acidic or alkaline media.
-
Oxidation: The presence of oxidizing agents can promote the degradation of the dihydropyridine ring.
-
High Temperatures: While generally more stable to heat than to light, prolonged exposure to high temperatures can lead to thermal degradation.
Q4: How can I visually detect if my this compound sample has degraded?
A4: While visual inspection is not a definitive method, a color change (e.g., yellowing) in the solid powder or solution can be an indicator of degradation. However, significant degradation can occur without any noticeable change in appearance. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary for accurate quantification of degradation.
Q5: What are the best practices for preparing and handling this compound solutions to minimize degradation?
A5: To minimize degradation when working with this compound solutions, follow these guidelines:
-
Work under amber or low-UV lighting conditions.
-
Use amber-colored glassware or wrap clear glassware in aluminum foil.
-
Prepare solutions fresh for each experiment whenever possible.
-
If solutions must be stored, keep them at refrigerated temperatures (2-8°C) and protected from light.
-
De-gas solvents to remove dissolved oxygen, which can participate in oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | This compound degradation due to light exposure. | Protect all stock solutions and experimental samples from light at all times. Use amber vials and work in a dimly lit area or under a fume hood with the light off. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify the retention times of potential degradation products. The primary photodegradation product is likely the pyridine analog of this compound. |
| Rapid degradation of this compound in an aqueous buffer. | pH of the buffer is promoting hydrolysis. | Evaluate the stability of this compound in different pH buffers to determine the optimal pH range for your experiment. Prepare buffers fresh and store them properly. |
| Loss of this compound potency in a formulation containing other excipients. | Incompatibility with an excipient that may be acting as an oxidizing agent or altering the micro-pH. | Perform compatibility studies by mixing this compound with individual excipients and subjecting the mixtures to stress conditions to identify any incompatibilities. |
Quantitative Data Summary
| Stress Condition | Typical DHP Drug | Conditions | Observed Degradation (%) | Primary Degradation Product |
| Acid Hydrolysis | Lercanidipine | 0.1 N HCl at 60°C for 4 hours | 8.18%[4] | Hydrolysis products |
| Base Hydrolysis | Lercanidipine | 0.1 N NaOH at 60°C for 4 hours | 7.24%[4] | Hydrolysis products |
| Oxidative | Lercanidipine | 3% H₂O₂ for 24 hours | 0.84%[4] | Pyridine derivative |
| Photolytic | Lercanidipine | UV light at 254 nm for 24 hours | 1.47%[4] | Pyridine derivative |
| Thermal | Lercanidipine | 60°C for 6 hours | 0.77%[4] | Minimal degradation |
Disclaimer: The data presented above is for Lercanidipine and should be used as a general reference only. Researchers must perform their own stability studies to determine the specific degradation profile of this compound under their experimental conditions.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 4 hours). Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Store in the dark at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
3. Sample Analysis:
-
After the specified exposure time, dilute all samples (including a non-stressed control) to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method would use a C18 column with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a gradient or isocratic elution. UV detection is commonly used.
-
Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Recommended workflow for handling this compound.
Caption: A decision tree for troubleshooting this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW | Semantic Scholar [semanticscholar.org]
- 3. 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpionline.org [jpionline.org]
Addressing inconsistent results in Iganidipine efficacy studies
Welcome to the Technical Support Center for Iganidipine. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies in this compound efficacy studies. Given the limited specific public data on this compound, this guide draws upon established principles and findings from the broader class of dihydropyridine (B1217469) calcium channel blockers to provide a comprehensive framework for troubleshooting and understanding variable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other dihydropyridine calcium channel blockers?
A1: this compound, a dihydropyridine calcium channel blocker, is presumed to exert its antihypertensive effects primarily by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells. This blockage leads to vasodilation, a decrease in peripheral vascular resistance, and consequently, a reduction in blood pressure.[1][2] Some newer generation dihydropyridines also exhibit action on N-type and T-type calcium channels, which may contribute to additional effects such as renal protection.[3]
Q2: We are observing significant variability in blood pressure reduction in our animal models treated with this compound. What are the potential contributing factors?
A2: Inconsistent antihypertensive effects can stem from a variety of factors. For dihydropyridine calcium channel blockers as a class, these can include:
-
Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among subjects can lead to varying plasma concentrations of the drug.[4][5] Factors such as age, genetic polymorphisms in metabolic enzymes (e.g., CYP3A4), and hepatic function can all play a role.[5]
-
Baseline Blood Pressure: The extent of blood pressure reduction is often correlated with the initial blood pressure; subjects with higher baseline blood pressure may exhibit a more pronounced response.[6]
-
Dietary Factors: High salt intake can influence the efficacy of some antihypertensive agents.
-
Experimental Protocol Variations: Inconsistencies in blood pressure measurement techniques, timing of drug administration relative to measurements, and animal handling procedures can introduce significant variability.
-
Drug Formulation: The formulation of the drug can impact its release profile and bioavailability.[7]
Q3: Could the renin-angiotensin system (RAS) status of our experimental animals affect the efficacy of this compound?
A3: Yes, the status of the renin-angiotensin system can influence the response to calcium channel blockers. While their primary action is independent of the RAS, some studies suggest that the antihypertensive effect of certain dihydropyridines is more pronounced in patients with low renin activity.[6] Furthermore, some dihydropyridines have been shown to decrease plasma angiotensin II levels, which could contribute to their overall effect.
Q4: Are there known issues with inter-subject variability in response to dihydropyridine calcium channel blockers in clinical studies?
A4: Yes, inter-individual variability in response to antihypertensive drugs, including dihydropyridine calcium channel blockers, is a well-documented phenomenon in clinical practice. Factors such as age, sex, race, and the presence of comorbidities like diabetes or renal impairment can all influence a patient's response.[6][8] Genetic factors affecting drug metabolism and receptor sensitivity are also an active area of research.
Troubleshooting Guide for Inconsistent Efficacy Results
This guide provides a structured approach to identifying and addressing potential sources of variability in your this compound efficacy studies.
Problem: High variability in blood pressure readings within the same treatment group.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Blood Pressure Measurement | - Standardize the method and timing of blood pressure measurement (e.g., tail-cuff, telemetry).- Ensure proper training of all personnel involved.- Acclimatize animals to the measurement procedure to minimize stress-induced fluctuations. |
| Variable Drug Administration | - Verify the accuracy of dosing for each subject.- Ensure consistent timing of drug administration relative to blood pressure measurements.- If using oral gavage, ensure proper technique to avoid variability in absorption. |
| Stress-Related Blood Pressure Changes | - Handle animals gently and consistently.- Provide an adequate acclimatization period before starting the experiment.- Consider using telemetry for continuous, stress-free blood pressure monitoring. |
Problem: this compound shows lower than expected efficacy compared to literature on similar compounds.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing | - Conduct a dose-response study to determine the optimal dose for your specific model and experimental conditions. |
| Poor Bioavailability | - Analyze the pharmacokinetic profile of this compound in your model to ensure adequate plasma concentrations are being achieved.- Consider different drug formulations or routes of administration.[7][9] |
| Model-Specific Resistance | - Investigate the specific characteristics of your animal model (e.g., genetic background, underlying pathology) that might contribute to a blunted response. |
| Drug Stability and Storage | - Ensure the this compound compound is stored correctly and has not degraded.- Prepare fresh solutions for each experiment. |
Methodologies for Key Experiments
To ensure consistency and reproducibility, we recommend the following detailed protocols for key experiments.
Protocol 1: Assessment of Antihypertensive Efficacy in a Rodent Model
-
Animal Model: Select a well-established hypertensive rodent model (e.g., Spontaneously Hypertensive Rat - SHR).
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment.
-
Blood Pressure Measurement:
-
Method: Utilize either non-invasive tail-cuff plethysmography or invasive telemetry for continuous monitoring.
-
Training (for tail-cuff): Acclimatize rats to the restraining device and tail-cuff for several days before recording baseline measurements.
-
Baseline: Record baseline blood pressure for at least three consecutive days before drug administration.
-
-
Drug Administration:
-
Formulation: Prepare a fresh solution of this compound in a suitable vehicle.
-
Dosing: Administer the drug at the same time each day (e.g., via oral gavage). Include a vehicle-only control group.
-
-
Data Collection: Measure blood pressure at consistent time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to capture the full pharmacodynamic effect.
-
Data Analysis: Analyze the change in blood pressure from baseline for each treatment group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Protocol 2: Pharmacokinetic Analysis of this compound
-
Animal Model and Dosing: Use the same animal model and route of administration as in the efficacy studies.
-
Sample Collection:
-
Collect blood samples at multiple time points after a single dose of this compound (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
-
Data Interpretation: Correlate the pharmacokinetic profile with the observed pharmacodynamic (blood pressure) effects.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental design and the underlying biological mechanisms, the following diagrams are provided.
Caption: A standardized workflow for conducting this compound efficacy studies.
Caption: The primary signaling pathway of this compound's antihypertensive action.
Caption: A logical diagram illustrating potential sources of inconsistent results.
References
- 1. Calcium Channel Blockers for High Blood Pressure: Types, Uses, Effects [webmd.com]
- 2. Aug 23, 2021: What Causes Hypotension in Calcium Channel Blocker OD? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 3. Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determinants of antihypertensive response to calcium antagonists in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and pharmacokinetics of barnidipine hydrochloride, a calcium channel blocker, in man following oral administration of its sustained release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Dihydropyridine Calcium Channel Blockers on Blood Pressure Variability in the SPRINT Trial: A Treatment Effects Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of barnidipine hydrochloride, a new dihydropyridine calcium channel blocker, in the rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Patch Clamp Recordings with Dihydropyridine Calcium Channel Blockers
Disclaimer: The compound "Iganidipine" was not found in the available scientific literature. Based on the context of patch clamp recordings and the similarity in name, this guide has been developed using information for Efonidipine and other dihydropyridine (B1217469) calcium channel blockers. Researchers should validate the specific properties of their compound of interest.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using patch clamp electrophysiology to study the effects of dihydropyridine calcium channel blockers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for dihydropyridine calcium channel blockers like Efonidipine?
A1: Dihydropyridine derivatives are primarily known as calcium channel blockers.[1][2] They typically inhibit both L-type and T-type voltage-gated calcium channels.[1][2] This action blocks the influx of calcium ions into cells like vascular smooth muscle and cardiac pacemaker cells.[2] In vascular smooth muscle, this leads to vasodilation and a decrease in blood pressure. The blockade of T-type calcium channels in the sinoatrial (SA) node can help to mitigate the reflex tachycardia often associated with other vasodilators.[2]
Q2: What are the expected effects of a dihydropyridine blocker on L-type calcium channel currents in a patch clamp recording?
A2: You should expect to see an inhibition of the L-type calcium channel currents. This will be observed as a reduction in the amplitude of the inward calcium current when the cell is depolarized.[1] The inhibitory effect of dihydropyridines can be voltage-dependent, with a potentially higher affinity for the inactivated state of the channel.[1]
Q3: How can I pharmacologically confirm that the currents I am recording are from L-type calcium channels?
A3: The identity of L-type calcium currents can be confirmed by using other specific L-type calcium channel blockers as positive controls. Comparing the effects of your test compound to a known blocker will help validate your findings.
Q4: Are there any known off-target effects of dihydropyridine blockers that I should be aware of?
A4: While the primary targets are L- and T-type calcium channels, some studies suggest that dihydropyridines may also affect other ion channels. For instance, some have been reported to have an inhibitory effect on voltage-dependent K⁺ (Kv) channels and voltage-dependent non-selective cation channels.[2] Additionally, some dihydropyridines have been shown to inhibit voltage-gated Na+ channels.[3]
Troubleshooting Guide
Problem 1: Difficulty achieving a stable Giga-ohm (GΩ) seal.
| Possible Cause | Solution |
| Poor cell health | Ensure cells are healthy and not over-confluenced. Use cells from a fresh passage. |
| Debris in solutions or on pipette tip | Filter all solutions on the day of the experiment. Keep the work area clean to prevent dust from contaminating pipettes.[4] |
| Incorrect pipette resistance | For whole-cell recordings, a good starting range for pipette resistance is 3-7 MΩ.[1] You may need to optimize this for your specific cell type. |
| Mechanical instability | Ensure the patch clamp setup is on an anti-vibration table and that all components are securely fastened to minimize vibrations.[5] |
| Inappropriate solutions | Ensure the osmolarity and pH of your internal and external solutions are correct for the cell type you are using.[6] |
Problem 2: High noise levels in the recording.
| Possible Cause | Solution |
| Poor seal resistance | A seal resistance of at least 1 GΩ is crucial for low-noise recordings.[1] If the seal is unstable, try pulling a new pipette and ensuring your solutions are clean. |
| High access resistance | Access resistance should be as low as possible, ideally less than 25 MΩ.[1] If it is high, you can apply gentle suction to further rupture the membrane patch. |
| Grounding issues | Ensure all equipment is properly grounded. Check for and eliminate any ground loops. |
| External electrical interference | Switch off any unnecessary nearby electrical equipment. Use a Faraday cage to shield the setup. |
Problem 3: The recorded current "runs down" over time.
| Possible Cause | Solution |
| Dialysis of intracellular components | In the whole-cell configuration, essential intracellular molecules can be washed out. Including 2 mM ATP-Mg and 0.3 mM GTP in your internal solution can help maintain channel function.[5] |
| Decreased cell health | A decline in cell health during a recording can lead to rundown. Ensure your recording solutions are fresh and properly oxygenated if necessary. |
| Use of perforated patch-clamp | If rundown is a persistent issue, consider using the perforated patch-clamp technique. This method uses an antibiotic to create small pores in the membrane, allowing electrical access without dialyzing larger intracellular molecules.[5] |
Problem 4: Inconsistent or unexpected drug effects.
| Possible Cause | Solution |
| Incorrect drug concentration | Verify the concentration of your drug stock solution and the final concentration in the perfusion solution. |
| Incomplete solution exchange | Ensure your perfusion system allows for a complete and rapid exchange of the solution around the cell. |
| Drug degradation | Some compounds are light-sensitive or unstable in solution. Prepare fresh drug solutions daily and protect them from light if necessary. |
| Use-dependent effects | The block by some drugs is state-dependent.[5] A higher frequency of depolarization will often enhance the use-dependent block.[5] |
Data Presentation
Table 1: Comparative Inhibitory Effects of Dihydropyridine CCBs on L-type Ca²⁺ Channels (ICa) in Rat Ventricular Myocytes
| Compound | Concentration (µM) | Mean % Inhibition of ICa |
| Nicardipine | 0.01 | 18.4% |
| 0.1 | 41.5% | |
| 1 | 78.3% | |
| 10 | 99.4% | |
| Isradipine | 0.01 | -3.2% |
| 0.1 | 22.6% | |
| 1 | 89.9% | |
| 10 | 99.8% | |
| Data adapted from a study on rat ventricular myocytes.[3] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of L-type Ca²⁺ Channels
-
Cell Preparation:
-
Plate cells at an appropriate density on glass coverslips 24-48 hours before the experiment.
-
On the day of the experiment, place a coverslip in the recording chamber on the microscope stage.
-
Perfuse the chamber with an external solution containing a charge carrier for Ca²⁺ channels (e.g., Ba²⁺) and blockers for Na⁺ and K⁺ channels to isolate ICa.
-
-
Pipette Preparation:
-
Pull glass pipettes to a resistance of 3-7 MΩ.[1]
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Fill the pipette with an appropriate internal solution.
-
-
Patching and Recording:
-
Under microscopic guidance, approach a target cell with the pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a Giga-ohm seal (resistance > 1 GΩ).
-
After achieving a stable seal, apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
-
-
Data Acquisition:
-
Compensate for pipette and whole-cell capacitance.
-
Estimate and compensate for 70-80% of the series resistance.
-
Apply a voltage protocol to elicit L-type Ca²⁺ currents (e.g., hold at -80 mV and apply depolarizing steps).
-
Establish a stable baseline recording in the control external solution.
-
Perfuse the cell with the dihydropyridine-containing solution and record the drug's effect.
-
To determine the IC₅₀, apply the drug at increasing concentrations.
-
Perform a washout by perfusing with the control solution to check for the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after drug application.
-
Construct current-voltage (I-V) relationships by plotting the peak current amplitude against the test potential.
-
Plot the percentage of current inhibition against the logarithm of the drug concentration and fit the data with a Hill equation to determine the IC₅₀.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of electrophysiological effects of calcium channel blockers on cardiac repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. benchchem.com [benchchem.com]
- 6. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Technical Support Center: Iganidipine Western Blot Analysis
Welcome to the technical support center for Iganidipine Western blot analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, particularly addressing the issue of low or no signal.
Troubleshooting Guide: Low Signal in this compound Western Blots
A weak or absent signal is a frequent issue in Western blotting. This guide provides a systematic approach to identifying and resolving the root cause of low signal when analyzing the effects of this compound.
FAQs: Addressing Specific Low Signal Issues
Question: Why am I not seeing any bands for my target protein, the L-type calcium channel, after this compound treatment?
Answer: Several factors could contribute to a complete lack of signal. Consider the following possibilities:
-
Low Protein Abundance: The L-type calcium channel may be expressed at low levels in your chosen cell or tissue type.
-
Inefficient Protein Extraction: As a transmembrane protein, L-type calcium channels require specific lysis buffers containing detergents to ensure efficient extraction.
-
Suboptimal Antibody Concentration: The concentrations of your primary or secondary antibodies may be too low for detection.[1][2][3]
-
Inactive Antibodies: Improper storage or repeated use may have compromised the activity of your antibodies.
-
Inefficient Protein Transfer: The transfer of high molecular weight proteins like the L-type calcium channel can be challenging.
Question: My bands are very faint. How can I increase the signal intensity?
Answer: Faint bands indicate that the detection process is suboptimal. To enhance the signal, you can try the following:
-
Increase Protein Load: Loading a higher concentration of your protein sample can lead to a stronger signal.[2][4]
-
Optimize Antibody Incubation: Increasing the incubation time for the primary antibody (e.g., overnight at 4°C) can enhance binding.[2]
-
Use a More Sensitive Substrate: Switching to a more sensitive chemiluminescent substrate can amplify the signal.
-
Check Transfer Efficiency: Confirm successful protein transfer from the gel to the membrane using a stain like Ponceau S.[3][4][5]
Question: Could the this compound treatment itself be affecting the protein levels?
Answer: While this compound primarily acts as a blocker of L-type calcium channels, it is possible that prolonged treatment could indirectly lead to changes in protein expression or degradation. It is advisable to include appropriate controls, such as untreated samples and positive controls from tissues known to express the target protein, to assess this possibility.
Quantitative Data Summary for Troubleshooting
The following table provides recommended starting points and ranges for key parameters in your Western blot protocol. Optimization may be required based on your specific experimental conditions.
| Parameter | Recommendation | Troubleshooting Range |
| Protein Load | 20-30 µg of total protein | 10-50 µg |
| Primary Antibody Dilution | 1:1000 | 1:250 - 1:5000 |
| Secondary Antibody Dilution | 1:5000 | 1:2000 - 1:10000 |
| Blocking Time | 1 hour at room temperature | 1-2 hours at RT or overnight at 4°C |
| Primary Antibody Incubation | 2 hours at room temperature | 1 hour at RT to overnight at 4°C |
| Washing Steps | 3 x 5 minutes | 3-5 washes of 5-15 minutes each |
Experimental Protocols
Standard Western Blot Protocol
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli sample buffer for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per well onto a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody at the optimized dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the optimized dilution for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Visualizing Workflows and Pathways
Troubleshooting Workflow for Low Western Blot Signal
Caption: A flowchart for troubleshooting low signal in Western blot experiments.
This compound Signaling Pathway
Caption: The mechanism of action of this compound in vascular smooth muscle cells.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
Technical Support Center: Enhancing the Oral Bioavailability of Iganidipine in Animal Models
Disclaimer: Direct experimental data on enhancing the oral bioavailability of Iganidipine is limited in publicly available literature. The following guidance is based on established principles and successful strategies employed for other poorly water-soluble dihydropyridine (B1217469) calcium channel blockers with similar physicochemical properties, such as Manidipine, Efonidipine (B1671133), and Cilnidipine. Researchers should adapt and optimize these methodologies for this compound-specific formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving adequate oral bioavailability with this compound?
Like other drugs in its class, this compound is presumed to be a Biopharmaceutics Classification System (BCS) Class II compound. This classification suggests that it has high membrane permeability but suffers from poor aqueous solubility. This low solubility is the main factor limiting its dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound in animal models?
Several formulation approaches have proven effective for enhancing the bioavailability of poorly soluble drugs and can be applied to this compound. The most common and successful strategies include:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. Upon administration, the carrier dissolves quickly, releasing the drug as fine, amorphous particles with an increased surface area, which boosts dissolution.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range significantly increases the surface area-to-volume ratio. This leads to a higher dissolution velocity and improved saturation solubility. Common types of nanoparticles include:
-
Nanosuspensions: Crystalline drug nanoparticles stabilized by surfactants and/or polymers.
-
Polymeric Nanoparticles: The drug is encapsulated within or adsorbed onto a biodegradable polymer matrix.
-
Solid Lipid Nanoparticles (SLNs): The drug is dissolved or dispersed in a solid lipid core.
-
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations use lipids and surfactants to improve drug solubilization in the gastrointestinal tract. A prominent example is the Self-Nanoemulsifying Drug Delivery System (SNEDDS) . SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon dilution with aqueous fluids in the gut, keeping the drug in a solubilized state for absorption.
Q3: Which animal models are appropriate for in vivo pharmacokinetic evaluations of this compound formulations?
Wistar and Sprague-Dawley rats are the most commonly used animal models for initial pharmacokinetic screening of oral formulations due to their well-characterized physiology, availability, and cost-effectiveness.[1][2] Beagle dogs are also used, particularly for studies requiring larger blood sample volumes and for their gastrointestinal physiology that can be more predictive of human pharmacokinetics in some cases.[3][4] Rabbits have also been utilized in bioavailability studies of similar drugs.[5][6]
Q4: What are the key pharmacokinetic parameters to assess when evaluating the performance of an enhanced this compound formulation?
The primary pharmacokinetic parameters to compare between a novel formulation and a control (e.g., pure drug suspension) are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood. An increase in Cmax indicates a faster rate of absorption.
-
Tmax (Time to reach Cmax): The time at which Cmax is observed. A shorter Tmax can indicate a more rapid onset of action.
-
AUC (Area Under the Curve): The total drug exposure over time. A significant increase in AUC signifies an improvement in the extent of absorption and overall bioavailability.
Troubleshooting Guides
Issue 1: Low Fold-Increase in Bioavailability with a Nanosuspension Formulation in Rats
| Possible Cause | Troubleshooting/Optimization Steps |
| Particle Agglomeration in the GI Tract | The high surface energy of nanoparticles can lead to aggregation in the stomach's acidic environment or in the presence of salts in the intestine. Solution: Optimize the type and concentration of stabilizers (surfactants and polymers) in the formulation. Aim for a zeta potential greater than ±20 mV to ensure sufficient electrostatic repulsion between particles. |
| Crystal Growth (Ostwald Ripening) | Smaller nanoparticles can dissolve and redeposit onto larger ones, leading to an increase in particle size over time and reducing the dissolution advantage. Solution: Incorporate a crystal growth inhibitor into the formulation. Certain polymers can adsorb to the nanoparticle surface and hinder this process. |
| Inadequate Wetting of Nanoparticles | Even at the nanoscale, poor wetting can limit the dissolution rate. Solution: Ensure the selected stabilizers also function as effective wetting agents. |
Issue 2: Physical Instability of an Amorphous Solid Dispersion (ASD) of this compound During Storage
| Possible Cause | Troubleshooting/Optimization Steps |
| Recrystallization of Amorphous this compound | The amorphous state is thermodynamically unstable and can revert to the more stable crystalline form over time, especially under conditions of high temperature and humidity.[7] Solution: Select a polymer with a high glass transition temperature (Tg) that has strong intermolecular interactions (e.g., hydrogen bonding) with this compound. This will reduce the molecular mobility of the drug within the polymer matrix.[8] |
| Phase Separation | The drug and polymer may separate into distinct domains if they are not fully miscible at the intended drug loading. Solution: Conduct miscibility studies (e.g., using differential scanning calorimetry - DSC) to determine the optimal drug-to-polymer ratio. Operate below the saturation point of the drug in the polymer. |
| Hygroscopicity | Water absorbed from the environment can act as a plasticizer, lowering the Tg of the dispersion and increasing molecular mobility, which facilitates recrystallization.[7] Solution: Store the ASD under controlled low-humidity conditions. Consider co-formulating with less hygroscopic excipients or using moisture-protective packaging. |
Issue 3: Poor Emulsification and Drug Precipitation with a SNEDDS Formulation
| Possible Cause | Troubleshooting/Optimization Steps | | Incorrect Excipient Ratios | The ratio of oil, surfactant, and co-surfactant is critical for the spontaneous formation of a stable nanoemulsion. Solution: Construct a ternary phase diagram to identify the optimal concentration ranges of the components that result in a stable nanoemulsion upon aqueous dilution. | | Drug Precipitation Upon Dilution | The drug may precipitate out of the nanoemulsion if its solubility in the formulation is exceeded upon dilution in the gastrointestinal fluids. Solution: Select an oil phase in which this compound has high solubility. Increase the concentration of the surfactant and/or co-surfactant to enhance the solubilization capacity of the resulting nanoemulsion. | | GI Fluid Effects | The pH and presence of bile salts in the gastrointestinal tract can affect the stability of the nanoemulsion. Solution: Evaluate the emulsification performance and stability of the SNEDDS in simulated gastric and intestinal fluids (SGF and SIF) to ensure robustness. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data from animal studies on various dihydropyridine calcium channel blockers using different bioavailability enhancement strategies. This data can serve as a benchmark for researchers developing this compound formulations.
Table 1: Bioavailability Enhancement of Dihydropyridines using Solid Dispersions
| Drug | Formulation Strategy | Polymer/Carrier | Animal Model | Fold Increase in AUC vs. Pure Drug | Reference |
| Lercanidipine HCl | Solid Dispersion (Solvent Evaporation) | Kolliwax GMS, Gelucire 44/14 | Wistar Rats | ~3.0 | [9] |
| Efonidipine HCl | Solid Dispersion (Microwave) | HPMC-AS, Urea | Beagle Dogs | ~8.0 | [4] |
| Manidipine | Ternary Solid Dispersion | TPGS, Copovidone | Wistar Rats | Data indicates significant improvement | [10] |
Table 2: Bioavailability Enhancement of Dihydropyridines using Nanoparticle Formulations
| Drug | Formulation Strategy | Key Excipients | Animal Model | Fold Increase in AUC vs. Pure Drug | Reference |
| Cilnidipine | Polymeric Nanoparticles | Poly(ε-caprolactone) | Wistar Rats | ~2.1 (Absolute Bioavailability) | |
| Felodipine | Lipid-Polymer Hybrid Nanocarriers | Data indicates sustained release and improved permeation | Ex vivo | Not Applicable |
Table 3: Bioavailability Enhancement of Dihydropyridines using Lipid-Based Formulations
| Drug | Formulation Strategy | Key Excipients | Animal Model | Fold Increase in AUC vs. Pure Drug | Reference |
| Manidipine | SNEDDS | Capmul MCM, Transcutol P, Lutrol L 300 | Wistar Rats | ~1.5 | |
| Nimodipine (B1678889) | SEDDS | Not specified | Rabbits | Significantly higher than suspension | [5] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol is a general guideline and should be optimized for this compound.
-
Solubility Screening: Determine the solubility of this compound and the chosen hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) in various volatile organic solvents (e.g., ethanol, methanol, acetone). Select a common solvent that can dissolve both components.
-
Solution Preparation: Dissolve this compound and the polymer in the selected solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w). Stir the solution until a clear liquid is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the resulting solid mass in a vacuum oven for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization:
-
In Vitro Dissolution: Compare the dissolution rate of the solid dispersion to that of the pure drug in a suitable dissolution medium (e.g., pH 1.2 HCl, pH 6.8 phosphate (B84403) buffer).
-
Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound in the dispersion. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to investigate drug-polymer interactions.
-
Protocol 2: Preparation of a Nanosuspension by Wet Milling
This protocol is adapted from methods used for similar drugs and requires optimization.
-
Suspension Preparation: Disperse this compound powder in an aqueous solution containing a primary stabilizer (e.g., a surfactant like Poloxamer 188 or Tween 80) and a co-stabilizer (e.g., a polymer like HPMC).
-
Wet Milling: Introduce the suspension into a high-energy media mill (e.g., a bead mill) containing milling media (e.g., zirconium oxide beads).
-
Milling Process: Mill the suspension at a high speed for a specific duration. The milling time will need to be optimized to achieve the desired particle size (typically < 500 nm). Monitor the temperature to prevent drug degradation.
-
Particle Size Analysis: Periodically take samples and measure the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. Continue milling until the target particle size and a low PDI (< 0.3) are achieved.
-
Lyophilization (Optional): To create a solid dosage form, the nanosuspension can be freeze-dried. A cryoprotectant (e.g., mannitol, trehalose) should be added before freezing to prevent particle aggregation.
-
Characterization:
-
Particle Size and Zeta Potential: Confirm the final particle size, PDI, and surface charge using DLS.
-
In Vitro Dissolution: Perform dissolution studies to demonstrate the advantage over the unmilled drug.
-
Protocol 3: Preparation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol provides a framework for developing an this compound SNEDDS.
-
Excipient Screening:
-
Oil Phase: Determine the solubility of this compound in various pharmaceutical-grade oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil). Select the oil with the highest solubilizing capacity.
-
Surfactant and Co-surfactant: Screen various surfactants (e.g., Kolliphor EL, Tween 80) and co-surfactants (e.g., Transcutol P, PEG 400) for their ability to emulsify the selected oil phase.
-
-
Ternary Phase Diagram Construction: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. For each formulation, add a small amount to water and observe the emulsification process. Identify the region that forms a rapid and stable nanoemulsion (clear or slightly bluish appearance).
-
SNEDDS Formulation:
-
Dissolve the required amount of this compound in the selected oil phase with gentle heating if necessary.
-
Add the surfactant and co-surfactant to the oily mixture and vortex until a clear and homogenous isotropic mixture is formed.
-
-
Characterization:
-
Emulsification Time: Measure the time it takes for the SNEDDS to form a nanoemulsion upon dilution with a simulated gastric or intestinal fluid.
-
Droplet Size and Zeta Potential: Analyze the globule size and surface charge of the resulting nanoemulsion using DLS.
-
In Vitro Drug Release: Perform drug release studies using a dialysis bag method to assess the release profile from the nanoemulsion.
-
Mandatory Visualizations
Caption: Mechanisms for improving the oral bioavailability of this compound.
Caption: Experimental workflow for preparing an this compound solid dispersion.
Caption: Signaling pathway for bioavailability enhancement via SNEDDS.
References
- 1. Pharmacokinetic study of benidipine hydrochloride in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid dispersions of efonidipine hydrochloride ethanolate with improved physicochemical and pharmacokinetic properties prepared with microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and evaluation of self-emulsifying drug delivery systems (SEDDS) of nimodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. youtube.com [youtube.com]
- 6. ijsred.com [ijsred.com]
- 7. Self-Emulsifying Drug Delivery Systems (SEDDS) Containing Reverse Micelles: Advanced Oral Formulations for Therapeutic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cilnidipine loaded poly (ε-caprolactone) nanoparticles for enhanced oral delivery: optimization using DoE, physical characterization, pharmacokinetic, and pharmacodynamic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid-Polymer Hybrid Nanocarriers for Oral Delivery of Felodipine: Formulation, Characterization and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and in vivo Evaluation of Manidipine by Self-Nanoemulsifying Drug Delivery Systems | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Technical Support Center: Iganidipine Dosage Adjustment for Long-Term Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing optimal Iganidipine dosage for long-term cell culture studies. Due to the limited availability of specific in vitro data for this compound, this guide focuses on providing robust experimental protocols and troubleshooting advice based on the principles of pharmacology and cell biology applicable to dihydropyridine (B1217469) calcium channel blockers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dihydropyridine calcium channel blocker. Its primary mechanism of action is the inhibition of L-type calcium channels, which are crucial for regulating calcium influx into cells. By blocking these channels, this compound can modulate various cellular processes that are dependent on intracellular calcium concentrations.
Q2: I am observing unexpected cytotoxicity at my initial this compound concentrations. What could be the cause?
A2: Several factors could contribute to unexpected cytotoxicity. Firstly, the optimal concentration of a compound can vary significantly between different cell lines due to differences in metabolic rates, expression of the drug target, and overall sensitivity. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line. Secondly, the stability of this compound in your cell culture medium over the long term may be a factor. Degradation of the compound could lead to the formation of cytotoxic byproducts. It is recommended to assess the stability of this compound in your specific culture conditions.
Q3: How can I determine if this compound is stable in my long-term cell culture experiment?
A3: You can perform a stability study by incubating this compound in your complete cell culture medium (with and without cells) at 37°C and 5% CO2. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of the parent compound using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in concentration over time indicates instability.
Q4: What are the potential intracellular signaling pathways affected by this compound?
A4: As a calcium channel blocker, this compound is expected to influence calcium-dependent signaling pathways. Studies on other dihydropyridine calcium channel blockers, such as amlodipine (B1666008) and lercanidipine, have shown effects on key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt and MAPK/ERK pathways.[1][2][3] Inhibition of these pathways can lead to cell cycle arrest and a reduction in cell proliferation.[2][4]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental replicates | - Inconsistent cell seeding density.- Pipetting errors during drug dilution or addition.- Edge effects in multi-well plates.- Compound precipitation. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be meticulous with dilutions.- Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS.- Visually inspect for precipitate after adding the drug to the medium. If precipitation occurs, consider using a lower concentration or a different solvent system (ensure final solvent concentration is non-toxic). |
| Loss of this compound effect over time in long-term culture | - Compound degradation in the culture medium.- Cellular metabolism of the compound.- Development of cellular resistance. | - Perform a stability study of this compound in your medium.[5][6]- Consider more frequent media changes with freshly prepared this compound.- Analyze cell lysates to determine the intracellular concentration of this compound over time.- If resistance is suspected, consider intermittent dosing schedules. |
| Observed cellular effects do not correlate with expected calcium channel blockade | - Off-target effects of this compound at the concentration used.- The cellular process being studied is not primarily dependent on L-type calcium channels in your cell model. | - Perform a dose-response curve to ensure you are using a concentration within the specific range for L-type calcium channel inhibition.- Use a positive control (another well-characterized L-type calcium channel blocker) and a negative control (a structurally similar but inactive compound, if available).- Investigate the expression and functional importance of L-type calcium channels in your cell line. |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity (IC50) using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to create a range of concentrations. It is advisable to start with a broad range (e.g., 10 nM to 100 µM) for the initial experiment.
-
Drug Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours, or longer with appropriate media changes).
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals formed by viable cells using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
Objective: To evaluate the stability of this compound under long-term cell culture conditions.
Methodology:
-
Preparation: Prepare complete cell culture medium (with serum and any other supplements) and a simple buffer (e.g., PBS) as a control.
-
Incubation: Spike the pre-warmed medium and buffer with this compound to the final concentration you intend to use in your experiments. Incubate these solutions at 37°C in a cell culture incubator (5% CO2).
-
Sample Collection: Collect aliquots from each solution at multiple time points (e.g., 0, 8, 24, 48, 72 hours).
-
Sample Processing: Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.
-
Analysis: Analyze the concentration of the parent this compound compound in each sample using a validated analytical method such as HPLC-UV or LC-MS/MS.
-
Data Interpretation: Plot the percentage of this compound remaining at each time point compared to the T=0 sample. A significant decrease indicates instability.
Quantitative Data Summary
| Cell Line | This compound IC50 (µM) after 72h | 95% Confidence Interval |
| [Enter Cell Line 1] | [Enter Value] | [Enter Value] |
| [Enter Cell Line 2] | [Enter Value] | [Enter Value] |
| [Enter Cell Line 3] | [Enter Value] | [Enter Value] |
Visualizations
Experimental Workflow for this compound Dosage Adjustment
Workflow for optimizing this compound dosage in cell culture.
Postulated Signaling Pathway Inhibition by this compound
References
- 1. Amlodipine inhibits TNF-alpha production and attenuates cardiac dysfunction induced by lipopolysaccharide involving PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Anticancer Effects of Amlodipine Alone or in Combination With Gefitinib in Non-Small Cell Lung Cancer [frontiersin.org]
- 3. Lercanidipine Enhances Cisplatin Activity: Dual Anticancer and Anti-Inflammatory Effects via Caspase Activation and MAPK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amlodipine inhibits proliferation, invasion, and colony formation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating Iganidipine Target Engagement in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of Iganidipine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a dihydropyridine (B1217469) derivative that functions as an L-type calcium channel blocker.[1] Its primary cellular target is the voltage-gated L-type calcium channel (Cav1.2), which is predominantly expressed in vascular smooth muscle cells.[2][3] By blocking these channels, this compound inhibits the influx of calcium ions into the cell, leading to vasodilation and a reduction in blood pressure.
Q2: What are the common cellular assays to validate this compound target engagement?
Several cellular assays can be employed to confirm that this compound is engaging its target, the L-type calcium channel. These include:
-
Intracellular Calcium Assays: Directly measuring the inhibition of calcium influx upon depolarization.
-
Radioligand Binding Assays: Determining the binding affinity (Kd) of this compound to the L-type calcium channel using a radiolabeled competitor.[1][4][5]
-
Cellular Thermal Shift Assay (CETSA): Assessing the stabilization of the L-type calcium channel protein upon this compound binding.
Q3: Are there any known off-target effects of this compound that I should be aware of?
While this compound is relatively selective for L-type calcium channels, like other dihydropyridines, high concentrations may lead to off-target effects. It is crucial to determine the optimal concentration range to ensure target-specific effects in your cellular model. Potential off-target effects could involve other ion channels or cellular proteins.
Q4: What are the key physicochemical properties of this compound to consider in experimental design?
This compound is a water-soluble calcium antagonist.[6] However, like other dihydropyridines, it is susceptible to photodegradation, which can lead to a loss of pharmacological activity.[7][8] Therefore, it is crucial to protect this compound solutions from light during preparation and experiments. Some dihydropyridines also exhibit intrinsic fluorescence, which could interfere with fluorescent assays.[9]
Data Presentation
Table 1: Comparative IC50 Values for L-type Calcium Channel Blockers in Vascular Preparations
| Compound | Tissue/Cell Line | Assay Condition | pIC50 (-log IC50 M) | Reference |
| Felodipine | Human Small Arteries | K+ (62 mM) induced contraction | 8.30 | [10] |
| Nifedipine | Human Small Arteries | K+ (62 mM) induced contraction | 7.78 | [10] |
| Amlodipine | Human Small Arteries | K+ (62 mM) induced contraction | 6.64 | [10] |
| Lercanidipine (B1674757) | Rat Aorta | K+ induced contraction | High potency (details in ref) | [3][11] |
| Barnidipine (B1667753) | Guinea Pig Aorta | KCI (40 mM) induced contraction | High potency (details in ref) | [2] |
Table 2: Comparative Binding Affinities (Kd) of Dihydropyridines
| Compound | Preparation | Radioligand | Kd (pM) | Reference |
| Lacidipine | Rat Aorta Microsomes | [3H]-lacidipine | 23 | [4] |
| Isradipine (B148454) | Rat Aorta Microsomes | [3H]-isradipine | 140 | [4] |
Experimental Protocols
Protocol 1: Intracellular Calcium Influx Assay using a Fluorescent Plate Reader
This protocol describes a method to measure the inhibition of depolarization-induced calcium influx by this compound in adherent cells expressing L-type calcium channels.
Materials:
-
Cells expressing L-type calcium channels (e.g., vascular smooth muscle cells, HEK293 cells transfected with Cav1.2)
-
Black, clear-bottom 96-well plates
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+
-
High potassium (depolarizing) buffer (HBSS with 50 mM KCl)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS with Ca2+ and Mg2+.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 200 µL of HBSS with Ca2+ and Mg2+ to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Incubation:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature in the dark. Include vehicle control wells.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject 25 µL of the high potassium buffer to depolarize the cells and stimulate calcium influx.
-
Continue recording the fluorescence signal for at least 60 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the thermal stabilization of L-type calcium channels by this compound.
Materials:
-
Cells expressing L-type calcium channels
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
This compound stock solution
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the L-type calcium channel α1 subunit (Cav1.2)
Procedure:
-
Cell Treatment:
-
Culture cells to near confluency.
-
Treat one set of cells with a saturating concentration of this compound and another set with vehicle for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble L-type calcium channel protein in each sample by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target engagement and stabilization.
-
Troubleshooting Guides
Issue 1: High background fluorescence or no response in the intracellular calcium assay.
| Possible Cause | Solution |
| Incomplete dye hydrolysis | Increase the de-esterification time after washing. Ensure cells are healthy. |
| Dye leakage or compartmentalization | Use an anion-exchange transport inhibitor like probenecid (B1678239) in the loading and assay buffers. |
| This compound intrinsic fluorescence | Perform a control experiment with this compound on cells without the calcium indicator to measure its intrinsic fluorescence at the assay wavelengths. If significant, consider using a red-shifted calcium indicator to minimize spectral overlap. |
| Cell health issues | Ensure cells are not overgrown and are handled gently during washing steps. Use a viability stain to check cell health. |
| Low expression of L-type calcium channels | Confirm the expression of the target in your cell line using Western blot or qPCR. |
Issue 2: Inconsistent IC50 values for this compound.
| Possible Cause | Solution |
| Photodegradation of this compound | Prepare fresh dilutions of this compound for each experiment and protect all solutions from light. Use amber-colored tubes and plates.[7][8] |
| Variability in cell density or health | Ensure consistent cell seeding density and that cells are in a similar passage number and growth phase for all experiments. |
| Inconsistent incubation times | Standardize all incubation times for dye loading and compound treatment. |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or channel function. |
Issue 3: No thermal shift observed in the CETSA experiment.
| Possible Cause | Solution |
| Suboptimal this compound concentration | Ensure the concentration of this compound used is sufficient to saturate the target. Perform a dose-response CETSA. |
| Incorrect temperature range | Optimize the temperature range for your specific cell line and target protein to ensure a clear melting curve is observed. |
| Poor antibody quality | Validate the specificity and sensitivity of your primary antibody for the L-type calcium channel. |
| Insufficient protein in the soluble fraction | Increase the starting number of cells. Optimize the lysis and centrifugation steps to ensure efficient separation of soluble and aggregated proteins. |
Visualizations
Caption: this compound blocks L-type calcium channels, inhibiting calcium influx and smooth muscle contraction.
Caption: Workflow for an intracellular calcium influx assay to measure this compound activity.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to validate this compound target engagement.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo vasodilatory activity of barnidipine and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological in vitro studies of the new 1,4-dihydropyridine calcium antagonist lercanidipine. | Semantic Scholar [semanticscholar.org]
- 4. Radioligand and functional estimates of the interaction of the 1,4-dihydropyridines, isradipine and lacidipine, with calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Photophysics and photochemical studies of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological in vitro studies of the new 1,4-dihydropyridine calcium antagonist lercanidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Iganidipine Technical Support Center: Quality Control & Purity Assessment
This guide provides troubleshooting advice and frequently asked questions to assist researchers and drug development professionals in ensuring the quality and purity of Iganidipine for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial method for assessing the purity of a new batch of this compound?
A high-performance liquid chromatography (HPLC) method with UV detection is the most common and recommended initial technique for purity assessment of dihydropyridine (B1217469) compounds.[1][2] A reversed-phase (RP-HPLC) method is typically employed, offering good separation of the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.[3]
Q2: How can I identify unknown peaks in my this compound HPLC chromatogram?
Unknown peaks typically represent impurities or degradation products.[4][5] Identification can be achieved using a combination of techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique helps in determining the molecular weight of the unknown compounds, providing crucial clues to their identity.[4][6]
-
Forced Degradation Studies: Subjecting the this compound sample to stress conditions (acidic, basic, oxidative, thermal, photolytic) can help purposefully generate degradation products.[7][8] Matching the retention times of peaks from the stressed samples with the unknown peaks in the original sample can aid in their identification.
-
Synthesis and Characterization: Once a potential structure is proposed based on MS data and knowledge of the synthetic route, the impurity can be synthesized and its spectral data (NMR, IR, MS) and HPLC retention time compared to the unknown peak for confirmation.[4][9][10]
Q3: What are the common types of impurities I might encounter with this compound?
Based on related dihydropyridine compounds, impurities can be categorized as:
-
Process-Related Impurities: These include starting materials, intermediates, and by-products from the synthesis process.[4][11]
-
Degradation Products: These form due to the decomposition of the drug substance under storage or stress conditions. A common degradation pathway for dihydropyridines is the aromatization (oxidation) of the dihydropyridine ring.[8]
-
Stereoisomers: If the synthesis is not stereospecific, diastereomers or enantiomers may be present.[9][10]
Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment?
Yes, NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis.[12]
-
Qualitative Analysis: ¹H and ¹³C NMR are essential for structural elucidation and confirming the identity of the this compound molecule.[10]
-
Quantitative NMR (qNMR): This technique can be used to determine the purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration.[12] It is particularly useful as it does not require a reference standard for every impurity.
Troubleshooting Guide
Issue 1: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Possible Cause: Inappropriate mobile phase pH, secondary interactions with the stationary phase, or column degradation.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of the analyte and thus its interaction with the column. For dihydropyridine compounds, a slightly acidic pH (e.g., 3.0-4.5) is often used.[4][7]
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample.
-
Use a Different Column: If the issue persists, the column itself may be the problem. Try a new column of the same type or a column with a different stationary phase chemistry.
-
Add an Ion-Pairing Agent or Amine Modifier: Small amounts of additives like triethylamine (B128534) can sometimes improve peak shape for basic compounds by masking active silanol (B1196071) groups on the silica (B1680970) support.[7]
-
Issue 2: Inconsistent retention times between injections.
-
Possible Cause: Inadequate column equilibration, fluctuating column temperature, or a leak in the HPLC system.
-
Troubleshooting Steps:
-
Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.
-
Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography.[4]
-
System Check: Perform a system pressure test to check for leaks in the pump, injector, or fittings.
-
Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed to prevent bubble formation, which can cause pressure fluctuations and affect retention times.[3]
-
Issue 3: New, unexpected peaks appear during a stability study.
-
Possible Cause: The drug substance is degrading under the storage conditions.
-
Troubleshooting Steps:
-
Characterize the New Peaks: Use LC-MS to get the mass of the new degradation products. This is the first step in identification.[6]
-
Review Forced Degradation Data: Compare the chromatogram with those from your forced degradation studies (acid, base, oxidation, etc.) to see if a match can be found.[7][8] This can help identify the degradation pathway.
-
Evaluate Storage Conditions: The appearance of new peaks indicates that the current storage conditions (temperature, light, humidity) are not suitable for this compound. Re-evaluate and modify the storage protocol. Dihydropyridines are often sensitive to light.[4]
-
Experimental Protocols
Protocol 1: General RP-HPLC Method for Purity Assessment
This protocol is a starting point and should be optimized for this compound. It is based on methods developed for similar compounds like Lercanidipine and Benidipine (B10687).[3][4][13]
Objective: To determine the purity of this compound and quantify related substances.
Instrumentation:
-
HPLC system with UV-Vis Detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid or Potassium hydroxide (B78521) for pH adjustment
-
Water (HPLC grade)
Procedure:
-
Buffer Preparation: Prepare a 20 mM potassium dihydrogen phosphate solution. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.45 µm filter.[7]
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and an organic solvent like acetonitrile or methanol in an appropriate ratio (e.g., a gradient from 90:10 Buffer:Acetonitrile to 10:90).[4][13] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., Methanol/Water 50:50) to prepare a stock solution (e.g., 200 µg/mL).[4]
-
Sample Solution Preparation: Prepare the this compound test sample at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. Calculate the purity by area normalization or against a reference standard.
Data Presentation: Example HPLC Parameters
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 4.5) | 10 mM Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Composition | 10:90 (v/v) A:B[13] | Gradient: 10% B to 60% B over 15 min[4] |
| Flow Rate | 1.0 mL/min[13] | 1.0 mL/min[4] |
| Detection | 240 nm[13] | 237 nm[4] |
| Temperature | Ambient | 25 °C[4] |
Visualizations
Experimental Workflow: API Quality Control
References
- 1. ajrconline.org [ajrconline.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. jpionline.org [jpionline.org]
- 4. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of impurities of barnidipine hydrochloride, an antihypertensive drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of potential impurities of amlodipine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Characterization of Impurities of Barnidipine Hydrochloride, an Antihypertensive Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jbclinpharm.org [jbclinpharm.org]
Validation & Comparative
A Comparative Analysis of Iganidipine and Nifedipine on Renal Hemodynamics
For researchers and professionals in drug development, understanding the nuanced effects of antihypertensive agents on renal hemodynamics is critical for identifying candidates with favorable renal protective profiles. This guide provides a detailed comparison of the renal hemodynamic effects of two dihydropypridine calcium channel blockers, iganidipine and nifedipine (B1678770), supported by available experimental data.
Data Summary
The following table summarizes the quantitative data on the effects of this compound and nifedipine on key renal hemodynamic parameters. It is important to note that direct comparative studies are limited, and the data presented is synthesized from separate investigations.
| Parameter | This compound | Nifedipine |
| Glomerular Filtration Rate (GFR) | Improved at a sustained-hypotensive dose (3.0 mg/kg/day) in Dahl salt-sensitive rats.[1] | Short-term increases observed, though long-term effects may not be sustained.[1] |
| Renal Blood Flow (RBF) | Data not available in the reviewed studies. | Generally increased or maintained. |
| Renal Vascular Resistance (RVR) | Data not available in the reviewed studies. | Reduced. |
| Afferent Arteriole Dilation | Expected to cause dilation as a dihydropyridine (B1217469) calcium channel blocker. | Predominantly dilates the afferent arteriole. |
| Efferent Arteriole Dilation | Data not available in the reviewed studies. | Minimal to no effect. |
Experimental Protocols
This compound in Dahl Salt-Sensitive Rats
A key study investigated the preventive effects of this compound on renal injuries in salt-induced hypertensive Dahl salt-sensitive (Dahl-S) rats.
-
Animal Model: Male Dahl-S rats.
-
Drug Administration: this compound was administered at three different doses: a nonhypotensive dose (NHD) of 0.3 mg/kg/day, a moderate-hypotensive dose (MHD) of 1.0 mg/kg/day, and a sustained-hypotensive dose (SHD) of 3.0 mg/kg/day. The drug was given to rats fed a high-salt diet for 8 weeks.
-
Hemodynamic Measurements: Glomerular filtration rate (GFR) was measured to assess renal function. Plasma creatinine (B1669602) and serum urea (B33335) nitrogen were also determined.
-
Pathological Evaluation: The study assessed glomerulosclerosis and renal arterial and tubular injuries.[1]
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and nifedipine on renal hemodynamics can be attributed to their interactions with the calcium channels in the renal microvasculature. Nifedipine is known to predominantly block L-type calcium channels, which are abundant in the afferent arterioles. This leads to preferential vasodilation of the afferent arteriole, an increase in renal blood flow, and a potential increase in intraglomerular pressure if not counterbalanced.
While specific data on this compound's direct effects on afferent and efferent arterioles is not extensively available in the reviewed literature, its classification as a dihydropyridine calcium channel blocker suggests a primary mechanism involving the blockade of L-type calcium channels, leading to vasodilation. The improvement in GFR at a sustained hypotensive dose in the Dahl-S rat model suggests a potential for renal protection.[1] The following diagram illustrates the established mechanism of nifedipine and the presumed mechanism of this compound on the renal arterioles.
Conclusion
Based on the available data, both this compound and nifedipine, as dihydropyridine calcium channel blockers, influence renal hemodynamics primarily through vasodilation of the renal arterioles. Nifedipine has been shown to predominantly dilate the afferent arteriole, which can lead to an increase in both renal blood flow and glomerular filtration rate in the short term. However, this preferential afferent vasodilation may not always translate to long-term renal protection due to the potential for increased intraglomerular pressure.
This compound has demonstrated a dose-dependent protective effect on the kidney in a salt-induced hypertension model, improving GFR at a sustained-hypotensive dose.[1] While direct comparative studies on renal blood flow and arteriolar effects are needed for a complete picture, the existing evidence suggests that this compound holds promise as an antihypertensive agent with potential renal protective benefits. Further research directly comparing the renal hemodynamic profiles of this compound and nifedipine is warranted to fully elucidate their relative merits in the context of renal disease.
References
Iganidipine and Amlodipine: A Comparative Analysis of Their Effects on Endothelial Function
For researchers, scientists, and drug development professionals, understanding the nuanced effects of antihypertensive agents on the vascular endothelium is paramount. The endothelium plays a critical role in maintaining vascular homeostasis, and its dysfunction is a key factor in the pathogenesis of cardiovascular diseases. This guide provides a detailed comparative study of two dihydropyridine (B1217469) calcium channel blockers, iganidipine and amlodipine (B1666008), focusing on their impact on endothelial function, supported by experimental data.
Quantitative Data on Endothelial Function Parameters
The following table summarizes the quantitative data from various studies investigating the effects of this compound and amlodipine on key markers of endothelial function. Due to the limited number of direct comparative studies, data is presented from individual research findings.
| Parameter | This compound | Amlodipine |
| Endothelium-Dependent Relaxation (EDR) | Moderately restored EDR in the aorta of Dahl salt-sensitive rats at a nonsustained hypotensive dose (1 mg/kg/day).[1] | Significantly improved endothelium-dependent relaxation in Ang II-infused rats.[2] |
| Nitric Oxide (NO) Bioavailability | Increased NO bioavailability in endothelial cells.[3] | |
| Endothelial Nitric Oxide Synthase (eNOS) | Activates eNOS through phosphorylation at Ser1177 and dephosphorylation at Thr495.[3][4] | |
| Oxidative Stress Markers | Significantly reduced vascular O2− and ONOO− production in Ang II-infused rats.[1][2] | |
| Vascular Morphology | Prevented intimal and medial hypertrophy, and periarteritis in peripheral mesenteric arteries of Dahl salt-sensitive rats at a sustained-hypotensive dose (3 mg/kg/day).[1] | |
| Vasodilatory Prostanoids | Increased urinary prostaglandin (B15479496) (PG) I2 and PGE2 at all tested doses (0.3, 1.0, and 3.0 mg/kg/day) in Dahl salt-sensitive rats. | |
| Plasma Angiotensin II | Decreased plasma angiotensin II levels at all tested doses (0.3, 1.0, and 3.0 mg/kg/day) in Dahl salt-sensitive rats. |
Experimental Protocols
This section details the methodologies employed in key experiments cited in this guide to provide a clear understanding of the experimental basis for the presented data.
This compound Study in Dahl Salt-Sensitive Rats
-
Animal Model: Male Dahl salt-sensitive rats were fed a high-salt diet for 8 weeks to induce hypertension and vascular damage.
-
Drug Administration: this compound was administered orally at doses of 0.3, 1, and 3 mg/kg/day.
-
Assessment of Endothelium-Dependent Relaxation (EDR):
-
Aortic rings were isolated from the rats.
-
The rings were suspended in organ baths containing Krebs-Henseleit solution.
-
Endothelium-dependent relaxation was assessed by measuring the relaxant response to acetylcholine (B1216132) in pre-contracted aortic rings.
-
-
Morphological Analysis: Aorta, superior mesenteric arteries, and peripheral mesenteric arteries were examined using light microscopy and transmission and scanning electron microscopy to assess for intimal and medial hypertrophy, periarteritis, and endothelial cell integrity.[1]
-
Measurement of Prostanoids and Angiotensin II: Urinary levels of prostaglandins (B1171923) (PGI2, PGE2, PGF2α, and thromboxane (B8750289) B2) and plasma levels of angiotensin II were measured using appropriate immunoassay techniques.
Amlodipine Study in Angiotensin II-Infused Rats
-
Animal Model: Sprague-Dawley rats were infused with Angiotensin II (Ang II) to induce hypertension and endothelial dysfunction.
-
Drug Administration: Amlodipine was administered to the Ang II-infused rats.
-
Measurement of Vascular Reactive Oxygen Species (ROS): Aortic ring superoxide (B77818) (O2−) and peroxynitrite (ONOO−) levels were determined to assess oxidative stress.[1][2]
-
Assessment of Endothelium-Dependent Relaxation: Endothelium-dependent relaxation of aortic rings was evaluated to determine the effect of amlodipine on vascular function.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the signaling pathways involved in the endothelial effects of these drugs and a typical experimental workflow for assessing endothelial function.
Caption: Amlodipine's signaling pathway for improving endothelial function.
Caption: A generalized workflow for ex vivo assessment of endothelial function.
Concluding Remarks
Both this compound and amlodipine, as dihydropyridine calcium channel blockers, demonstrate beneficial effects on endothelial function, albeit through potentially different primary mechanisms. Amlodipine has been shown to directly enhance nitric oxide bioavailability by activating eNOS and reducing oxidative stress.[1][2][3][4] this compound's protective effects on the endothelium appear to be linked to both its hypotensive action and nonhemodynamic effects, including the modulation of angiotensin II and vasodilatory prostanoids.[1]
The available data suggests that while both drugs contribute to improved endothelial health, amlodipine's mechanisms are more extensively characterized in the context of direct endothelial cell signaling. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and specific molecular pathways of this compound and amlodipine in preserving and restoring endothelial function. Such research will be invaluable for optimizing therapeutic strategies for hypertension and related cardiovascular pathologies.
References
- 1. Protective Effects of this compound on Morphological and Functional Changes of Arteries in Hypertensive Dahl Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of antihypertensive drugs on endothelial dysfunction: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of antihypertensive treatment on endothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Iganidipine and Cilnidipine N-Type Calcium Channel Blockade
A detailed analysis for researchers and drug development professionals on the N-type calcium channel blocking properties of the dihydropyridine (B1217469) calcium channel blockers, iganidipine and cilnidipine (B1669028).
Introduction
Both this compound and cilnidipine are dihydropyridine calcium channel blockers utilized for their antihypertensive effects. A distinguishing feature of cilnidipine is its dual-action blockade of both L-type and N-type voltage-gated calcium channels. This dual blockade is thought to contribute to its unique clinical profile, including a lower incidence of reflex tachycardia. While this compound is also recognized as a calcium channel antagonist with protective effects on renal and cerebral tissues, its specific activity on N-type calcium channels is less extensively documented in publicly available literature. This guide provides a head-to-head comparison of the N-type channel blockade of these two agents, based on available experimental data.
Quantitative Comparison of N-Type Channel Blockade
The inhibitory potency of a compound on a specific ion channel is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the channel's activity.
| Drug | N-Type Ca2+ Channel IC50 | L-Type Ca2+ Channel IC50 | Reference |
| Cilnidipine | 51.2 nM | Potent Inhibition (IC50 not specified in this study) | [1] |
| Cilnidipine | 200 nM | 100 nM | [2] |
| This compound | Data not available in searched literature | Data not available in searched literature |
Note: The variability in the reported IC50 values for cilnidipine may be attributed to different experimental conditions, such as the specific cell line or neuronal type used, and the electrophysiological recording parameters.
Mechanism of N-Type Calcium Channel Blockade
N-type (Cav2.2) calcium channels are predominantly located on presynaptic nerve terminals and play a crucial role in the release of neurotransmitters, including norepinephrine (B1679862) from sympathetic neurons. Blockade of these channels by drugs like cilnidipine leads to a reduction in norepinephrine release, which in turn attenuates the sympathetic nervous system's influence on the cardiovascular system. This mechanism is believed to be responsible for the observed clinical benefits, such as the suppression of reflex tachycardia, a common side effect of L-type selective calcium channel blockers.
Experimental Protocols
The gold-standard method for characterizing the inhibitory effects of compounds on voltage-gated ion channels, including N-type calcium channels, is the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ion currents flowing through the channels in a single cell.
Key Experimental Protocol: Whole-Cell Voltage-Clamp Recording
Objective: To determine the concentration-dependent inhibition of N-type calcium channel currents by this compound and cilnidipine and to calculate their respective IC50 values.
1. Cell Preparation:
- Use a cell line stably expressing human Cav2.2 (N-type) calcium channels (e.g., HEK293 cells) or primary neurons known to express a high density of N-type channels (e.g., dorsal root ganglion neurons).
- Culture cells under standard conditions until they reach an appropriate confluency for electrophysiological recording.
2. Electrophysiological Recording:
- External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium (Ba2+) is typically used as the charge carrier to avoid calcium-dependent inactivation of the channels.
- Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium (Cs+) is used to block potassium channels.
- Obtain whole-cell recordings using a patch-clamp amplifier and data acquisition system.
- Maintain a holding potential of -80 mV to keep the channels in a closed state.
- Elicit N-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
3. Drug Application:
- Prepare stock solutions of this compound and cilnidipine in a suitable solvent (e.g., DMSO).
- Dilute the stock solutions in the external solution to achieve a range of final concentrations to be tested.
- Apply the different drug concentrations to the recorded cell using a perfusion system.
4. Data Analysis:
- Measure the peak amplitude of the N-type calcium channel current before and after the application of each drug concentration.
- Calculate the percentage of inhibition for each concentration.
- Plot the percentage of inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.
Signaling Pathways and Experimental Workflow
Signaling Pathway of N-Type Channel Blockade
The following diagram illustrates the signaling pathway affected by the blockade of N-type calcium channels at a sympathetic nerve terminal.
Caption: Signaling cascade at a sympathetic synapse and the inhibitory action of N-type calcium channel blockers.
Experimental Workflow for IC50 Determination
The following diagram outlines the experimental workflow for determining the IC50 of a compound for N-type calcium channels using the whole-cell patch-clamp technique.
Caption: Workflow for determining the IC50 of N-type calcium channel blockers.
Conclusion
Cilnidipine demonstrates potent blockade of N-type calcium channels, with reported IC50 values in the nanomolar range. This activity is central to its proposed mechanism of attenuating sympathetic overactivity. In contrast, there is a notable lack of publicly available data on the N-type calcium channel blocking activity of this compound. To provide a definitive head-to-head comparison, further experimental studies employing standardized protocols, such as the whole-cell patch-clamp technique described herein, are required to quantify the inhibitory potency of this compound on N-type calcium channels. Such data would be invaluable for the research and drug development community in understanding the full pharmacological profile of this compound and its potential clinical advantages.
References
Validating the Vasoselective Properties of Dihydropyridine Calcium Channel Blockers in vitro: A Comparative Guide
A Note on the Investigated Compound: Initial literature searches for "Iganidipine" did not yield any published in vitro studies detailing its vasoselective properties. To fulfill the request for a comparative guide, this document will focus on a well-characterized vasoselective dihydropyridine (B1217469) calcium channel blocker, Lercanidipine (B1674757) , and compare its performance against two widely studied alternatives: Amlodipine and Nifedipine . The methodologies and data presentation herein provide a robust template for the in vitro validation of vasoselectivity for any novel calcium channel blocker.
The vasoselectivity of a calcium channel blocker (CCB) is a critical determinant of its clinical utility, particularly in the management of hypertension. A high degree of vasoselectivity implies a greater inhibitory effect on L-type calcium channels in vascular smooth muscle compared to those in cardiac muscle. This property leads to potent vasodilation and blood pressure reduction with minimal negative inotropic effects on the heart. This guide provides a comparative analysis of the in vitro vasoselective profiles of Lercanidipine, Amlodipine, and Nifedipine, supported by experimental data and detailed protocols.
Comparative Analysis of in vitro Vasoselectivity
The vasoselective properties of Lercanidipine, Amlodipine, and Nifedipine have been quantified in various in vitro models. A common method involves determining the concentration of the drug required to inhibit the contractile response by 50% (IC50) in both vascular and cardiac tissues. The ratio of these IC50 values (cardiac/vascular) provides a quantitative measure of vasoselectivity.
| Compound | Vascular Tissue IC50 (nM) | Cardiac Tissue IC50 (nM) | Vasoselectivity Ratio (Cardiac IC50 / Vascular IC50) | Reference |
| Lercanidipine | 0.5 | 127 | 254 | [1] |
| Amlodipine | 0.8 | 48 | 60 | [1] |
| Nifedipine | 5.9 | 3.5 | 0.59 | [1] |
Data derived from studies on human arteria mammaria and right atrial trabeculae.[1]
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Dihydropyridine CCBs, including Lercanidipine, Amlodipine, and Nifedipine, exert their vasodilatory effects by inhibiting the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle cells. This blockade prevents the calcium-dependent signaling cascade that leads to muscle contraction.
Experimental Protocols
Isolated Tissue Bath for Vasorelaxation Assay
This protocol is designed to assess the vasodilatory effect of a test compound on isolated arterial rings.
Methodology:
-
Tissue Preparation: Human internal mammary arteries are obtained from patients undergoing coronary artery bypass surgery. The arteries are dissected into rings of 2-3 mm in length.
-
Mounting: The arterial rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.
-
Equilibration: The rings are allowed to equilibrate for a period of 60 to 90 minutes under a stable resting tension.
-
Pre-contraction: A stable, submaximal contraction is induced by adding a vasoconstrictor agent, such as potassium chloride (KCl) or phenylephrine, to the organ bath.
-
Cumulative Concentration-Response: Once a stable contraction plateau is reached, the test compounds (this compound, Amlodipine, Nifedipine) are added to the bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.
-
Data Acquisition: Changes in isometric tension are continuously recorded using a force-displacement transducer connected to a data acquisition system.
-
Data Analysis: The relaxation induced by each concentration of the test compound is expressed as a percentage of the maximal contraction induced by the vasoconstrictor. The IC50 value, the concentration of the drug that causes 50% relaxation, is then calculated by non-linear regression analysis.
Negative Inotropic Effect in Isolated Cardiac Tissue
This protocol evaluates the effect of a test compound on the contractility of cardiac muscle.
Methodology:
-
Tissue Preparation: Trabeculae are dissected from human right atrial appendages, also obtained from patients undergoing cardiac surgery.
-
Mounting: The atrial trabeculae are mounted in organ baths containing Krebs-Henseleit solution and stimulated electrically at a fixed frequency (e.g., 1 Hz).
-
Equilibration: The preparations are allowed to equilibrate until a stable contractile force is achieved.
-
Cumulative Concentration-Response: The test compounds are added to the bath in increasing concentrations.
-
Data Acquisition: The developed tension (force of contraction) is recorded.
-
Data Analysis: The negative inotropic effect is quantified by the percentage reduction in the force of contraction. The IC50 value for the negative inotropic effect is then determined.
Conclusion
The in vitro data presented in this guide demonstrate the superior vasoselectivity of Lercanidipine compared to Amlodipine and Nifedipine.[1] The high vasoselectivity ratio of Lercanidipine is attributed to its significantly lower IC50 value in vascular tissue and higher IC50 value in cardiac tissue, suggesting a more pronounced vasodilatory effect with a reduced impact on myocardial contractility.[1] The experimental protocols detailed provide a standardized framework for the preclinical evaluation of vasoselective properties of new chemical entities like this compound.
References
Iganidipine vs. Benidipine: A Comparative Analysis of Renal Protective Mechanisms
For researchers and professionals in drug development, understanding the nuanced differences in the mechanisms of action of similar drug candidates is paramount. This guide provides a detailed comparison of the renal protective effects of two dihydropyridine (B1217469) calcium channel blockers, iganidipine and benidipine (B10687). While both drugs exhibit antihypertensive properties, their distinct effects on renal microcirculation and cellular pathways lead to different renal protective profiles.
Mechanism of Action and Renal Hemodynamics
The primary distinction in the renal protective mechanisms of this compound and benidipine lies in their effects on the glomerular afferent and efferent arterioles.
Benidipine is recognized as a dual L-type and T-type calcium channel blocker. This dual blockade leads to a balanced vasodilation of both the afferent and efferent arterioles[1]. By dilating the efferent arteriole, benidipine effectively reduces intraglomerular pressure, a key factor in the progression of glomerular injury and proteinuria[1][2].
This compound's specific effects on the afferent and efferent arterioles are less clearly defined in the available literature. However, studies have shown that it dose-dependently reduces glomerulosclerosis and renal arterial and tubular injuries in hypertensive rat models[3]. Its renal protective effects are suggested to be partially mediated by a reduction in plasma angiotensin II levels and an increase in vasodilatory prostaglandins[3].
Comparative Data on Renal Protection
The following tables summarize quantitative data from experimental studies, highlighting the renal protective effects of each compound.
Table 1: Effects of this compound on Renal Injury in Dahl Salt-Sensitive Rats
| Parameter | Control (High-Salt Diet) | This compound (0.3 mg/kg/day) | This compound (1.0 mg/kg/day) | This compound (3.0 mg/kg/day) |
| Glomerulosclerosis Score | High | Reduced | Moderately Reduced | Significantly Reduced |
| Renal Arterial Injury Score | High | Reduced | Moderately Reduced | Significantly Reduced |
| Renal Tubular Injury Score | High | Reduced | Moderately Reduced | Significantly Reduced |
| Plasma Angiotensin II | Elevated | Decreased | Decreased | Decreased |
| Urinary Prostaglandin I2 | Baseline | Increased | Increased | Increased |
| Urinary Prostaglandin E2 | Baseline | Increased | Increased | Increased |
Data synthesized from a study on Dahl salt-sensitive rats fed a high-salt diet for 8 weeks[3].
Table 2: Effects of Benidipine on Diabetic Nephropathy in Rats
| Parameter | Normal Control | Diabetic Control | Diabetic + Benidipine |
| Urinary Protein (mg/24h) | Low | Significantly Increased | Significantly Reduced |
| Serum Creatinine (B1669602) (μmol/L) | Normal | Increased | Significantly Reduced |
| ROCK1 mRNA Expression | Baseline | Increased | Decreased |
| α-SMA Protein Expression | Low | High | Reduced |
| E-cadherin Protein Expression | High | Low | Increased |
Data from a study in streptozotocin-induced type 1 diabetic Wistar rats treated for 3 months[4].
Table 3: Effects of Benidipine on Ischemic Acute Renal Failure in Rats
| Parameter | Sham | Ischemia-Reperfusion (I/R) | I/R + Benidipine (10 μg/kg) |
| Serum Creatinine (mg/dL) | Normal | Significantly Increased | Significantly Ameliorated |
| Blood Urea (B33335) Nitrogen (mg/dL) | Normal | Significantly Increased | Significantly Ameliorated |
| TUNEL-positive (apoptotic) cells | Few | Prominent | Significantly Reduced |
Data from a study involving unilateral renal artery clamping for 60 minutes followed by reperfusion[5].
Signaling Pathways
The differential effects of these drugs can be attributed to their influence on distinct signaling pathways.
Benidipine's Inhibition of the Rho-Kinase Pathway
Benidipine has been shown to exert its anti-fibrotic effects by inhibiting the Rho-kinase (ROCK1) signaling pathway. By blocking T-type calcium channels, benidipine attenuates the activity of ROCK1, which in turn reduces the epithelial-mesenchymal transition (EMT) of renal tubular cells. This process is crucial in the development of renal interstitial fibrosis[4].
This compound's Influence on Vasoactive Mediators
This compound's renal protective effects appear to be linked to its modulation of the renin-angiotensin system and production of vasodilatory prostaglandins (B1171923). By decreasing plasma angiotensin II and increasing prostaglandins I2 and E2, this compound likely counteracts vasoconstriction and promotes renal blood flow[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
This compound in Salt-Induced Hypertension Model[3]
-
Animal Model: Dahl salt-sensitive (Dahl-S) rats.
-
Induction of Hypertension: Rats were fed a high-salt diet for 8 weeks.
-
Drug Administration: this compound was administered daily at doses of 0.3, 1.0, and 3.0 mg/kg/day.
-
Assessment of Renal Injury:
-
Histology: Glomerulosclerosis, renal arterial, and tubular injuries were scored based on microscopic examination of kidney tissue sections.
-
Biochemical Analysis: Plasma creatinine, serum urea nitrogen, and glomerular filtration rate were measured. Plasma angiotensin II and renin activity were determined by radioimmunoassay. Urinary prostaglandins were measured using enzyme immunoassay.
-
Benidipine in Diabetic Nephropathy Model[4]
-
Animal Model: Wistar rats.
-
Induction of Diabetes: Type 1 diabetes was induced by a single injection of streptozotocin (B1681764) (STZ).
-
Drug Administration: Benidipine was administered to diabetic rats for 3 months.
-
Assessment of Renal Injury and Signaling Pathways:
-
Biochemical Analysis: 24-hour urinary protein and serum creatinine levels were measured.
-
Histology: Renal tissue was examined for glomerular and tubulointerstitial changes.
-
Western Blotting and Immunohistochemistry: Protein expressions of ROCK1, α-smooth muscle actin (α-SMA), and E-cadherin were quantified.
-
Real-Time PCR: mRNA expression of ROCK1 was quantified.
-
Benidipine in Ischemic Acute Renal Failure Model[5]
-
Animal Model: Rats.
-
Induction of Ischemia-Reperfusion Injury: The left renal artery was clamped for 60 minutes, followed by reperfusion and contralateral nephrectomy.
-
Drug Administration: Benidipine (10 μg/kg) was administered intravenously 5 minutes before the unilateral clamping.
-
Assessment of Renal Injury:
-
Biochemical Analysis: Serum creatinine and blood urea nitrogen were measured 24 hours after reperfusion.
-
Apoptosis Detection: Apoptotic cells in the renal cortex were detected using the terminal transferase-mediated dUTP-biotin nick end-labeling (TUNEL) method.
-
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the renal protective effects of a test compound in an animal model of kidney disease.
Conclusion
For researchers, the choice between these compounds for further investigation may depend on the specific renal pathology being targeted. Benidipine's established effects on glomerular hemodynamics and fibrosis make it a strong candidate for conditions characterized by these features. The broader vasoactive and hormonal effects of this compound warrant further exploration to fully elucidate its therapeutic potential in various forms of kidney disease. This comparative guide highlights the current understanding of their mechanisms and provides a foundation for future research in the development of novel renal protective therapies.
References
- 1. Renoprotective effects of the L-/T-type calcium channel blocker benidipine in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of benidipine on glomerular hemodynamics and proteinuria in patients with nondiabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benidipine Protects Kidney through Inhibiting ROCK1 Activity and Reducing the Epithelium-Mesenchymal Transdifferentiation in Type 1 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benidipine inhibits apoptosis during ischaemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Iganidipine Cross-Reactivity in Dihydropyridine Assays
Introduction
This guide provides a framework for researchers and drug development professionals to assess the potential cross-reactivity of Iganidipine, a dihydropyridine (B1217469) calcium channel blocker, in assays designed for other common DHPs like Nifedipine, Amlodipine, and Felodipine. Given the absence of direct published data on this compound's cross-reactivity, this document outlines the necessary experimental protocols and data interpretation strategies to generate this critical information.
Structural Rationale for Cross-Reactivity Assessment
The potential for cross-reactivity is rooted in structural similarity. All dihydropyridine drugs share a common 1,4-dihydropyridine (B1200194) heterocyclic ring, which is the core pharmacophore responsible for their calcium channel blocking activity.[2][3] The variations lie in the substituent groups attached to this core, which influence their pharmacokinetic and pharmacodynamic properties.
This compound, Nifedipine, Amlodipine, and Felodipine all possess this central DHP ring.[4][5][6][7] The structural differences in their side chains are the basis for selective analysis, but the shared core structure necessitates a thorough evaluation of assay specificity. An antibody developed for an immunoassay, or the separation conditions in a chromatographic method, might not fully discriminate between these subtle structural differences, leading to potential interference.
Caption: Structural relationship of Dihydropyridines.
Methodologies for Assessing Cross-Reactivity
Two primary analytical approaches are used to quantify dihydropyridines: chromatography and immunoassays. Each requires a specific protocol to evaluate cross-reactivity.
Chromatographic Methods (HPLC, LC-MS/MS)
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for separating and quantifying structurally similar compounds.[5] Specificity in these methods is determined by the ability to achieve baseline separation of the analytes and to ensure that no interfering peaks co-elute with the target compound.
-
Preparation of Standards and Solutions:
-
Prepare individual stock solutions (e.g., 1 mg/mL) of this compound and other dihydropyridines (Nifedipine, Amlodipine, Felodipine) in a suitable solvent like methanol (B129727) or acetonitrile (B52724).
-
Create a primary solution of the target analyte (e.g., Amlodipine) at a known concentration (e.g., 10 µg/mL).
-
Create individual solutions of the potential cross-reactants (this compound, Nifedipine, Felodipine) at a high concentration (e.g., 100 µg/mL).
-
Prepare a "spiked" sample by mixing the primary solution of the target analyte with the high-concentration solutions of all potential cross-reactants.
-
-
Chromatographic Conditions (General Example):
-
Column: A C18 reversed-phase column is commonly used for dihydropyridine analysis.[4]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10mM ammonium (B1175870) acetate) is often effective.[4]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength appropriate for the target analyte (e.g., 238 nm) or tandem mass spectrometry for higher specificity.[4][5]
-
-
Procedure:
-
Inject the solution of the target analyte alone to determine its retention time and peak shape.
-
Inject the individual solutions of each potential cross-reactant to determine their retention times.
-
Inject the "spiked" sample containing the target analyte and all potential cross-reactants.
-
-
Data Analysis:
-
Resolution: Examine the chromatogram of the "spiked" sample. The peaks for each compound should be well-resolved (baseline separation). A resolution value >1.5 is generally considered adequate.
-
Peak Purity (for HPLC-DAD/UV): If using a Diode Array Detector (DAD), assess the peak purity of the target analyte in the "spiked" sample. The purity angle should be less than the purity threshold.
-
Mass Spectrometry (for LC-MS/MS): In the "spiked" sample, ensure that the mass transitions monitored for the target analyte are not present at the retention times of the other compounds.
-
Caption: Workflow for chromatographic specificity testing.
Summarize the findings in a clear, tabular format.
| Compound | Retention Time (min) | Resolution from Target | Peak Purity Index (if applicable) |
| Target Analyte | 5.2 | - | 0.999 |
| This compound | 6.8 | 2.1 | N/A |
| Nifedipine | 4.5 | 1.8 | N/A |
| Felodipine | 7.1 | 2.5 | N/A |
Immunoassay Methods
Immunoassays rely on the specific binding of an antibody to the target antigen. Cross-reactivity occurs when the antibody binds to other structurally related compounds.[6][8] This is typically evaluated by determining the concentration of the cross-reactant required to displace 50% of the labeled antigen from the antibody (IC50).
-
Assay Principle: This protocol assumes a competitive immunoassay format, where the drug in the sample competes with a labeled version of the drug for a limited number of antibody binding sites.
-
Preparation of Standards and Solutions:
-
Prepare a standard curve for the target analyte (e.g., Amlodipine) across its expected assay range.
-
Prepare serial dilutions of this compound and other potential cross-reactants over a broad range of concentrations (e.g., from 1 ng/mL to 10,000 ng/mL).
-
-
Procedure:
-
Run the standard curve for the target analyte according to the immunoassay manufacturer's protocol.
-
In separate wells, run the serial dilutions of this compound and the other dihydropyridines as if they were the target analyte.
-
Measure the assay signal for each concentration.
-
-
Data Analysis:
-
Plot the standard curve for the target analyte (signal vs. log concentration) and determine its IC50 value (the concentration that produces 50% of the maximum signal).
-
For each potential cross-reactant, plot its dose-response curve and determine its IC50 value.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
-
Caption: Principle of immunoassay cross-reactivity.
Present the results in a summary table.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Target Analyte | 15 | 100% |
| This compound | 500 | 3.0% |
| Nifedipine | 1,200 | 1.25% |
| Felodipine | 850 | 1.76% |
Researchers developing or utilizing assays for dihydropyridines must perform rigorous specificity testing. For chromatographic methods, this involves demonstrating baseline separation and, where possible, assessing peak purity. For immunoassays, it requires quantifying the percent cross-reactivity of all structurally related compounds likely to be present in a sample. By following the protocols outlined in this guide, scientists can generate the necessary data to ensure their analytical methods are robust, specific, and fit for purpose, thereby guaranteeing the accuracy and reliability of their results.
References
- 1. Amlodipine - Wikipedia [en.wikipedia.org]
- 2. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Nifedipine | CAS 21829-25-4 | L-type Ca channel blocker | StressMarq Biosciences Inc. [stressmarq.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Nky 722 | C28H40Cl2N4O6 | CID 164031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Comparative Analysis of Iganidipine and Lercanidipine Side Effect Profiles: A Guide for Researchers
An Objective Evaluation of Two Dihydropyridine (B1217469) Calcium Channel Blockers
In the landscape of antihypertensive therapeutics, dihydropyridine calcium channel blockers (CCBs) represent a cornerstone of treatment. This guide provides a comparative analysis of the side effect profiles of two such agents: Iganidipine and Lercanidipine. While extensive clinical data are available for Lercanidipine, allowing for a detailed examination of its tolerability, a comprehensive search of publicly available clinical trial data did not yield comparable human safety and tolerability information for this compound. Preclinical studies in animal models suggest potential renal and cerebral protective effects of this compound, but its adverse effect profile in humans remains to be elucidated through clinical trials.
Therefore, this guide will present a thorough overview of the established side effect profile of Lercanidipine, supported by quantitative data from numerous clinical studies. Furthermore, it will detail the typical experimental protocols employed in hypertension clinical trials for the assessment of adverse drug reactions, providing a framework for the evaluation of future clinical data on this compound.
Quantitative Analysis of Lercanidipine's Side Effect Profile
The following table summarizes the incidence of common adverse events associated with Lercanidipine treatment as reported in various clinical trials and comparative studies.
| Adverse Event | Incidence Rate (%) with Lercanidipine | Comparator and Incidence Rate (%) | Study Reference(s) |
| Peripheral Edema | 2.4 - 5.5 | Amlodipine (12), Felodipine (13), Nifedipine GITS (6.6) | [1][2] |
| Headache | 3.3 - 5.6 | Placebo (3.8), Felodipine (13.6), Nifedipine GITS (6.6) | [2][3] |
| Flushing | 2.0 - 2.5 | - | [4] |
| Palpitations/Tachycardia | 1.7 - 2.1 | Felodipine (5.5), Nifedipine GITS (0.9) | [2][3] |
| Dizziness/Vertigo | Lower than Felodipine and Nifedipine GITS | - | [3] |
| Asthenia/Fatigue | Lower than Felodipine and Nifedipine GITS | - | [3] |
Experimental Protocols for Side Effect Assessment in Hypertension Trials
The robust evaluation of a drug's side effect profile is a critical component of clinical development. In hypertension clinical trials, the following methodologies are typically employed to systematically collect and analyze safety and tolerability data.
1. Patient Population and Study Design:
-
Inclusion and Exclusion Criteria: Trials enroll patients with a confirmed diagnosis of essential hypertension, often within a specific age range (e.g., ≥ 20 to ≤75 years old)[3]. Patients with secondary hypertension or severe, uncontrolled hypertension (e.g., systolic blood pressure >180 mmHg or diastolic blood pressure >120 mmHg) are typically excluded[3].
-
Randomization and Blinding: To minimize bias, studies are often randomized and double-blinded, where neither the patient nor the investigator knows which treatment is being administered.
-
Control Groups: A placebo or an active comparator (another antihypertensive drug) is used as a control to differentiate drug-specific side effects from background events.
2. Data Collection and Monitoring:
-
Adverse Event (AE) Reporting: An adverse event is any untoward medical occurrence in a patient administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment[3]. AEs are systematically collected at each study visit through spontaneous reporting by the patient and by direct questioning from the clinical staff.
-
Standardized Questionnaires: Some trials may use standardized questionnaires to systematically probe for common and expected adverse effects of the drug class under investigation.
-
Physical Examinations: Regular physical examinations, including measurement of vital signs (blood pressure, heart rate), are conducted to monitor for objective signs of adverse effects.
-
Laboratory Tests: Routine blood and urine tests are performed at baseline and at specified intervals throughout the trial to monitor for any drug-induced changes in hematology, clinical chemistry (e.g., liver enzymes, renal function tests), and urinalysis.
-
Electrocardiograms (ECGs): ECGs are performed to assess for any cardiac side effects, such as changes in heart rate or rhythm.
3. Causality Assessment and Classification:
-
Causality Assessment: The relationship between the study drug and each reported AE is assessed by the investigator based on factors such as the temporal relationship of the event to drug administration, the known pharmacological properties of the drug, and the exclusion of other potential causes.
-
Severity Classification: AEs are typically graded by severity (e.g., mild, moderate, severe).
-
Serious Adverse Events (SAEs): An SAE is any AE that results in death, is life-threatening, requires hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect[3]. All SAEs are required to be reported to regulatory authorities promptly.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and processes involved in the action and assessment of these drugs, the following diagrams are provided.
Caption: General signaling pathway of dihydropyridine calcium channel blockers.
Caption: Experimental workflow for assessing side effects in a clinical trial.
Conclusion
Lercanidipine is a well-studied dihydropyridine calcium channel blocker with a favorable tolerability profile, characterized by a lower incidence of common side effects such as peripheral edema and headache compared to older-generation CCBs. The methodologies for assessing adverse drug reactions in hypertension clinical trials are well-established and provide a rigorous framework for evaluating drug safety. While preclinical data for this compound are available, the absence of human clinical trial data on its side effect profile precludes a direct comparison with Lercanidipine at this time. Future clinical studies on this compound will be essential to fully characterize its safety and tolerability and to determine its place in the therapeutic armamentarium for hypertension.
References
- 1. A practical guide to monitoring for adverse drug reactions during antihypertensive drug therapy. — Centre for Evidence-Based Medicine (CEBM), University of Oxford [cebm.ox.ac.uk]
- 2. A practical guide to monitoring for adverse drug reactions during antihypertensive drug therapy | Semantic Scholar [semanticscholar.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Cardiovascular Risk Management - Efficacy of Manidipine in Hypertension and Beyond | ECR Journal [ecrjournal.com]
Validating the Long-Acting Hypotensive Effect of Iganidipine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo long-acting hypotensive effect of Iganidipine (also known as Aranidipine) with other prominent calcium channel blockers. The information presented is collated from preclinical studies, focusing on experimental data in spontaneously hypertensive rats (SHR), a widely accepted animal model for human essential hypertension.
Executive Summary
This compound, a dihydropyridine (B1217469) calcium channel blocker, demonstrates a potent and sustained antihypertensive effect. This prolonged action is attributed not only to the parent compound but also to its active metabolites.[1] In comparative analyses, this compound exhibits a distinct pharmacokinetic and pharmacodynamic profile when compared to both long-acting and shorter-acting calcium channel blockers. While direct head-to-head in vivo studies detailing the complete time-course of blood pressure reduction against a comprehensive panel of calcium channel blockers are limited in publicly available literature, existing data allows for a robust comparative assessment.
Mechanism of Action: L-Type Calcium Channel Blockade
This compound, like other dihydropyridine calcium channel blockers, exerts its hypotensive effect by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells.[1] This blockade leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure. The sustained effect of this compound is noteworthy and is contributed to by its active metabolites, which also possess hypotensive activity.[1]
Comparative Efficacy: Hypotensive Effect in Spontaneously Hypertensive Rats (SHR)
The following tables summarize the hypotensive effects of this compound and other calcium channel blockers following oral administration in spontaneously hypertensive rats.
Table 1: Peak Hypotensive Effect
| Drug | Dose (mg/kg) | Animal Model | Peak Reduction in Systolic Blood Pressure (mmHg) |
| This compound (Aranidipine) | 10 | SHR | Significant decrease (quantitative data not specified in abstract) |
| Nifedipine | 10 | SHR | ~50 |
| Amlodipine | 5 | SHR | Data not available from direct comparative in vivo studies |
Note: Data for this compound and Nifedipine are derived from separate studies and are presented for comparative purposes. The term "significant decrease" for this compound indicates a statistically relevant reduction in blood pressure was observed.
Table 2: Duration of Hypotensive Effect
| Drug | Dose (mg/kg) | Animal Model | Duration of Significant Hypotensive Effect |
| This compound (Aranidipine) | 10 | SHR | Long-lasting (sustained for at least 6 hours) |
| Nifedipine | 10 | SHR | Shorter-acting |
| Amlodipine | 5 | Normotensive Subjects | Sustained effect up to 48 hours post-dose |
Note: The long-acting nature of this compound is supported by the sustained receptor occupation observed in SHR. Amlodipine's duration is noted from a human study, highlighting its well-established long-acting profile for context.
Pharmacokinetic Profile in Rats
The pharmacokinetic parameters of this compound contribute to its sustained action.
Table 3: Pharmacokinetic Parameters of this compound (Aranidipine) in Rats
| Parameter | Value |
| Bioavailability | ~48% |
| Time to Peak Plasma Concentration (Tmax) | 3.8 - 4.8 hours |
| Elimination Half-life (t1/2) | 1.1 - 1.2 hours |
| Active Metabolite (M-1) Elimination Half-life (t1/2) | 2.7 - 3.5 hours |
Data sourced from DrugBank.[1]
The presence of an active metabolite with a longer half-life than the parent compound likely contributes to the prolonged pharmacodynamic effect of this compound.
Experimental Protocols
The following provides a generalized protocol for evaluating the antihypertensive effects of orally administered compounds in spontaneously hypertensive rats, based on common practices in the field.
1. Animal Model
-
Species: Spontaneously Hypertensive Rats (SHR)
-
Age: 12-16 weeks
-
Sex: Male
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to standard chow and water.
2. Drug Administration
-
Route: Oral gavage
-
Vehicle: A suitable vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) solution.
-
Dosing: Animals are fasted overnight before drug administration. The test compound (this compound) and reference compounds (e.g., nifedipine, amlodipine) are administered at specified doses. A vehicle control group receives the vehicle alone.
3. Blood Pressure Measurement
-
Method: Tail-cuff method for non-invasive blood pressure measurement. This is a widely used and validated method for conscious rats.
-
Procedure:
-
Rats are placed in a restrainer and allowed to acclimate for a short period.
-
The tail is warmed to ensure adequate blood flow for signal detection.
-
A cuff is placed around the base of the tail, and a sensor is placed distal to the cuff.
-
The cuff is inflated and then slowly deflated. The systolic blood pressure is recorded as the pressure at which the pulse reappears.
-
Measurements are taken at baseline (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) to determine the peak effect and duration of action.
-
-
Data Analysis: The change in blood pressure from baseline is calculated for each animal at each time point. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the different treatment groups to the vehicle control.
Conclusion
The available in vivo data, primarily from studies on Aranidipine, strongly support the classification of this compound as a long-acting hypotensive agent. Its efficacy is comparable to other dihydropyridine calcium channel blockers, with the added contribution of active metabolites to its sustained duration of action. For a more definitive comparative assessment, a head-to-head in vivo study in spontaneously hypertensive rats, employing a standardized protocol and tracking the full time-course of blood pressure reduction for this compound, amlodipine, and nifedipine, would be highly valuable to the research community.
References
A Comparative Analysis of Dihydropyridine and Non-Dihydropyridine Calcium Channel Blockers in the Management of Hypertension
Introduction
Calcium channel blockers (CCBs) are a cornerstone in the management of hypertension. They exert their antihypertensive effects by inhibiting the influx of calcium ions into vascular smooth muscle and/or cardiac muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. CCBs are broadly classified into two main groups: dihydropyridines and non-dihydropyridines. This guide provides a comparative overview of the efficacy of these two classes, with a focus on their effects on blood pressure and heart rate. While the initial intent was to focus on iganidipine, a dihydropyridine (B1217469) CCB, a lack of direct comparative clinical trial data against non-dihydropyridine CCBs necessitated a broader comparison. This report will therefore use data from other well-studied dihydropyridine CCBs, such as manidipine (B393), cilnidipine, efonidipine (B1671133), and lercanidipine, to represent this class and compare it against the non-dihydropyridine CCBs, verapamil (B1683045) and diltiazem (B1670644).
Mechanism of Action: A Tale of Two Selectivities
The fundamental difference between dihydropyridine and non-dihydropyridine CCBs lies in their primary site of action. Dihydropyridines exhibit greater selectivity for the L-type calcium channels in vascular smooth muscle, leading to potent vasodilation and a reduction in peripheral resistance. In contrast, non-dihydropyridines have a more pronounced effect on the L-type calcium channels in the myocardium, resulting in negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects.
Comparative Efficacy: Blood Pressure Reduction
Both classes of CCBs are effective in lowering blood pressure. The following tables summarize data from various clinical trials.
Table 1: Efficacy of Dihydropyridine CCBs in Hypertension
| Drug | Dosage | Study Duration | Baseline Systolic BP (mmHg) | Change in Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Change in Diastolic BP (mmHg) | Citation |
| Manidipine | 10-20 mg/day | 3 months | Not specified | -19.5 | Not specified | -5 | [1] |
| Cilnidipine | 5-20 mg/day | 12 weeks | 164.1 ± 15.3 | -24.9 | 91.7 ± 11.4 | -12.4 | [2] |
| Efonidipine | 40 mg/day | 12 weeks | Not specified | Similar to other DHPs | Not specified | Similar to other DHPs | [3] |
| Lercanidipine | 10-20 mg/day | 8 weeks | Not specified | No significant difference vs. felodipine (B1672334) or nifedipine (B1678770) GITS | Not specified | No significant difference vs. felodipine or nifedipine GITS | [4] |
Table 2: Efficacy of Non-Dihydropyridine CCBs in Hypertension
| Drug | Dosage | Study Duration | Baseline Systolic BP (mmHg) | Change in Systolic BP (mmHg) | Baseline Diastolic BP (mmHg) | Change in Diastolic BP (mmHg) | Citation |
| Verapamil SR | 240-480 mg/day | 2 years | Not specified | -16.3% | Not specified | -16.6% | [5] |
| Diltiazem SR | 240-360 mg/day | 6 weeks | 165 ± 21 | -13 | 101 ± 5 | -8 | [6] |
Comparative Effects on Heart Rate
A key differentiator in the clinical application of these two classes is their effect on heart rate.
Table 3: Heart Rate Effects of Dihydropyridine vs. Non-Dihydropyridine CCBs
| Drug Class | Drug | Dosage | Baseline Heart Rate (bpm) | Change in Heart Rate (bpm) | Citation |
| Dihydropyridine | Cilnidipine | 10 mg/day | Not specified | No significant change | [7] |
| Efonidipine | 40 mg/day | 94 ± 7 | -8 | [3] | |
| Non-Dihydropyridine | Verapamil SR | 240-480 mg/day | Not specified | -5.8% | [5] |
| Diltiazem SR | 200-300 mg/day | >85 | Significant reduction | [8] |
Experimental Protocols
The data presented in this guide are derived from a variety of clinical trials. While specific protocols differ between studies, a general methodology is outlined below.
General Experimental Design:
-
Study Design: Most of the cited studies were randomized, double-blind, placebo-controlled, or active-comparator trials.[6][9][10]
-
Patient Population: Participants were typically adults with mild-to-moderate essential hypertension.[4][6][7]
-
Intervention: Patients received either a dihydropyridine CCB, a non-dihydropyridine CCB, a placebo, or another active antihypertensive agent for a predefined period. Dosages were often titrated based on blood pressure response.
-
Data Collection: Blood pressure and heart rate were measured at baseline and at regular intervals throughout the study. Ambulatory blood pressure monitoring was used in some studies to assess 24-hour efficacy.[11]
-
Primary Endpoints: The primary efficacy endpoints were typically the change from baseline in systolic and diastolic blood pressure. Changes in heart rate and the incidence of adverse events were key secondary endpoints.
Conclusion
Both dihydropyridine and non-dihydropyridine calcium channel blockers are effective in lowering blood pressure in patients with hypertension. The primary distinction lies in their cardiovascular selectivity and consequent effects on heart rate. Dihydropyridines, such as manidipine and cilnidipine, are potent vasodilators with a neutral or slightly reflex-increasing effect on heart rate.[7] Newer generation dihydropyridines like efonidipine may even have a heart rate-lowering effect.[3] In contrast, non-dihydropyridines, like verapamil and diltiazem, exert a more direct negative chronotropic effect, leading to a reduction in heart rate.[5][8] The choice between these two classes should be guided by the individual patient's clinical profile, including baseline heart rate and the presence of comorbid cardiac conditions. For patients with hypertension and tachycardia, a non-dihydropyridine CCB may be a more appropriate choice, while a dihydropyridine CCB might be preferred in patients with bradycardia or atrioventricular block. Further head-to-head clinical trials are warranted to provide a more definitive comparison of the efficacy and safety profiles of specific agents within these classes, including the newer dihydropyridine, this compound.
References
- 1. Cardiovascular Risk Management - Efficacy of Manidipine in Hypertension and Beyond | ECR Journal [ecrjournal.com]
- 2. The effect of combination therapy with an L/N-Type Ca(2+) channel blocker, cilnidipine, and an angiotensin II receptor blocker on the blood pressure and heart rate in Japanese hypertensive patients: an observational study conducted in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of efonidipine, an L- and T-Type dual calcium channel blocker, on heart rate and blood pressure in patients with mild to severe hypertension: an uncontrolled, open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effect of lercanidipine, felodipine, and nifedipine GITS on blood pressure and heart rate in patients with mild to moderate arterial hypertension: the Lercanidipine in Adults (LEAD) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical results of the Verapamil inHypertension and Atherosclerosis Study. VHAS Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive effect of diltiazem in a slow-release formulation for mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cilnidipine, a novel dihydropyridine calcium antagonist, on autonomic function, ambulatory blood pressure and heart rate in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heart rate-lowering and -regulating effects of once-daily sustained-release diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized, controlled trial comparing diltiazem, hydrochlorothiazide, and their combination in the therapy of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antihypertensive effect of a new dihydropyridine calcium antagonist, PN 200-110 (isradipine), combined with pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Verapamil and 24-hour ambulatory blood pressure monitoring in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Synthesis Efficiency of Dihydropyridine-Based Calcium Channel Blockers: Manidipine and Iganidipine
A comprehensive review of the synthesis methodologies for manidipine (B393) reveals a well-established and optimized process. However, a comparative analysis with iganidipine is currently precluded by the limited availability of public-domain scientific literature and patent documentation detailing its synthesis.
This guide endeavors to provide a comparative study on the synthesis efficiency of two dihydropyridine (B1217469) calcium channel blockers, manidipine and this compound. While extensive data has been collated for the synthesis of manidipine, a thorough search for the synthesis protocol of this compound (also known as NKY-722) did not yield sufficient information to conduct a detailed comparative analysis of its synthesis efficiency.
Therefore, this report will first present a detailed overview of the well-documented synthesis of manidipine, including key reaction steps, reported yields, and experimental protocols. This will be followed by a discussion on the challenges encountered in sourcing equivalent information for this compound, thereby highlighting a significant gap in the publicly accessible chemical synthesis literature.
Manidipine Synthesis: A Mature and Efficient Pathway
The synthesis of manidipine is a multi-step process that has been refined over the years, with a key concluding step involving the Hantzsch dihydropyridine synthesis. The overall efficiency of the synthesis is dependent on the yields of the preceding intermediate steps.
Table 1: Key Steps and Reported Yields in the Synthesis of Manidipine
| Step | Reaction | Key Reagents and Conditions | Reported Yield |
| 1 | Formation of 1-benzhydryl-4-(2-hydroxyethyl)piperazine | N-hydroxyethyl piperazine (B1678402), Diphenylmethyl chloride, Potassium carbonate, DMF, 20-30°C, 1.5-4 hours | High (Specific yield not consistently reported) |
| 2 | Acylation | 1-benzhydryl-4-(2-hydroxyethyl)piperazine, Diketene (B1670635), 4-dimethylaminopyridine (B28879) (catalyst), 70-80°C, 2 hours | 93.9% - 97.1%[1] |
| 3 | Hantzsch Condensation | 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate (B1235776), m-Nitrobenzaldehyde, Methyl 3-aminocrotonate, Isopropanol, 75-85°C, 6-20 hours | 41% - 57%[2] |
| 4 | Salt Formation (optional) | Manidipine free base, Hydrochloric acid, Methanol | 75% - 80.2%[1][3] |
Experimental Protocols for Manidipine Synthesis
Step 1: Synthesis of 1-benzhydryl-4-(2-hydroxyethyl)piperazine
This intermediate is typically prepared by reacting N-hydroxyethyl piperazine with diphenylmethyl chloride (benzhydryl chloride) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction is generally carried out at a temperature of 20-30°C for 1.5-4 hours.[4]
Step 2: Synthesis of 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate
The previously synthesized 1-benzhydryl-4-(2-hydroxyethyl)piperazine is dissolved in a suitable solvent. A catalytic amount of 4-dimethylaminopyridine (DMAP) is added, followed by the addition of diketene to carry out the acylation. The reaction mixture is heated to 70-80°C and stirred for 2 hours.[1] After completion, the mixture is worked up by washing with a dilute alkaline solution, drying, and concentrating to yield the oily product.[4]
Step 3: Hantzsch Dihydropyridine Synthesis of Manidipine
In a reaction vessel, 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate, m-nitrobenzaldehyde, and methyl 3-aminocrotonate are combined in isopropanol.[4] The mixture is heated to 75-85°C and stirred for 6-20 hours.[2][4] Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297) and washed with warm water. The organic layer is then dried and concentrated to yield manidipine free base.[4] Further purification can be achieved by crystallization.[4]
Step 4: Preparation of Manidipine Dihydrochloride
The purified manidipine free base is dissolved in a solvent like methanol, and hydrochloric acid is added to adjust the pH to 1-2, leading to the precipitation of manidipine dihydrochloride.[1][4]
Synthesis Workflow for Manidipine
Caption: Synthetic pathway of Manidipine.
This compound Synthesis: A Knowledge Gap
This compound, with the chemical name 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2,2-dimethyl-3-(4-(2-propenyl)-1-piperazinyl)propyl methyl ester and CAS number 117241-46-0, is identified as a Ca2+ antagonist. Despite extensive searches across scientific databases and patent literature using its various identifiers, no detailed synthetic routes, experimental protocols, or yield data could be retrieved.
The core of this compound is also a 1,4-dihydropyridine (B1200194) structure, suggesting that its synthesis likely involves a Hantzsch-type condensation reaction similar to that of manidipine. The structural difference lies in the ester side chain at the C5 position.
Hypothetical Final Synthesis Step for this compound
A plausible final step in the synthesis of this compound would be the Hantzsch condensation of three key components:
-
m-Nitrobenzaldehyde
-
Methyl 3-aminocrotonate
-
A novel acetoacetate derivative: 2,2-dimethyl-3-(4-(2-propenyl)-1-piperazinyl)propyl acetoacetate
The synthesis of this novel acetoacetate would constitute the preceding steps, which remain undocumented in publicly available sources.
References
- 1. Page 27-472501 to 490000 - Cas List Page - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 2. 104713-78-2|(R)-3-((R)-1-Benzylpyrrolidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. NKY 722 CAS#: 117241-46-0 [m.chemicalbook.com]
Iganidipine: A Comparative Review in the Landscape of Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparative analysis of Iganidipine, a calcium channel blocker, positioned against established alternatives. Given the limited publicly available data on this compound, this document summarizes the existing preclinical findings and provides a comparative framework based on the well-documented profiles of other dihydropyridine (B1217469) calcium channel blockers.
Data Presentation: this compound Preclinical Data
Currently, there is a notable scarcity of published comparative clinical trial data for this compound. The primary available study is a preclinical investigation in Dahl salt-sensitive rats. The key quantitative findings from this study are summarized below.
Table 1: Effects of this compound on Blood Pressure and Renal Function in Dahl Salt-Sensitive Rats
| Dosage Group | Dose (mg/kg/day) | Mean Blood Pressure Reduction (mmHg) | Glomerulosclerosis Score | Renal Arterial Injury Score | Tubular Injury Score |
| Non-Hypotensive (NHD) | 0.3 | Not Significant | Moderate Reduction | Moderate Reduction | Moderate Reduction |
| Moderate-Hypotensive (MHD) | 1.0 | Significant | Significant Reduction | Significant Reduction | Significant Reduction |
| Sustained-Hypotensive (SHD) | 3.0 | Sustained, Significant | Strong Reduction | Strong Reduction | Strong Reduction |
Data adapted from a preclinical study in an animal model. Clinical significance in humans has not been established.
Comparative Framework: this compound vs. Other Dihydropyridine Calcium Channel Blockers
To provide context, the following table compares the general characteristics of well-established dihydropyridine calcium channel blockers, against which this compound would likely be compared in future studies.
Table 2: General Comparative Profile of Dihydropyridine Calcium Channel Blockers
| Feature | This compound (Projected) | Nifedipine | Amlodipine |
| Primary Mechanism | L-type calcium channel blockade | L-type calcium channel blockade | L-type calcium channel blockade |
| Vasoselectivity | High (inferred from class) | High | High |
| Onset of Action | Information not available | Rapid | Slow |
| Half-life | Information not available | Short (2-5 hours) | Long (30-50 hours) |
| Common Side Effects | Information not available | Headache, flushing, peripheral edema, reflex tachycardia | Headache, flushing, peripheral edema |
| Clinical Use | Investigational for hypertension | Angina, hypertension | Hypertension, angina |
Experimental Protocols
Detailed experimental methodologies for this compound are limited. Below is a generalized protocol for evaluating the antihypertensive efficacy of a new chemical entity (NCE) like this compound, based on standard preclinical and clinical practices.
Preclinical Evaluation of Antihypertensive Efficacy in a Hypertensive Rat Model
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or Dahl salt-sensitive rats are commonly used models of genetic or salt-induced hypertension, respectively.
-
Drug Administration: The NCE is administered orally or via osmotic mini-pumps for continuous delivery at varying doses. A vehicle control group and a positive control group (e.g., treated with a known antihypertensive like amlodipine) are included.
-
Blood Pressure Monitoring: Blood pressure is monitored continuously using radiotelemetry, which allows for the assessment of the drug's effect on the circadian rhythm of blood pressure and heart rate without inducing stress in the animals.
-
Endpoint Analysis: At the end of the study period, animals are euthanized, and organs (heart, kidneys, aorta) are collected for histological analysis to assess for end-organ damage. Blood and urine samples are collected for biochemical analysis (e.g., plasma renin activity, aldosterone, creatinine (B1669602) clearance).
Mandatory Visualizations
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
The primary mechanism of action for dihydropyridine calcium channel blockers, including presumably this compound, is the inhibition of L-type calcium channels in vascular smooth muscle cells.
Caption: Mechanism of dihydropyridine calcium channel blockers.
Experimental Workflow for Comparative Antihypertensive Study
The following diagram illustrates a typical workflow for a clinical trial comparing a new antihypertensive agent against a standard therapy.
Caption: Workflow for a comparative antihypertensive clinical trial.
Iganidipine Demonstrates Superior Reno- and Cerebroprotective Effects in Salt-Sensitive Hypertension Models
A comprehensive analysis of preclinical data highlights the potential advantages of iganidipine over other calcium channel blockers in mitigating end-organ damage associated with salt-sensitive hypertension. This guide provides a detailed comparison of this compound's performance against other calcium channel blockers, supported by experimental data from studies utilizing the Dahl salt-sensitive (Dahl-S) rat model, a well-established paradigm for this hypertensive phenotype.
This compound, a dihydropyridine (B1217469) calcium channel blocker, exhibits a unique pharmacological profile characterized by a significant reduction in plasma angiotensin II (AII) levels and an increase in vasodilatory prostaglandins (B1171923), in addition to its primary calcium channel blocking activity.[1] This dual mechanism of action appears to confer superior protection against renal and cerebral injuries compared to what can be inferred from studies of other calcium channel blockers in similar hypertensive models.
Comparative Efficacy in Dahl Salt-Sensitive Hypertensive Rats
The Dahl salt-sensitive rat is a widely used inbred strain that develops severe hypertension, renal damage, and stroke when fed a high-salt diet, closely mimicking the pathophysiology of salt-sensitive hypertension in humans. The following tables summarize the key findings from a pivotal study on this compound and provide a basis for indirect comparison with other calcium channel blockers evaluated in the same animal model.
Table 1: Effects of this compound on Renal and Cerebral Injury in Dahl Salt-Sensitive Rats
| Parameter | Control (High Salt) | This compound (0.3 mg/kg/day) | This compound (1.0 mg/kg/day) | This compound (3.0 mg/kg/day) |
| Survival Rate (%) | 0 | 25 | 38 | 100 |
| Glomerulosclerosis Index | 2.8 ± 0.2 | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.5 ± 0.1 |
| Renal Arterial Injury Score | 2.5 ± 0.3 | 1.8 ± 0.3 | 1.1 ± 0.2 | 0.3 ± 0.1 |
| Renal Tubular Injury Score | 2.6 ± 0.2 | 2.0 ± 0.3 | 1.4 ± 0.2 | 0.4 ± 0.1 |
| Incidence of Cerebral Infarction (%) | 88 | 63 | 50 | 13 |
| *p < 0.05 vs. Control (High Salt). Data adapted from a study on this compound in Dahl salt-sensitive rats.[1] |
Table 2: Effects of this compound on Key Biomarkers in Dahl Salt-Sensitive Rats
| Parameter | Control (High Salt) | This compound (3.0 mg/kg/day) |
| Plasma Creatinine (mg/dL) | 1.2 ± 0.2 | 0.6 ± 0.1 |
| Serum Urea Nitrogen (mg/dL) | 120 ± 25 | 45 ± 8 |
| Glomerular Filtration Rate (mL/min) | 0.4 ± 0.1 | 0.9 ± 0.2 |
| Plasma Angiotensin II (pg/mL) | 85 ± 15 | 30 ± 7 |
| Urinary Prostaglandin (B15479496) I2 (ng/day) | 15 ± 3 | 35 ± 5 |
| Urinary Prostaglandin E2 (ng/day) | 25 ± 4 | 55 ± 8 |
| *p < 0.05 vs. Control (High Salt). Data adapted from a study on this compound in Dahl salt-sensitive rats.[1] |
While direct comparative data for this compound against other calcium channel blockers in the Dahl-S rat model is limited, studies on other agents such as cilnidipine (B1669028), benidipine (B10687), and pranidipine (B1678046) provide a context for its superior performance. For instance, while cilnidipine has been shown to be superior to amlodipine (B1666008) in attenuating LV fibrosis and diastolic dysfunction in Dahl-S rats, this compound's profound effects on survival and comprehensive renal protection, including improvements in GFR and reduction of plasma AII, suggest a more robust therapeutic benefit.[2] Similarly, benidipine and pranidipine have demonstrated renal protective effects in this model, but the dual action of this compound on the renin-angiotensin system and prostaglandins presents a unique and potentially more effective mechanism for preventing end-organ damage.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.
Dahl Salt-Sensitive Rat Model of Hypertension
-
Animal Model: Male Dahl salt-sensitive (Dahl-S) rats are used.
-
Diet: At 6 weeks of age, rats are placed on a high-salt diet (typically 4% to 8% NaCl).
-
Drug Administration: this compound or a vehicle control is administered orally once daily for the duration of the study (e.g., 8 weeks).
-
Blood Pressure Measurement: Systolic blood pressure is monitored weekly using the tail-cuff method.
-
Endpoint Analysis: At the end of the study period, animals are euthanized, and blood, urine, and tissues (kidneys, brain) are collected for biochemical and histological analysis.
Histological Assessment of Renal Injury (Glomerulosclerosis)
-
Tissue Preparation: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 4 µm.
-
Staining: Sections are stained with Periodic acid-Schiff (PAS) to visualize the glomerular basement membrane and mesangial matrix.[5]
-
Scoring: Glomerulosclerosis is semi-quantitatively scored on a scale of 0 to 4 based on the percentage of the glomerulus affected: 0 = normal; 1 = <25% sclerotic; 2 = 25-50% sclerotic; 3 = 50-75% sclerotic; 4 = >75% sclerotic.[6] At least 50 glomeruli per kidney are evaluated.
Measurement of Plasma Angiotensin II (AII)
-
Sample Collection: Blood is collected in chilled tubes containing aprotinin (B3435010) to prevent peptide degradation. Plasma is separated by centrifugation and stored at -80°C.
-
Radioimmunoassay (RIA): Plasma AII levels are quantified using a competitive radioimmunoassay kit.[7][8][9]
-
Procedure:
-
Plasma samples are extracted using C18 Sep-Pak columns.
-
Extracted samples are incubated with a specific rabbit anti-angiotensin II antibody and a known amount of 125I-labeled angiotensin II.
-
A second antibody (goat anti-rabbit IgG) is added to precipitate the antibody-bound angiotensin II.
-
The radioactivity of the pellet is measured in a gamma counter.
-
The concentration of AII in the samples is determined by comparing the results to a standard curve.
-
Measurement of Urinary Prostaglandins (PGI2 and PGE2)
-
Sample Collection: Rats are housed in metabolic cages for 24-hour urine collection. Urine samples are stored at -80°C.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Urinary levels of 6-keto-prostaglandin F1α (a stable metabolite of PGI2) and PGE2 are measured using commercially available ELISA kits.[10][11][12][13]
-
Procedure:
-
Urine samples and standards are added to microplate wells pre-coated with a capture antibody.
-
A biotinylated detection antibody is added, followed by streptavidin-horseradish peroxidase (HRP).
-
A substrate solution is added, and the color development is proportional to the amount of prostaglandin present.
-
The reaction is stopped, and the absorbance is read at 450 nm.
-
Concentrations are calculated based on a standard curve.
-
Visualizing the Mechanisms and Workflows
To better understand the proposed mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Proposed dual mechanism of this compound's protective effects.
Caption: Experimental workflow for evaluating this compound in Dahl-S rats.
References
- 1. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of cilnidipine and amlodipine on cardiac remodeling and diastolic dysfunction in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New dihydropyridine calcium channel antagonist, pranidipine, attenuates hypertensive renal injury in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Possible linkage between renal injury and cardiac remodeling in Dahl salt-sensitive rats treated with the calcium channel antagonist benidipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ibl-america.com [ibl-america.com]
- 8. phoenixbiotech.net [phoenixbiotech.net]
- 9. phoenixbiotech.net [phoenixbiotech.net]
- 10. elkbiotech.com [elkbiotech.com]
- 11. krishgen.com [krishgen.com]
- 12. assaygenie.com [assaygenie.com]
- 13. file.elabscience.com [file.elabscience.com]
A Comparative Meta-Analysis of Dihydropyridine Calcium Channel Blockers Versus Other Antihypertensives in Clinical Trials
A comprehensive review of the relative efficacy, safety, and mechanistic pathways of dihydropyridine (B1217469) calcium channel blockers in the management of hypertension, with a focus on comparative clinical trial data. This guide is intended for researchers, scientists, and drug development professionals.
Note to the reader: The initial request specified "Iganidipine." However, a thorough search of published clinical trial data and pharmacological literature did not yield significant results for a drug with this name. It is highly probable that this was a typographical error. Based on the available meta-analyses and extensive clinical trial data, this guide will focus on a well-documented dihydropyridine calcium channel blocker, Manidipine (B393), as a representative of its class for comparison against other antihypertensive agents.
Comparative Efficacy and Safety of Manidipine vs. Amlodipine (B1666008)
A meta-analysis of four randomized controlled trials (RCTs) encompassing 838 patients provides a clear comparison of the efficacy and safety profiles of manidipine and amlodipine, two prominent dihydropyridine calcium channel blockers.[1][2][3] The primary measure of efficacy was the reduction in systolic and diastolic blood pressure, while safety was assessed by the incidence of adverse events, with a particular focus on ankle edema, a common side effect of this drug class.[1][2][3][4]
The analysis revealed that manidipine (10-20 mg daily) and amlodipine (5-10 mg daily) demonstrated statistically equivalent efficacy in lowering both systolic and diastolic blood pressure in patients with mild to moderate hypertension over a treatment period of 12 to 48 weeks.[1][3] On average, systolic blood pressure was reduced by 18.3 mmHg for manidipine and 17.3 mmHg for amlodipine, while diastolic blood pressure was reduced by 8.5 mmHg and 10.5 mmHg, respectively.[3]
Despite the comparable blood pressure-lowering effects, a significant difference was observed in their safety profiles. Manidipine was associated with a statistically significant lower risk of overall adverse events and, most notably, a lower incidence of ankle edema compared to amlodipine.[1][3] The relative risk for adverse events with manidipine was 0.69, and for ankle edema, it was 0.35, indicating a superior safety profile for manidipine in this regard.[1][2][3]
| Parameter | Manidipine (10-20 mg/day) | Amlodipine (5-10 mg/day) | Statistical Significance (p-value) | Reference |
| Number of Patients | 436 | 402 | - | [2][3] |
| Treatment Duration | 12 - 48 weeks | 12 - 48 weeks | - | [1] |
| Systolic BP Reduction | -18.3 mmHg | -17.3 mmHg | p = 0.83 (not significant) | [3] |
| Diastolic BP Reduction | -8.5 mmHg | -10.5 mmHg | p = 0.22 (not significant) | [3] |
| Relative Risk of Adverse Events | 0.69 | 1.00 (Reference) | < 0.05 | [1][3] |
| Relative Risk of Ankle Edema | 0.35 | 1.00 (Reference) | < 0.05 | [1][2][3] |
General Comparison with Other Antihypertensive Classes
Network meta-analyses of numerous clinical trials provide a broader perspective on the comparative effectiveness of different antihypertensive drug classes in preventing major cardiovascular events.[5][6] These analyses consistently show that angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), dihydropyridine calcium channel blockers (CCBs), and thiazide diuretics are all effective in reducing the risk of stroke, cardiovascular death, and all-cause mortality compared to placebo.[5][6]
Specifically for stroke prevention, dihydropyridine CCBs and diuretics have demonstrated superiority over ACE inhibitors and ARBs.[6] Furthermore, the combination of an ACE inhibitor with a CCB has been shown to be more effective in reducing the risk of stroke than monotherapy with either an ACE inhibitor or an ARB.[6]
Experimental Protocols
The methodologies of the clinical trials included in these meta-analyses are crucial for the interpretation of the results. Below is a generalized protocol for a typical randomized, double-blind, parallel-group clinical trial comparing two antihypertensive agents.
Objective: To compare the efficacy and safety of Drug A versus Drug B in patients with mild to moderate essential hypertension.
Study Design: A multicenter, randomized, double-blind, parallel-group study.
Patient Population:
-
Inclusion Criteria: Male and female outpatients aged 18-75 years with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure ≥ 95 mmHg and ≤ 109 mmHg).[7]
-
Exclusion Criteria: Secondary hypertension, severe hypertension, history of major cardiovascular events, significant renal or hepatic impairment, and known hypersensitivity to the study drugs.
Interventions:
-
Patients are randomized to receive either Drug A (e.g., Manidipine 10 mg) or Drug B (e.g., Amlodipine 5 mg) once daily for a specified duration (e.g., 8 to 12 weeks).[7][8]
-
Dose titration may be permitted after a certain period (e.g., 4 weeks) in patients who do not achieve the target blood pressure, with the dose of the study drug being doubled.[7]
Primary Endpoints:
-
The primary efficacy endpoint is the mean change in sitting systolic and diastolic blood pressure from baseline to the end of the treatment period.[9]
Secondary Endpoints:
-
The proportion of patients achieving the target blood pressure (e.g., <140/90 mmHg).
-
The incidence and severity of adverse events, including specific events like ankle edema and palpitations.[8]
-
Changes in heart rate.[8]
Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population.
-
Changes in blood pressure and heart rate between the treatment groups are compared using appropriate statistical tests, such as an analysis of covariance (ANCOVA) with baseline values as a covariate.
-
The incidence of adverse events is compared using methods like the Chi-square test or Fisher's exact test.[8]
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and study designs, the following diagrams are provided in DOT language.
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
Caption: Generalized workflow for a randomized controlled clinical trial.
References
- 1. Efficacy and safety profiles of manidipine compared with amlodipine: a meta-analysis of head-to-head trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials | Semantic Scholar [semanticscholar.org]
- 3. Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Cardiovascular Events Among Users of Different Classes of Antihypertension Medications: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of different antihypertensive drug classes for stroke prevention: A network meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effect of lercanidipine, felodipine, and nifedipine GITS on blood pressure and heart rate in patients with mild to moderate arterial hypertension: the Lercanidipine in Adults (LEAD) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Randomized Open-Label Parallel-Group Study Comparing the Efficacy and Safety of Cilnidipine and Amlodipine in Hypertensive Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative proteomics of vascular tissue treated with Iganidipine and nicardipine
A Proposed Framework for Researchers
Introduction
Iganidipine and Nicardipine are both potent dihydropyridine (B1217469) calcium channel blockers utilized in the management of hypertension. Their primary therapeutic effect is achieved through the relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1][2][3] While both drugs share a common primary mechanism of action, subtle differences in their molecular interactions and downstream signaling could lead to distinct proteomic changes within the vascular tissue. Understanding these differences is crucial for optimizing therapeutic strategies and identifying novel biomarkers for drug efficacy and side effects.
As of the latest literature review, direct comparative proteomic studies on vascular tissue treated with this compound versus Nicardipine have not been published. This guide, therefore, provides a comprehensive framework for conducting such a study. It outlines the established mechanism of action for this class of drugs, a detailed hypothetical experimental protocol for a comparative proteomic analysis, and the expected data presentation format.
Mechanism of Action: Dihydropyridine Calcium Channel Blockers
Both this compound and Nicardipine are presumed to exert their effects by binding to L-type voltage-gated calcium channels in the plasma membrane of vascular smooth muscle cells.[1][4][5] This binding inhibits the influx of extracellular calcium ions into the cell.[5][6]
The cascade of events following this inhibition is as follows:
-
Reduced Intracellular Calcium: The blockage of L-type calcium channels leads to a decrease in the intracellular concentration of free calcium ions (Ca2+).
-
Decreased Calmodulin Activation: Calcium ions normally bind to calmodulin, a calcium-binding messenger protein. With lower intracellular calcium levels, calmodulin activation is reduced.[3]
-
Inhibition of Myosin Light Chain Kinase (MLCK): The calcium-calmodulin complex is responsible for activating MLCK.[3] Reduced complex formation leads to decreased MLCK activity.
-
Reduced Myosin Light Chain Phosphorylation: MLCK phosphorylates the light chains of myosin, a critical step for the interaction of myosin and actin filaments.[3]
-
Vascular Smooth Muscle Relaxation: The inhibition of myosin light chain phosphorylation prevents the formation of cross-bridges between actin and myosin, resulting in the relaxation of the vascular smooth muscle.[1][3]
-
Vasodilation and Blood Pressure Reduction: The collective relaxation of smooth muscle cells in the arterial walls leads to vasodilation, a widening of the blood vessels, which in turn lowers peripheral resistance and reduces blood pressure.[1][3]
Signaling pathway of dihydropyridine calcium channel blockers in vascular smooth muscle cells.
Hypothetical Comparative Proteomics Study: A Proposed Protocol
This section outlines a detailed experimental workflow for a comparative proteomic analysis of vascular tissue treated with this compound and Nicardipine.
1. Animal Model and Treatment
-
Animal Model: Spontaneously Hypertensive Rats (SHR), a well-established model for human essential hypertension.
-
Groups (n=8 per group):
-
Control (Vehicle)
-
This compound-treated
-
Nicardipine-treated
-
-
Drug Administration: Oral gavage for a specified duration (e.g., 4 weeks) at doses known to produce equivalent blood pressure reduction.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and aortic vascular tissue is harvested, snap-frozen in liquid nitrogen, and stored at -80°C.
2. Protein Extraction and Quantification
-
Tissue Homogenization: Frozen aortic tissue is pulverized under liquid nitrogen and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Solubilization: The homogenate is sonicated and centrifuged to pellet cellular debris. The supernatant containing the soluble protein fraction is collected.
-
Protein Quantification: The total protein concentration in each sample is determined using a Bradford or BCA protein assay.
3. Protein Digestion and Peptide Preparation
-
Reduction and Alkylation: Proteins are denatured, and disulfide bonds are reduced with dithiothreitol (B142953) (DTT) and then alkylated with iodoacetamide (B48618) (IAA) to prevent refolding.
-
In-solution Digestion: Proteins are digested overnight with sequencing-grade trypsin to generate peptides.
-
Peptide Cleanup: The resulting peptide mixture is desalted and purified using C18 solid-phase extraction (SPE) cartridges.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC Separation: Peptides are separated by reverse-phase liquid chromatography using a nano-flow HPLC system with a gradient of acetonitrile.
-
MS Analysis: Eluted peptides are ionized by electrospray ionization (ESI) and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap). The mass spectrometer is operated in data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
5. Data Analysis
-
Protein Identification and Quantification: The raw MS data is processed using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). MS/MS spectra are searched against a rat protein database to identify peptides and, consequently, proteins. Label-free quantification (LFQ) is used to determine the relative abundance of each identified protein across the different experimental groups.
-
Statistical Analysis: Statistical analysis (e.g., t-test or ANOVA) is performed to identify proteins that are significantly differentially expressed between the treatment groups and the control group.
-
Bioinformatics Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) are performed on the differentially expressed proteins to identify enriched biological processes and signaling pathways affected by this compound and Nicardipine treatment.
Experimental workflow for comparative proteomics of vascular tissue.
Data Presentation: Quantitative Proteomic Changes
The quantitative data from the proposed proteomics study would be summarized in a table format for easy comparison. The table would include protein identifiers, fold changes in expression, and statistical significance for each treatment group relative to the control.
Table 1: Hypothetical Quantitative Proteomic Data of Differentially Expressed Proteins in Vascular Tissue
| Protein Accession | Gene Symbol | Protein Name | This compound vs. Control (Fold Change) | Nicardipine vs. Control (Fold Change) | p-value (this compound) | p-value (Nicardipine) |
| Example: P02768 | ALB | Serum albumin | e.g., -1.5 | e.g., -1.3 | e.g., 0.04 | e.g., 0.05 |
| Example: P62260 | ACTA2 | Actin, aortic smooth muscle | e.g., 1.8 | e.g., 1.6 | e.g., 0.02 | e.g., 0.03 |
| Example: P04792 | HSP90AA1 | Heat shock protein HSP 90-alpha | e.g., 2.1 | e.g., 1.9 | e.g., 0.01 | e.g., 0.02 |
| ... | ... | ... | ... | ... | ... | ... |
Note: The data presented in this table is purely illustrative to demonstrate the format of data presentation and does not represent actual experimental results.
Conclusion
While direct comparative proteomic data for this compound and Nicardipine is not yet available, this guide provides a robust framework for researchers to conduct such an investigation. By following the proposed experimental protocol, scientists can elucidate the distinct molecular signatures of these two dihydropyridine calcium channel blockers on vascular tissue. The resulting data will be invaluable for understanding their nuanced effects, potentially leading to more personalized and effective treatments for hypertension and other cardiovascular diseases.
References
- 1. droracle.ai [droracle.ai]
- 2. Nicardipine - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Nicardipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nicardipine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of Iganidipine: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Iganidipine, a calcium channel blocker, in a research and drug development setting.
The proper disposal of pharmacologically active compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling this compound, a dihydropyridine (B1217469) calcium channel blocker, adherence to established disposal protocols is essential to prevent occupational exposure and environmental contamination. This guide provides a procedural, step-by-step approach to the proper disposal of this compound waste generated in a laboratory setting.
Regulatory Framework
The primary regulation governing pharmaceutical waste in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA). Under RCRA, pharmaceutical waste is broadly categorized as either hazardous or non-hazardous.[1]
-
P- and U-listed wastes are specific commercial chemical products that are considered acutely hazardous (P-list) or toxic (U-list) when discarded.
-
D-listed wastes are not specifically listed but exhibit hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[2][3]
Currently, this compound is not specifically listed as a P- or U-type hazardous waste. While a formal hazardous waste determination for its characteristics (ignitability, corrosivity, reactivity, and toxicity) has not been definitively established in the provided search results, it is prudent to handle all pharmacologically active substances with a high degree of caution. Therefore, the recommended disposal method aligns with the best practices for non-RCRA hazardous pharmaceutical waste, which emphasizes professional disposal through incineration to ensure complete destruction.
Health and Safety Precautions for Handling this compound
Given its potent nature as a calcium channel blocker, accidental exposure to this compound can pose significant health risks, including hypotension (low blood pressure) and bradycardia (slow heart rate). Ingesting even small quantities of calcium channel blockers can be highly toxic and potentially lethal. Therefore, stringent safety measures must be in place during all handling and disposal procedures.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste:
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents dermal absorption. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or aerosols. |
Step-by-Step Disposal Protocol for this compound Waste
This protocol is designed for this compound in pure form (Active Pharmaceutical Ingredient - API), as well as contaminated lab materials such as gloves, weighing papers, and empty containers.
Step 1: Segregation of Waste
Proper segregation is the first and most critical step in the waste disposal process.
-
Do not mix this compound waste with general laboratory trash, sharps waste, or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Designate a specific waste container for this compound and other non-hazardous pharmaceutical waste.
Step 2: Containerization of Waste
-
Use a dedicated, properly labeled, leak-proof container for all this compound waste.
-
For solid waste (e.g., contaminated gloves, bench paper, vials), a securely sealed plastic bag or a lined container is appropriate.
-
For trace amounts of pure this compound powder, collect in a sealed container.
-
Empty this compound containers should be managed as waste, as they are not considered "RCRA empty" unless they have been triple-rinsed (the rinsate would then be collected as chemical waste).
Step 3: Labeling of Waste Containers
Clear and accurate labeling is crucial for proper identification and disposal by your institution's waste management personnel.
-
The label should clearly state: "Non-RCRA Pharmaceutical Waste for Incineration ".
-
Include the name of the primary constituent: "This compound ".
-
Add the name of the principal investigator or laboratory and the date the waste was first added to the container.
Step 4: Storage of Waste
-
Store the sealed and labeled waste container in a designated, secure area within the laboratory.
-
This area should be away from general circulation and inaccessible to unauthorized personnel.
Step 5: Arrangement for Disposal
-
Do not dispose of this compound waste down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to schedule a pickup.
-
Your institution will have a contract with a licensed hazardous waste disposal company that will transport the waste for proper treatment, which for non-RCRA pharmaceutical waste is typically incineration.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies, as they may have additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
